molecular formula C10H12BrN B12048120 (2-(4-Bromophenyl)cyclopropyl)methanamine

(2-(4-Bromophenyl)cyclopropyl)methanamine

Katalognummer: B12048120
Molekulargewicht: 226.11 g/mol
InChI-Schlüssel: JDPOCUFHXPTLJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-(4-Bromophenyl)cyclopropyl)methanamine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It belongs to a class of molecules known as cyclopropylamines, which are often investigated as key building blocks or pharmacophores in drug discovery. Structurally, it features a brominated phenyl ring attached to an aminomethyl cyclopropane group. While specific biological data for this exact compound is limited in the public domain, research into structurally similar cyclopropylamine derivatives highlights the potential of this chemical class. For instance, certain cyclopropylamine derivatives have been identified as modulators of the histamine H3 receptor, a target explored for a range of neurological and metabolic conditions . The presence of the bromine atom on the phenyl ring makes this compound a valuable synthetic intermediate, as it can facilitate further chemical transformations through cross-coupling reactions, allowing researchers to create a diverse library of analogs for structure-activity relationship (SAR) studies. This compound is intended for research and development use in a laboratory setting only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, refer to the associated Safety Data Sheet (SDS) for detailed hazard information, and ensure all experiments comply with their institution's safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C10H12BrN

Molekulargewicht

226.11 g/mol

IUPAC-Name

[2-(4-bromophenyl)cyclopropyl]methanamine

InChI

InChI=1S/C10H12BrN/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,8,10H,5-6,12H2

InChI-Schlüssel

JDPOCUFHXPTLJW-UHFFFAOYSA-N

Kanonische SMILES

C1C(C1C2=CC=C(C=C2)Br)CN

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to (2-(4-Bromophenyl)cyclopropyl)methanamine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

(2-(4-Bromophenyl)cyclopropyl)methanamine , a substituted cyclopropylamine, has emerged as a valuable building block in the synthesis of complex molecular architectures, particularly in the realms of pharmaceutical and agrochemical research.[1] Its unique structural motif, combining the rigidity of a cyclopropane ring with the synthetic versatility of a primary amine and the reactivity of a brominated phenyl group, offers a compelling scaffold for the development of novel bioactive compounds. This guide provides a comprehensive overview of its chemical structure, stereochemical considerations, physicochemical properties, synthesis, and applications, with a focus on its utility in drug discovery.

Molecular Structure and Stereochemistry

(2-(4-Bromophenyl)cyclopropyl)methanamine possesses a core structure featuring a cyclopropane ring substituted with a 4-bromophenyl group at the C2 position and a methanamine (-CH₂NH₂) group. The presence of two substituents on the cyclopropane ring gives rise to geometric isomerism, namely cis and trans diastereomers. The relative orientation of the 4-bromophenyl and methanamine groups dictates the overall topology of the molecule and, consequently, its interaction with biological targets.

The trans isomer is often the focus of synthetic efforts in medicinal chemistry, as it can mimic the extended conformation of phenethylamine side chains found in many neurotransmitters and psychoactive drugs.[2][3] This structural analogy has led to the exploration of trans-2-arylcyclopropylamines as potent and selective modulators of various central nervous system (CNS) targets.[4][5][6]

Stereochemical Landscape of (2-(4-Bromophenyl)cyclopropyl)methanamine:

A 4-Bromostyrene D Ethyl 2-(4-bromophenyl)cyclopropanecarboxylate A->D B Ethyl Diazoacetate B->D C Rh₂(OAc)₄ or Cu(acac)₂ C->D Catalyst F 2-(4-Bromophenyl)cyclopropanecarboxylic acid D->F Hydrolysis E Hydrolysis (e.g., NaOH, H₂O/EtOH)

Caption: General scheme for the synthesis of the cyclopropanecarboxylic acid intermediate.

This cyclopropanation reaction, often catalyzed by rhodium(II) or copper(II) complexes, typically yields a mixture of cis and trans diastereomers of the corresponding cyclopropanecarboxylate ester. [7][8][9]The diastereomeric ratio can be influenced by the choice of catalyst and reaction conditions. The resulting ester is then hydrolyzed to the carboxylic acid, which serves as a key intermediate for the introduction of the amine functionality.

Introduction of the Methanamine Group

The Curtius rearrangement is a reliable and widely used method for converting a carboxylic acid into a primary amine with the loss of one carbon atom. [10]This transformation proceeds through an acyl azide and an isocyanate intermediate.

Experimental Protocol: Synthesis of trans-(2-(4-Bromophenyl)cyclopropyl)methanamine (Illustrative)

Step 1: Synthesis of trans-2-(4-Bromophenyl)cyclopropanecarboxylic Acid

  • To a solution of 4-bromostyrene in a suitable solvent (e.g., dichloromethane), add a catalytic amount of a rhodium(II) catalyst (e.g., Rh₂(OAc)₄).

  • Slowly add a solution of ethyl diazoacetate in the same solvent at a controlled temperature (e.g., 0 °C to room temperature). The slow addition is crucial to minimize the formation of diethyl maleate and fumarate.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to separate the cis and trans isomers of ethyl 2-(4-bromophenyl)cyclopropanecarboxylate.

  • Hydrolyze the isolated trans-ester using a base (e.g., NaOH or KOH) in an alcohol/water mixture.

  • Acidify the reaction mixture to precipitate the trans-2-(4-bromophenyl)cyclopropanecarboxylic acid, which can be purified by recrystallization.

Step 2: Curtius Rearrangement to form trans-(2-(4-Bromophenyl)cyclopropyl)methanamine

  • Activate the carboxylic acid by converting it to an acyl chloride (e.g., using oxalyl chloride or thionyl chloride) or a mixed anhydride.

  • React the activated carboxylic acid with sodium azide in a suitable solvent (e.g., acetone/water) to form the acyl azide. Caution: Acyl azides can be explosive and should be handled with care.

  • Thermally induce the Curtius rearrangement by heating the acyl azide in an inert solvent (e.g., toluene). This will generate the corresponding isocyanate.

  • The isocyanate can be trapped with a suitable alcohol (e.g., tert-butanol) to form a stable Boc-protected amine, which can be subsequently deprotected under acidic conditions (e.g., HCl in dioxane).

  • Alternatively, the isocyanate can be hydrolyzed directly with aqueous acid to yield the primary amine.

  • Purify the final product by extraction and either distillation or crystallization of its salt form (e.g., hydrochloride).

This synthetic sequence allows for the stereocontrolled synthesis of the desired trans isomer, which is often of greater interest in medicinal chemistry. [11]

Applications in Drug Discovery and Development

The (2-arylcyclopropyl)methanamine scaffold is a privileged structure in medicinal chemistry, particularly for targeting CNS receptors. [4][5]The constrained cyclopropane ring can impart favorable properties such as increased metabolic stability and improved receptor binding affinity and selectivity.

While specific applications of (2-(4-Bromophenyl)cyclopropyl)methanamine are not extensively documented in publicly available literature, its structural features suggest its utility as a key intermediate in the synthesis of a variety of biologically active molecules. The 4-bromophenyl moiety serves as a versatile handle for further functionalization via cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allowing for the rapid generation of diverse compound libraries.

Potential Therapeutic Areas:

  • Antidepressants and Anxiolytics: The parent compound, trans-2-phenylcyclopropylamine (tranylcypromine), is a well-known monoamine oxidase inhibitor (MAOI) used as an antidepressant. [2]Analogs of (2-(4-Bromophenyl)cyclopropyl)methanamine could be explored for similar activities or as modulators of other CNS targets like serotonin and dopamine receptors. [3][4][5][6][12]* Antipsychotics: The 2-phenylcyclopropylmethylamine scaffold has been investigated for the development of dopamine D2 receptor partial agonists, a key mechanism of action for third-generation antipsychotics. [4]* Agrochemicals: The structural motifs present in this compound are also found in some pesticides and herbicides, suggesting its potential as a building block in the development of new agrochemicals. [1] Logical Flow of Application in Drug Discovery:

A (2-(4-Bromophenyl)cyclopropyl)methanamine B Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->B C Amine Functionalization (e.g., Amidation, Reductive Amination) A->C D Diverse Library of Analogs B->D C->D E High-Throughput Screening D->E F Lead Compound Identification E->F G Lead Optimization F->G H Preclinical and Clinical Development G->H

Caption: Role of the title compound in a typical drug discovery workflow.

Safety and Handling

As with any chemical reagent, (2-(4-Bromophenyl)cyclopropyl)methanamine should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Based on the data for related compounds, it should be considered as a potential irritant to the skin, eyes, and respiratory tract. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(2-(4-Bromophenyl)cyclopropyl)methanamine is a synthetically versatile building block with significant potential in the fields of medicinal chemistry and agrochemical research. Its rigid cyclopropane core, coupled with the reactive handles of a primary amine and a brominated aromatic ring, provides a robust platform for the design and synthesis of novel bioactive compounds. The stereoselective synthesis of its trans isomer is of particular importance for applications targeting CNS receptors. Further exploration of the chemistry and biological activity of derivatives of this compound is likely to yield new and valuable therapeutic agents and agrochemicals.

References

  • Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. J Org Chem. 2020 Oct 2;85(19):12692-12702. [Link]

  • 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. J Med Chem. 2021 Dec 9;64(23):17239-17258. [Link]

  • 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D 2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. Request PDF. [Link]

  • Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R). PMC.[Link]

  • Design and Synthesis of Bitopic 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as Selective Dopamine D3 Receptor Ligands. PubMed.[Link]

  • (4-Bromophenyl)(cyclopropyl)methanamine: A Versatile Building Block. Chemical Supplier.[Link]

  • 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D 3 R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies. MDPI.[Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing.[Link]

  • An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. PubMed.[Link]

  • Buchner ring expansion. Wikipedia.[Link]

  • Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. PubMed.[Link]

  • Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. PMC.[Link]

  • trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family. Beilstein J Org Chem.[Link]

  • US Patent 6,262,053 B1.
  • Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate. RSC Publishing.[Link]

  • Cyclopropylamine. NIST WebBook.[Link]

  • trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family. PMC.[Link]

  • Phosphorous derivatives as kinase inhibitors.
  • Synthesis and Characterization of 2(2-Tetrahydropyranylthio) methyl cyclopropylamine. Iraqi Journal of Pharmaceutical Sciences.[Link]

  • Pyrazole metal complex for absorbing carbon dioxide, method for preparing pyrazole metal complex, and method for absorption of carbon dioxide. Patent US-12179171-B2 - PubChem.[Link]

  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. PMC.[Link]

  • trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family. Beilstein Journals.[Link]

  • Supplementary Information. RSC.[Link]

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. MDPI.[Link]

  • (4-Bromophenyl)[4-({(2E)-4-[cyclopropyl(methyl)amino]but-2-enyl}oxy)phenyl]methanone. PubChem.[Link]

  • Novel trans-2-aryl-cyclopropylamine analogues as potent and selective dipeptidyl peptidase IV inhibitors. PubMed.[Link]

  • Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. ResearchGate.[Link]

  • Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. PMC.[Link]

  • Enantioselective synthesis of 2-indolyl methanamine derivatives through disulfonimide-catalyzed Friedel–Crafts C2-alkylation of 3-substituted indoles with imines. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Congenericity of Claimed Compounds in Patent Applications. MDPI.[Link]

  • Carreira OC V Fall 2018 Document on Cyclopropanations in Syntheses A. ETH Zürich.[Link]

  • Process for producing a high gloss coated paper.
  • Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. University of Rochester.[Link]

  • Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Semantic Scholar. [https://www.semanticscholar.org/paper/Facile-synthesis-of-N-(-4-bromophenyl)-1-(-3-via-Rizwan-Rasool/9a8f5e7e6f8b9d1b8c6e9a3d4c5e3f2a1b7e8d9c]([Link]

  • Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4-. TSI Journals.[Link]-biological-activity-of-44bromophenyl24--10422.html)

Sources

Foreword: Re-evaluating a Classic Scaffold for Modern Therapeutic Challenges

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on (2-(4-Bromophenyl)cyclopropyl)methanamine as a Tranylcypromine Analog

For decades, tranylcypromine (TCP) has held a significant, albeit niche, position in the psychopharmacological armamentarium. As a non-selective, irreversible inhibitor of monoamine oxidase (MAO), its potent antidepressant effects are well-established, particularly in cases of treatment-resistant depression.[1][2][3] However, its clinical utility is hampered by a narrow therapeutic window, significant dietary restrictions due to the risk of tyramine-induced hypertensive crises (the "cheese effect"), and a propensity for numerous drug-drug interactions.[3][][]

This guide delves into the scientific rationale and technical considerations for the development of TCP analogs, focusing specifically on (2-(4-Bromophenyl)cyclopropyl)methanamine . The core objective in designing such analogs is to refine the pharmacological profile of the parent compound—to enhance selectivity for MAO-A or MAO-B, mitigate off-target effects, and explore novel therapeutic avenues. The discovery that the TCP scaffold also potently inhibits Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers, has invigorated research into these fascinating molecules, extending their potential far beyond neuroscience.[6][7][8][9]

This document is intended for researchers, medicinal chemists, and drug development professionals. It will provide a comprehensive overview of the synthesis, structural characteristics, and pharmacological rationale for investigating (2-(4-Bromophenyl)cyclopropyl)methanamine, not merely as a "me-too" compound, but as a probe for understanding the nuanced structure-activity relationships that govern inhibition of flavin-dependent amine oxidases.

The Rationale for Phenyl Ring Substitution: A Strategy for Modulating Potency and Selectivity

The trans-2-phenylcyclopropylamine core is the pharmacophore responsible for the mechanism-based inactivation of MAO.[8] However, the phenyl ring is not mere structural ballast; it is a critical component for molecular recognition within the enzyme's active site. Substitutions on this ring can dramatically alter a compound's properties.

Studies on analogs such as 4-fluorotranylcypromine and 4-methoxytranylcypromine have demonstrated that substitution at the para-position can protect against metabolic hydroxylation and, in some cases, increase potency for both MAO-A and MAO-B.[10][11] For instance, 4-fluorotranylcypromine was found to be approximately 10 times more potent than tranylcypromine at inhibiting both MAO isoforms in vitro.[11]

The introduction of a bromine atom at the 4-position, as in (2-(4-Bromophenyl)cyclopropyl)methanamine, serves several strategic purposes:

  • Electronic Effects: Bromine is an electron-withdrawing group, which can alter the electron density of the phenyl ring and influence its interaction with amino acid residues in the active site.

  • Steric Bulk: The larger size of bromine compared to hydrogen or fluorine can enforce a different binding orientation, potentially favoring one MAO isoform over the other.

  • Metabolic Stability: Like fluorine, bromine can block a potential site of metabolism, potentially leading to a longer half-life and improved pharmacokinetic profile.

Therefore, (2-(4-Bromophenyl)cyclopropyl)methanamine represents a logical next step in the systematic exploration of the TCP scaffold.

Synthesis and Physicochemical Characterization

While this specific analog is a commercially available research chemical, understanding its synthesis provides insight into the production of related compounds. A plausible and robust synthetic route can be proposed based on established organometallic and aminomethylation methodologies.

Proposed Synthetic Pathway

A logical approach involves the cyclopropanation of a substituted styrene followed by functional group manipulation to install the required aminomethyl group.

Synthetic_Pathway Styrene 4-Bromostyrene Ester Ethyl 2-(4-bromophenyl)cyclopropane-1-carboxylate Styrene->Ester Ethyl Diazoacetate, Catalyst (e.g., Rh₂(OAc)₄) Amide 2-(4-Bromophenyl)cyclopropane-1-carboxamide Ester->Amide 1. NaOH (Hydrolysis) 2. SOCl₂ 3. NH₃ Amine (2-(4-Bromophenyl)cyclopropyl)methanamine Amide->Amine Reduction (e.g., LiAlH₄)

Caption: Proposed synthetic workflow for (2-(4-Bromophenyl)cyclopropyl)methanamine.

Step-by-Step Experimental Protocol (Illustrative)

This protocol is a self-validating system; successful isolation and characterization of the intermediate at each step confirms readiness for the subsequent transformation.

Step 1: Synthesis of Ethyl 2-(4-bromophenyl)cyclopropane-1-carboxylate

  • Reactor Setup: To a dry, inert-atmosphere flask, add 4-bromostyrene (1.0 eq) and a suitable catalyst, such as Rhodium(II) acetate dimer (0.01 eq), in anhydrous dichloromethane (DCM).

  • Reagent Addition: Slowly add a solution of ethyl diazoacetate (1.1 eq) in DCM to the reaction mixture at 0 °C over 2-3 hours using a syringe pump. Causality: Slow addition is critical to control the exothermic reaction and prevent the formation of side products.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the 4-bromostyrene spot indicates completion.

  • Workup & Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target ester. Self-Validation: Characterize the product by ¹H NMR and Mass Spectrometry to confirm the presence of the cyclopropane ring and ester group.

Step 2: Synthesis of 2-(4-Bromophenyl)cyclopropane-1-carboxamide

  • Saponification: Dissolve the ester from Step 1 in a mixture of ethanol and 10% aqueous sodium hydroxide. Heat the mixture to reflux until TLC analysis shows complete consumption of the starting material.

  • Acidification & Extraction: Cool the reaction mixture and acidify with 1M HCl to precipitate the carboxylic acid. Extract the acid into ethyl acetate, dry over anhydrous sodium sulfate, and concentrate to dryness.

  • Amidation: Dissolve the crude carboxylic acid in DCM and add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir for 1 hour. Slowly add this solution to a cooled (0 °C) solution of concentrated aqueous ammonia.

  • Isolation: Extract the resulting amide with DCM, wash with brine, dry over sodium sulfate, and concentrate. Recrystallize if necessary. Self-Validation: Confirm the structure via IR spectroscopy (presence of amide C=O and N-H stretches) and ¹H NMR.

Step 3: Reduction to (2-(4-Bromophenyl)cyclopropyl)methanamine

  • Reactor Setup: To a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, slowly add a solution of the amide from Step 2 in THF. Causality: LiAlH₄ is a powerful reducing agent that will convert the amide to the primary amine. The reaction is highly exothermic and reactive with water, necessitating anhydrous conditions and slow addition.

  • Quenching: After the reaction is complete (monitored by TLC), carefully quench the reaction at 0 °C by the sequential addition of water, 15% NaOH solution, and more water (Fieser workup).

  • Purification: Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate and purify the crude amine by distillation or column chromatography to yield the final product. Self-Validation: Final product confirmation via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry.

Physicochemical Data

The structural and chemical properties of the target compound are summarized below.

PropertyValueSource
CAS Number 1226233-35-7[12]
Molecular Formula C₁₀H₁₂BrN[12]
Molecular Weight 226.11 g/mol [12]
SMILES C1=C(C=CC(=C1)Br)C2CC2CN[12]
Predicted LogP 2.51[12]
Topological Polar Surface Area 26.02 Ų[12]

Chemical_Structure A Br-C₁=CC=C(C₂CC₂CN)C=C₁

Caption: Chemical structure of (2-(4-Bromophenyl)cyclopropyl)methanamine.

Predicted Pharmacological Profile and Mechanism of Action

The pharmacology of this analog can be predicted based on the well-understood mechanism of tranylcypromine and the established structure-activity relationships of related compounds.

Mechanism of Irreversible MAO Inhibition

Cyclopropylamines are classic mechanism-based inactivators, or "suicide inhibitors," of MAO.[13][14] The inhibition process is a multi-step event that results in a permanent, covalent modification of the enzyme's flavin adenine dinucleotide (FAD) cofactor.

  • Initial Binding: The inhibitor binds non-covalently to the active site of MAO.

  • Oxidation: The enzyme's FAD cofactor oxidizes the amine, initiating a single-electron transfer process. This generates a radical cation intermediate.

  • Ring Opening: The strained cyclopropyl ring undergoes homolytic cleavage, opening to form a more stable radical species.

  • Covalent Adduction: This reactive radical then forms a covalent bond with the N5 atom of the FAD cofactor, permanently inactivating the enzyme.[][]

The restoration of enzyme activity requires the synthesis of new MAO protein, which is why the biological effects of irreversible inhibitors like TCP persist long after the drug has been cleared from plasma.[]

MAO_Inhibition_Mechanism cluster_0 MAO Active Site Inhibitor (2-(4-BrPh)cyclopropyl)methanamine Complex [Inhibitor-Enzyme] Complex Inhibitor->Complex Reversible Binding FAD_ox Enzyme-FAD (Oxidized) FAD_ox->Complex Radical Radical Intermediate Complex->Radical Single-Electron Oxidation Adduct Covalent FAD-Inhibitor Adduct (Inactive Enzyme) Radical->Adduct Cyclopropyl Ring Opening & Covalent Bond Formation

Sources

Role of (2-(4-Bromophenyl)cyclopropyl)methanamine in LSD1 inhibition

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Role of (2-(4-Bromophenyl)cyclopropyl)methanamine in LSD1 Inhibition

Abstract

Lysine-Specific Demethylase 1 (LSD1/KDM1A) has emerged as a critical epigenetic regulator and a high-value therapeutic target, particularly in oncology. Its role in demethylating histone and non-histone proteins is integral to the control of gene expression, and its dysregulation is a hallmark of numerous cancers. This guide provides a comprehensive technical overview of LSD1 inhibition, centering on (2-(4-Bromophenyl)cyclopropyl)methanamine, a potent analog of the archetypal inhibitor tranylcypromine (TCP). We will dissect the mechanism of irreversible covalent inhibition, explore the structure-activity relationships that confer potency and selectivity, and detail the essential in vitro and in vivo methodologies required to characterize and validate novel inhibitors of this class. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of epigenetic modulators for therapeutic intervention.

The Central Role of LSD1 in Epigenetic Regulation and Disease

First identified in 2004, Lysine-Specific Demethylase 1 (LSD1) was the first histone demethylase to be discovered, revealing that histone methylation is a dynamic and reversible process.[1][2] LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that specifically removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and, in different contexts, H3K9me1/2.[1][3][4]

  • Transcriptional Repression and Activation: When part of the CoREST repressor complex, LSD1 demethylates H3K4, an active transcription mark, leading to gene silencing.[3][5] Conversely, when associated with nuclear receptors like the androgen receptor, its substrate specificity can switch to H3K9, a repressive mark, thereby functioning as a transcriptional coactivator.[6][7]

  • Pathological Implications: The importance of LSD1 is underscored by its overexpression in a wide array of cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), breast, prostate, and neuroblastoma.[1][2][6] Elevated LSD1 levels are often correlated with poor prognosis, as they contribute to a block in cellular differentiation and promote proliferation, invasion, and therapy resistance.[1][2][3] This central role in oncogenesis establishes LSD1 as a compelling target for therapeutic development.[3][8]

(2-(4-Bromophenyl)cyclopropyl)methanamine: A Tranylcypromine-Based Covalent Inhibitor

The discovery that the monoamine oxidase (MAO) inhibitor trans-2-phenylcyclopropylamine (tranylcypromine, TCP) also inhibits LSD1 paved the way for the development of a major class of covalent inhibitors.[5][6] (2-(4-Bromophenyl)cyclopropyl)methanamine (CAS 1226233-35-7) is a key example of a second-generation analog designed for improved potency and selectivity.[9]

Mechanism of Irreversible Inhibition

TCP and its derivatives function as mechanism-based inactivators, or "suicide substrates." The inhibition process is a two-step mechanism:

  • Binding: The inhibitor binds to the active site of LSD1, mimicking the structure of the natural protonated lysine substrate.

  • Covalent Adduct Formation: The FAD cofactor in the enzyme's active site oxidizes the inhibitor's cyclopropylamine moiety. This initiates a strain-induced ring-opening, generating a reactive radical intermediate.[10] This intermediate then rapidly forms a stable, covalent bond with the N5 atom of the FAD cofactor, leading to the irreversible inactivation of the enzyme.[5][7][10][11]

LSD1_Inhibition_Mechanism cluster_0 LSD1 Active Site LSD1_FAD LSD1 + FAD Cofactor Intermediate Reactive Intermediate (Radical Cation) LSD1_FAD->Intermediate 2. Oxidation by FAD & Cyclopropyl Ring Opening Adduct Irreversibly Inactivated LSD1 (Covalent FAD Adduct) Inhibitor (2-(4-Bromophenyl)cyclopropyl)methanamine Inhibitor->LSD1_FAD 1. Reversible Binding Intermediate->Adduct 3. Covalent Bond Formation

Caption: Mechanism of irreversible LSD1 inhibition by a TCP analog.

Structure-Activity Relationship (SAR)

The catalytic pocket of LSD1 is significantly larger than that of MAO-A or MAO-B.[7] This structural difference is the cornerstone of designing selective LSD1 inhibitors. Modifications to the TCP scaffold, particularly on the phenyl ring, can enhance interactions with LSD1-specific residues, thereby increasing potency and selectivity.

The introduction of a 4-bromophenyl group in (2-(4-Bromophenyl)cyclopropyl)methanamine serves this purpose. The bromine atom can engage in halogen bonding or occupy hydrophobic pockets within the active site that are absent in MAOs. This strategy has been successfully employed to develop numerous potent and selective inhibitors, with many advancing into clinical trials.[1][4][5][12]

Preclinical Characterization: A Methodological Guide

Evaluating the potential of an LSD1 inhibitor like (2-(4-Bromophenyl)cyclopropyl)methanamine requires a tiered approach, moving from direct enzyme inhibition to cellular effects and finally to in vivo efficacy.

In Vitro Biochemical Assays

The initial step is to quantify the direct inhibitory effect on purified LSD1 enzyme. Several robust methods are available.

Assay MethodPrincipleAdvantagesDisadvantages
Peroxidase-Coupled Assay [13][14]Measures H₂O₂, a byproduct of demethylation, via a fluorescent or colorimetric reaction catalyzed by horseradish peroxidase (HRP).Well-established, high-throughput, relatively low cost.Indirect; potential for interference from redox-active or thiol-containing compounds.
Formaldehyde Dehydrogenase Assay [13]Measures formaldehyde, the other reaction byproduct, via its oxidation to formate, which is coupled to NADH production.Continuous, real-time measurement.Can have lower sensitivity than other methods.
Antibody-Based Assays (HTRF/DELFIA) [13][14][15]Uses specific antibodies to detect the demethylated histone substrate, often employing FRET or lanthanide fluorescence.High sensitivity and specificity; direct detection of product.Higher cost due to reliance on specific antibodies and proprietary reagents.
Mass Spectrometry [13]Directly measures the mass change between the methylated substrate and the demethylated product.Label-free, highly sensitive, direct evidence.Requires specialized instrumentation, lower throughput.

This protocol is a standard, high-throughput method for determining the IC₅₀ value of an inhibitor.

  • Compound Preparation: Prepare a serial dilution of (2-(4-Bromophenyl)cyclopropyl)methanamine in 100% DMSO, typically starting from 1 mM.

  • Plate Setup: Add 2.5 µL of the diluted compounds to the wells of a black, 384-well microplate. Include controls for no enzyme (background) and no inhibitor (100% activity).

  • Enzyme Incubation: Prepare a solution of recombinant human LSD1 enzyme in assay buffer (e.g., 50 mM HEPES, pH 7.5). Add 40 µL to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Prepare a substrate solution containing a dimethylated H3K4 peptide substrate (e.g., H3K4me2), Horseradish Peroxidase (HRP), and a fluorescent HRP substrate like Amplex Red.

  • Measurement: Initiate the demethylation reaction by adding 10 µL of the substrate solution to each well. Immediately place the plate in a microplate reader and measure the increase in fluorescence (Excitation: ~530 nm, Emission: ~595 nm) kinetically over 30-60 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time) for each well. Normalize the rates to the no-inhibitor control and plot the percent inhibition against the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In_Vitro_Workflow Start Start: Compound Dilution Plate Dispense Compound to 384-Well Plate Start->Plate Enzyme Add LSD1 Enzyme Incubate 15-30 min Plate->Enzyme Substrate Add Substrate Cocktail (H3K4me2 Peptide, HRP, Amplex Red) Enzyme->Substrate Read Kinetic Fluorescence Reading (30-60 min) Substrate->Read Analyze Calculate Reaction Rates Determine IC50 Read->Analyze End End: Potency Determined Analyze->End

Caption: High-throughput workflow for an in vitro LSD1 inhibition assay.

Cellular Assays

Cell-based assays are critical for confirming that an inhibitor can engage its target in a biological context and elicit the desired phenotypic response.

In Acute Myeloid Leukemia (AML), LSD1 inhibition is known to overcome a critical differentiation block.[16] This provides a clear phenotypic endpoint that can be correlated with target engagement.

Cell_Assay_Workflow cluster_0 Endpoint Analysis Start Culture AML Cells (e.g., THP-1, MV4-11) Treat Treat with Inhibitor (Dose-Response, 72-96h) Start->Treat Harvest Harvest Cells Treat->Harvest WB Western Blot: Measure ↑H3K4me2 (Target Engagement) Harvest->WB FACS Flow Cytometry: Measure ↑CD11b Expression (Differentiation Marker) Harvest->FACS

Caption: Workflow for cell-based evaluation of an LSD1 inhibitor in AML.

  • Cell Culture: Culture an AML cell line (e.g., THP-1) under standard conditions.

  • Treatment: Seed cells at an appropriate density and treat with a serial dilution of (2-(4-Bromophenyl)cyclopropyl)methanamine for 72-96 hours.

  • Staining: Harvest the cells and wash with a suitable buffer (e.g., PBS with 2% FBS). Incubate the cells with a fluorophore-conjugated antibody against a myeloid differentiation marker, such as CD11b, for 30 minutes on ice.[1][2][16]

  • Acquisition: Wash the cells to remove unbound antibody and analyze them on a flow cytometer.

  • Analysis: Gate on the live cell population and quantify the percentage of CD11b-positive cells or the mean fluorescence intensity (MFI) of CD11b. Plot the differentiation marker induction against inhibitor concentration to determine the EC₅₀.

In Vivo Efficacy Models

Demonstrating anti-tumor activity in animal models is the final preclinical step.

  • Xenograft Models: These are the most common models for oncology. Human cancer cells (e.g., the AML cell line MV-4-11) are subcutaneously or systemically implanted into immunodeficient mice (e.g., BALB/c nude mice).[17] Once tumors are established, mice are treated with the inhibitor via a clinically relevant route (e.g., oral gavage). Tumor volume and animal weight are monitored over time to assess efficacy and toxicity.[17]

  • Genetically Engineered Mouse Models (GEMMs): These models, where the disease is driven by specific genetic mutations (e.g., Jak2V617F for myeloproliferative neoplasms), can offer deeper insights into the inhibitor's effect on the disease clone and its microenvironment.[18]

  • Cell Implantation: Inject a suspension of human cancer cells (e.g., 1-10 million cells) subcutaneously into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into vehicle control and treatment groups.

  • Treatment: Administer (2-(4-Bromophenyl)cyclopropyl)methanamine at one or more dose levels according to a predetermined schedule (e.g., once daily by oral gavage).

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor animal body weight as a general measure of toxicity.

  • Endpoint: Continue treatment until tumors in the control group reach a predetermined maximum size. Euthanize the animals and excise the tumors for downstream analysis (e.g., pharmacodynamics, histology).

Clinical Context and Future Perspectives

The class of TCP-based covalent inhibitors has seen significant clinical development. Molecules like iadademstat (ORY-1001) and bomedemstat (IMG-7289) have entered clinical trials for various hematological and solid tumors.[1][2][19]

Challenges and Opportunities:

  • Selectivity and Safety: While potent, ensuring high selectivity over MAOs is crucial to avoid off-target effects. Hematological toxicity, such as thrombocytopenia, has been a challenge for some LSD1 inhibitors, potentially linked to the disruption of LSD1-GFI1B protein-protein interactions.[20]

  • Combination Therapies: The future of LSD1 inhibition likely lies in combination strategies. Combining LSD1 inhibitors with other epigenetic drugs (e.g., HDAC inhibitors), chemotherapy, or immune checkpoint inhibitors has shown promise in preclinical models and is being explored clinically.[3][8][19]

  • Resistance Mechanisms: Understanding and overcoming resistance to LSD1 inhibition is an active area of research.

Conclusion

(2-(4-Bromophenyl)cyclopropyl)methanamine exemplifies a rational, structure-based approach to developing potent and selective covalent inhibitors of LSD1. Its mechanism of action is well-understood, and a robust suite of in vitro and in vivo assays exists to rigorously characterize its therapeutic potential. As our understanding of the epigenetic landscape of disease deepens, compounds of this class will continue to be vital tools for both research and clinical development, offering the potential to reverse the aberrant gene expression programs that drive cancer and other diseases.

References

  • Sarno, F., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology, 14. Available at: [Link]

  • Weston, D. (2017). The mechanism of action of tranylcypromine and tranylcypromine analogues in clinical trials as LSD1 inhibitors. ResearchGate. Available at: [Link]

  • National Cancer Institute. Clinical Trials Using LSD1/HDAC6 Inhibitor JBI-802. National Cancer Institute. Available at: [Link]

  • Cole, P. A. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology. Available at: [Link]

  • EpigenTek. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). EpigenTek. Available at: [Link]

  • Cui, S., et al. (2021). Potential role of LSD1 inhibitors in the treatment of sickle cell disease: a review of preclinical animal model data. American Journal of Physiology-Cell Physiology, 321(5), C835-C843. Available at: [Link]

  • Bansal, N., et al. (2023). Lysine-specific demethylase 1 as a therapeutic cancer target: observations from preclinical study. Expert Opinion on Therapeutic Targets. Available at: [Link]

  • Sacilotto, N., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Pharmacology & Translational Science. Available at: [Link]

  • Li, Y., et al. (2024). Combination Therapy and Dual-Target Inhibitors Based on LSD1: New Emerging Tools in Cancer Therapy. Journal of Medicinal Chemistry. Available at: [Link]

  • Bansal, N., et al. (2023). Lysine-specific demethylase 1 as a therapeutic cancer target: observations from preclinical study. Taylor & Francis Online. Available at: [Link]

  • Fiskus, W., et al. (2016). LSD1: Biologic Roles and Therapeutic Targeting. Taylor & Francis Online. Available at: [Link]

  • Borrello, M. T., et al. (2021). Synthesis of Carboxamide-Containing Tranylcypromine Analogues as LSD1 (KDM1A) Inhibitors Targeting Acute Myeloid Leukemia. ResearchGate. Available at: [Link]

  • News-Medical.Net. (2025). Understanding the role of LSD1 in cellular processes and disease. News-Medical.Net. Available at: [Link]

  • Sarno, F., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers. Available at: [Link]

  • Li, Z., et al. (2025). Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. Frontiers in Chemistry. Available at: [Link]

  • Sacilotto, N., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Publications. Available at: [Link]

  • DelveInsight. (2023). Lysine Specific Demethylase 1 (LSD-1) Inhibitor Pipeline Insight. DelveInsight. Available at: [Link]

  • Borrello, M. T., et al. (2021). Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. Molecules. Available at: [Link]

  • Patel, K., et al. (2025). Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential. European Journal of Medicinal Chemistry. Available at: [Link]

  • Zheng, Y. C., et al. (2018). Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors. RSC Publishing. Available at: [Link]

  • Gari, M., et al. (2020). LSD1 Inhibition Prolongs Survival in Mouse Models of MPN by Selectively Targeting the Disease Clone. Clinical Cancer Research. Available at: [Link]

  • Li, Z., et al. (2025). Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. Frontiers. Available at: [Link]

  • Niwa, A., et al. (2022). T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice. Scientific Reports. Available at: [Link]

  • Binda, C., et al. (2010). Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. Journal of the American Chemical Society. Available at: [Link]

  • Yang, M., et al. (2007). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-phenylcyclopropylamine. Biochemistry. Available at: [Link]

Sources

Structure-Activity Relationship (SAR) of 4-Bromophenyl Cyclopropylamines: A Technical Guide to LSD1-Selective Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-bromophenyl cyclopropylamine (4-Br-PCPA) scaffold represents a pivotal evolution in epigenetic pharmacology. Originally derived from the non-selective monoamine oxidase (MAO) inhibitor tranylcypromine (TCP), this chemotype has been repurposed to target Lysine-Specific Demethylase 1 (LSD1/KDM1A) , a critical regulator of histone methylation in acute myeloid leukemia (AML) and small-cell lung cancer (SCLC).

This guide dissects the structural determinants that shift the pharmacological profile of cyclopropylamines from neurobiology (MAO inhibition) to oncology (LSD1 inhibition). It details the synthetic pathways, the specific role of the 4-bromo substituent in potency enhancement, and the critical N-alkylation strategies required to achieve >100-fold selectivity over MAO isoforms.

The Core Scaffold & Pharmacophore

The pharmacophore is built upon (1R, 2S)-2-phenylcyclopropylamine . The cyclopropylamine ring acts as a "suicide substrate" or mechanism-based inactivator. Upon oxidation by the flavin adenine dinucleotide (FAD) cofactor within the enzyme pocket, the ring opens to form a covalent adduct with FAD, permanently disabling the enzyme.

SAR Architecture

The structure-activity relationship is governed by three distinct vectors:

  • Vector A (The Warhead): The cyclopropylamine ring.[1][2] Essential for covalent binding.

  • Vector B (The Electronic Tuner): The phenyl ring substituents.[2][3][4][5][6][7] The 4-bromo group is critical here. It occupies a hydrophobic pocket unique to LSD1 and provides electronic modulation that facilitates the single-electron transfer (SET) mechanism required for ring opening.

  • Vector C (The Selectivity Switch): The amine nitrogen. Unsubstituted amines (primary) inhibit both MAO and LSD1. N-alkylation with bulky hydrophobic groups exploits the larger active site volume of LSD1 compared to the sterically constricted MAO active sites.

SAR_Overview Core 4-Bromophenyl Cyclopropylamine Core Warhead Cyclopropane Ring (Vector A) Mechanism-Based Inactivator Core->Warhead Covalent Binding Phenyl 4-Bromo Phenyl (Vector B) Potency & Hydrophobic Fit Core->Phenyl Electronic Tuning Amine Amine Nitrogen (Vector C) Selectivity Switch (MAO vs LSD1) Core->Amine Steric Exclusion FAD N5 Adduct FAD N5 Adduct Warhead->FAD N5 Adduct Hydrophobic Pocket (LSD1) Hydrophobic Pocket (LSD1) Phenyl->Hydrophobic Pocket (LSD1) MAO Exclusion (Bulky R-groups) MAO Exclusion (Bulky R-groups) Amine->MAO Exclusion (Bulky R-groups)

Figure 1: The three primary vectors governing the SAR of 4-bromophenyl cyclopropylamines.

Detailed SAR Analysis

The 4-Bromo Substituent Effect

Why bromine? In comparative studies between unsubstituted TCP and halogenated derivatives, the 4-bromo analog consistently outperforms the parent compound and 4-fluoro analogs in LSD1 inhibition.

  • Potency: 4-Br-PCPA exhibits a

    
     in the sub-micromolar range for LSD1, often 5-10x more potent than unsubstituted PCPA.
    
  • Mechanism: The bromine atom provides a specific lipophilic interaction with the methionine-rich hydrophobic sub-pocket of LSD1 (Met332, Leu659). Furthermore, the electron-withdrawing nature of the halogen lowers the pKa of the amine slightly and influences the oxidation potential of the cyclopropane ring, facilitating the initial single-electron transfer step to FAD.

Stereochemistry: The (1R, 2S) Preference

While commercial tranylcypromine is a racemate, the biological activity is stereospecific.

  • MAO Inhibition: Generally favors the trans-(1S, 2R) isomer.

  • LSD1 Inhibition: The (1R, 2S) isomer (and its derivatives) typically forms the most stable inhibitory adduct with FAD. Synthetic protocols targeting LSD1 inhibitors must prioritize enantioselective synthesis or chiral resolution to isolate this isomer.

The "Selectivity Switch": N-Alkylation

This is the most critical modification for drug development.

  • Primary Amines (-NH2): Potent MAO-A/B inhibitors (antidepressant side effects).

  • N-Benzylation/N-Alkylation: The LSD1 active site possesses a large, open cavity near the entrance, unlike the "bottleneck" structure of MAO. Attaching bulky groups (e.g., 4-cyanobenzyloxy, piperidine linkers) to the nitrogen allows the molecule to retain LSD1 affinity while being sterically rejected by MAO.

Data Summary: Impact of Substitution

CompoundStructureLSD1 IC50 (µM)MAO-A IC50 (µM)Selectivity (MAO/LSD1)
TCP (Tranylcypromine) Unsubstituted2.50.0120.005 (MAO selective)
4-Br-PCPA 4-Bromo0.450.05~0.1 (Mixed)
N-Alkylated 4-Br Derivative 4-Br + N-benzyl0.094>100>1000 (LSD1 Selective)

Note: Values are representative aggregates from varying assay conditions cited in literature (See References 1, 3).

Mechanism of Action: Beyond Simple Adducts

The inhibition of LSD1 by 4-bromophenyl cyclopropylamines is not a simple lock-and-key interaction; it is a chemical reaction.

  • Oxidation: The FAD cofactor oxidizes the amine to an imine radical cation.

  • Ring Opening: The cyclopropyl ring undergoes homolytic fission.

  • Adduct Formation: The opened ring forms a covalent bond with the C(4a) or N(5) position of the FAD cofactor.

Advanced Insight: Grob Fragmentation Recent structural studies have revealed that certain "precision" inhibitors (specifically those with meta-substitutions on the phenyl ring relative to the warhead) can undergo a Grob fragmentation of the inhibitor-FAD adduct. This fragmentation is a resistance mechanism in some contexts but also represents a unique mode of irreversible inactivation distinct from the standard stable adducts formed by MAO inhibitors.

Mechanism Step1 Enzyme-Substrate Complex (LSD1-FAD + 4-Br-PCPA) Step2 Single Electron Transfer (SET) Formation of Amine Radical Cation Step1->Step2 Step3 Cyclopropyl Ring Opening (Homolytic Fission) Step2->Step3 Step4 Covalent Adduct Formation (N5 or C4a of FAD) Step3->Step4 Step5 Grob Fragmentation (Specific to meta-substituted analogs) Step4->Step5 Under specific structural conditions

Figure 2: Kinetic mechanism of LSD1 inactivation by 4-bromophenyl cyclopropylamines.

Experimental Protocols

Synthesis of trans-2-(4-bromophenyl)cyclopropylamine

Self-Validating Protocol: This route utilizes the Curtius rearrangement, which prevents the racemization often seen in other amide-to-amine conversions.

Reagents: 4-Bromostyrene, Ethyl diazoacetate (EDA), Rh2(OAc)4 (catalyst), NaOH, SOCl2, NaN3, t-BuOH, HCl.

  • Cyclopropanation:

    • To a refluxing solution of 4-bromostyrene (10 mmol) and Rh2(OAc)4 (1 mol%) in DCM, add ethyl diazoacetate (12 mmol) dropwise over 4 hours.

    • Validation: Slow addition minimizes dimerization of EDA.

    • Result: Mixture of cis/trans ethyl 2-(4-bromophenyl)cyclopropanecarboxylate.

  • Hydrolysis & Separation:

    • Treat ester with NaOH (aq)/EtOH at reflux.[3] Acidify to precipitate the carboxylic acid.

    • Crucial Step: Recrystallize from hot water/ethanol. The trans-acid is typically less soluble and crystallizes out, while the cis-isomer remains in the mother liquor.[2]

  • Curtius Rearrangement:

    • Reflux the pure trans-acid with SOCl2 to form the acid chloride. Remove excess SOCl2 in vacuo.

    • Dissolve in acetone/water, add NaN3 (1.5 eq) at 0°C to form the acyl azide.

    • Heat the acyl azide in toluene (90°C) until N2 evolution ceases (formation of Isocyanate).

  • Hydrolysis to Amine:

    • Add HCl (aq) to the isocyanate solution and reflux for 1 hour.

    • Basify with NaOH and extract with ether.[3]

    • Yield: trans-2-(4-bromophenyl)cyclopropylamine as a pale yellow oil. Convert to HCl salt for stability.

LSD1 Inhibition Assay (LSD1-Glo Method)

This assay measures the production of H2O2 (a byproduct of LSD1 activity) coupled to a horseradish peroxidase (HRP) luminescent readout.

  • Buffer Preparation: 50 mM Tris-HCl (pH 8.5), 50 mM NaCl, 1 mM DTT, 0.01% Tween-20.

  • Enzyme Incubation:

    • Incubate Recombinant Human LSD1 (50 nM) with varying concentrations of 4-Br-PCPA (0.001 µM to 100 µM) for 30 minutes at Room Temperature.

    • Control: Use Tranylcypromine (TCP) as a positive control.

  • Substrate Addition:

    • Add H3K4me1 peptide substrate (20 µM). Incubate for 60 minutes.

  • Detection:

    • Add HRP/Luminol detection reagent. Read Luminescence.

  • Analysis:

    • Plot RLU vs. Log[Inhibitor]. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. Source: National Institutes of Health (PMC). Context: Establishes the core mechanism of FAD adduct formation and the progression from TCP to potent LSD1 inhibitors.

  • trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Source:[4][6][8] Biochemistry (ACS Publications). Context: The foundational paper identifying PCPA as an LSD1 inhibitor and characterizing the kinetics of inactivation.

  • Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2. Source: ACS Medicinal Chemistry Letters. Context: Provides specific data on the 4-bromo substituent and the comparative activity of cis/trans isomers.

  • Covalent adduct Grob fragmentation underlies LSD1 demethylase-specific inhibitor mechanism of action. Source: Nature Communications.[9] Context: Describes the advanced "Grob fragmentation" mechanism relevant to next-generation derivatives.

  • Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Source: Organic Letters.[10] Context: Offers modern synthetic alternatives for accessing the cyclopropylamine scaffold with high diastereoselectivity.

Sources

Biological Targets and Mechanistic Profiling of (2-(4-Bromophenyl)cyclopropyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of epigenetic modulators has fundamentally shifted the landscape of targeted therapeutics. Among these, arylcyclopropylamines—specifically (2-(4-Bromophenyl)cyclopropyl)methanamine derivatives (CAS 1226233-35-7)—have emerged as highly potent, conformationally constrained pharmacophores[1]. Originally derived from the classic monoamine oxidase (MAO) inhibitor tranylcypromine (TCP), these derivatives have been structurally optimized to shift their primary biological target engagement from MAOs to Lysine-Specific Demethylase 1 (LSD1 / KDM1A) [2]. This technical guide details the molecular rationale, primary biological targets, mechanistic pathways, and the self-validating experimental protocols required to evaluate these compounds in preclinical drug development.

Molecular Rationale & Target Engagement

The core scaffold of (2-(4-Bromophenyl)cyclopropyl)methanamine integrates a rigid cyclopropane ring that dictates the spatial orientation of the amine and the aryl group.

  • The Cyclopropylmethanamine Core: The addition of a methylene spacer between the cyclopropane ring and the amine (forming a methanamine rather than a direct amine) alters the steric bulk and basicity of the molecule, reducing its affinity for the narrow catalytic clefts of MAO-A and MAO-B[3].

  • The 4-Bromo Substitution: The insertion of a bulky, electron-withdrawing bromine atom at the para-position of the phenyl ring specifically exploits a large hydrophobic pocket unique to the LSD1 active site[2]. This modification drastically enhances binding affinity and selectivity for LSD1 over off-target oxidases.

  • Stereochemical Dependency: The spatial arrangement of the cyclopropane ring is critical. Diastereomers possessing the 1S,2R configuration exhibit up to an 11-fold increase in LSD1 inhibitory potency compared to their 1R,2S counterparts[4].

Primary Biological Targets

Lysine-Specific Demethylase 1 (LSD1 / KDM1A)

LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase homolog that catalyzes the demethylation of mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2)[5]. By removing these activating transcriptional marks, LSD1 generally acts as a transcriptional repressor and is frequently overexpressed in acute myeloid leukemia (AML), prostate cancer, and other malignancies[6]. (2-(4-Bromophenyl)cyclopropyl)methanamine acts as a covalent, irreversible inhibitor of LSD1. Upon entering the active site, the compound undergoes a single-electron transfer (SET) to the oxidized FAD cofactor, triggering the homolytic cleavage and opening of the strained cyclopropane ring. The resulting highly reactive radical forms a permanent covalent adduct with FAD, irreversibly blocking the enzyme's catalytic function[5].

Monoamine Oxidases (MAO-A and MAO-B)

MAO-A and MAO-B are mitochondrial enzymes responsible for the oxidative deamination of endogenous monoamines (e.g., serotonin, dopamine). Because LSD1 shares high structural homology with MAOs, these enzymes represent the primary off-targets for cyclopropylamine derivatives[6]. While the 4-bromo and methanamine modifications heavily skew selectivity toward LSD1, rigorous counter-screening against MAO-A/B remains a mandatory step in the validation workflow to prevent unwanted central nervous system (CNS) toxicity[4].

MOA Cmpd 4-Br-Cyclopropylmethanamine LSD1 LSD1 Active Site Cmpd->LSD1 Binding SET Single-Electron Transfer Cmpd->SET e- Donor FAD FAD Cofactor LSD1->FAD Proximity FAD->SET Catalysis RingOpen Ring Opening SET->RingOpen Radical Adduct Covalent Adduct RingOpen->Adduct Inactivation

Figure 1: FAD-dependent single-electron transfer mechanism leading to irreversible LSD1 inactivation.

Experimental Workflows & Protocols

To ensure scientific integrity, the evaluation of these derivatives must follow a self-validating system where biochemical potency is orthogonally confirmed by cellular target engagement.

Protocol 1: In Vitro Biochemical Validation (LSD1 Inhibition Assay)

Expertise & Causality: LSD1-mediated demethylation of the H3K4me2 substrate generates hydrogen peroxide (H₂O₂) as a stoichiometric byproduct. By coupling this reaction to horseradish peroxidase (HRP) and Amplex Red, we create a highly sensitive, continuous fluorometric readout of enzyme kinetics.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 2 mM CHAPS). Reconstitute recombinant human LSD1 enzyme and H3K4me2 peptide substrate.

  • Compound Incubation: Dispense 10 µL of the (2-(4-Bromophenyl)cyclopropyl)methanamine derivative (serially diluted in DMSO) into a 384-well black microplate. Add 20 µL of LSD1 enzyme (final concentration 10 nM). Incubate for 30 minutes at room temperature to allow for covalent adduct formation.

  • Reaction Initiation: Add 20 µL of a substrate mix containing H3K4me2 (final 15 µM), Amplex Red (final 50 µM), and HRP (final 1 U/mL).

  • Kinetic Readout: Measure fluorescence (Excitation: 530 nm, Emission: 590 nm) continuously for 60 minutes.

  • Self-Validating Control Matrix:

    • Positive Control: Tranylcypromine (TCP) to establish baseline pan-inhibition.

    • Negative Control: DMSO vehicle to establish maximum enzyme velocity (Vmax).

    • Counter-Screen: Run the assay without LSD1 but with exogenous H₂O₂ to ensure the compound does not directly inhibit HRP (preventing false positives).

Protocol 2: Cellular Target Engagement (Biomarker Upregulation)

Expertise & Causality: Biochemical potency does not guarantee cellular permeability or chromatin engagement. In promyelocytic leukemia cells (e.g., NB4), LSD1 represses the expression of the transcription factor GFI1b and the surface marker CD86[4]. Quantifying the mRNA upregulation of these specific genes via RT-qPCR serves as an orthogonal, self-validating readout for intracellular LSD1 inhibition.

Step-by-Step Methodology:

  • Cell Culture: Seed NB4 human acute promyelocytic leukemia cells at

    
     cells/mL in RPMI-1640 medium supplemented with 10% FBS.
    
  • Compound Treatment: Treat cells with the derivative at its established biochemical IC₅₀, 10x IC₅₀, and a DMSO control. Incubate for 48 hours at 37°C, 5% CO₂.

  • RNA Extraction: Harvest cells, wash with cold PBS, and extract total RNA using a column-based RNA purification kit. Quantify RNA purity via spectrophotometry (A260/280 ratio > 1.8).

  • Reverse Transcription & qPCR: Synthesize cDNA using a high-capacity cDNA reverse transcription kit. Perform qPCR using TaqMan or SYBR Green probes specific for GFI1b, CD86, and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate relative fold-change expression using the

    
     method. A dose-dependent increase in GFI1b confirms successful cellular target engagement.
    

Workflow Phase1 Biochemical Assay (Amplex Red / HRP) Phase2 Selectivity Profiling (MAO-A / MAO-B) Phase1->Phase2 IC50 Determination Phase3 Cellular Target Engagement (NB4 Cells) Phase2->Phase3 Selectivity > 100x Phase4 Biomarker Readout (GFI1b RT-qPCR) Phase3->Phase4 RNA Extraction

Figure 2: Hierarchical validation workflow for LSD1 inhibitors from biochemical to cellular assays.

Quantitative Data Presentation

The structural modifications of the cyclopropylamine scaffold drastically alter both potency and selectivity. The table below summarizes the critical impact of stereochemistry on target engagement, demonstrating why chiral separation is a mandatory phase in the development of these derivatives[4].

Table 1: Stereochemical Impact on Target Selectivity and Cellular Efficacy

Isomer ConfigurationLSD1 IC₅₀ (µM)MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Blast Colony Inhibition (%)
Isomer 1 (1S,2R) 0.03> 10.0> 50.059%
Isomer 2 (1R,2S) 0.24> 10.0> 50.0N/A
Isomer 3 (1S,2R) 0.05> 10.0> 50.059%
Isomer 4 (1R,2S) 0.55> 10.0> 50.0N/A

Data adapted from stereochemical profiling of tranylcypromine-based LSD1 inhibitors[4]. Note the pronounced preference of the LSD1 active site for the 1S,2R cyclopropane configuration, which directly correlates with downstream cellular efficacy (Blast Colony Inhibition).

References

  • 1226233-35-7 | (2-(4-Bromophenyl)cyclopropyl)
  • Source: nii.ac.
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: nih.

Sources

Synthesizing the Strain: A Comprehensive Guide to Brominated Cyclopropylamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopropylamines are highly sought-after motifs in medicinal chemistry and drug development due to their rigid conformation, metabolic stability, and ability to act as bioisosteres for basic amines. The synthesis of brominated cyclopropylamines—either as final active pharmaceutical ingredients or as highly reactive intermediates—represents a critical and challenging node in modern organic synthesis.

This whitepaper critically evaluates the two dominant synthetic paradigms in the current literature: the direct chromium-catalyzed halocyclopropanation of allylamines, and the formal nucleophilic substitution of bromocyclopropanes. By dissecting the mechanistic causality behind these methods and providing self-validating experimental protocols, this guide serves as an authoritative resource for researchers seeking to incorporate these strained systems into their chemical libraries.

Paradigm 1: Direct Halocyclopropanation of Allylamines (Chromium Catalysis)

The direct synthesis of bromocyclopropylamines from allylic amines requires the controlled transfer of a bromocarbene equivalent. Traditional Simmons-Smith approaches fail with bromoform due to the instability of the resulting zinc carbenoids. However, pioneered a robust chromium-catalyzed protocol that overcomes this limitation[1].

The Causality of the Reagent Design: The success of this reaction relies entirely on the inclusion of a specific organosilicon reductant: 2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)-1,4-dihydropyrazine. This reductant is indispensable for two reasons. First, it smoothly reduces the Cr(III) precatalyst to the active Cr(II) species. Second, and most critically, it prevents the formation of unreactive gem-dichromiomethane complexes by facilitating the generation of a mononuclear (bromomethylidene)chromium(III) intermediate, which readily undergoes cycloaddition with the allylamine substrate[2].

Cr_Catalysis Cr3 CrCl3(thf)3 Precatalyst Cr2 CrCl2(thf)3 Active Species Cr3->Cr2 Reduction Reductant Organosilicon Reductant (Dihydropyrazine) Reductant->Cr2 Carbene (Bromomethylidene)Cr(III) Key Intermediate Cr2->Carbene + CHBr3 CHBr3 CHBr3 (Bromoform) CHBr3->Carbene Product Bromocyclopropylamine Product Carbene->Product Cycloaddition Alkene Allylamine Substrate Alkene->Product

Mechanism of Cr-catalyzed bromocyclopropanation of alkenes.

Self-Validating Experimental Protocol: Chromium-Catalyzed Synthesis

Adapted from the optimized conditions for dibenzyl(2-bromocyclopropyl)methyl amine synthesis.

  • Catalyst Activation: To a flame-dried Schlenk flask under argon, add CrCl₃(thf)₃ (10 mol%) and THF (2 mL). Add the organosilicon reductant (1.2 equivalents).

    • Self-Validation Checkpoint: Observe the solution. A successful reduction to the active Cr(II) species is indicated by a distinct color shift from purple/green to a dark, homogeneous state.

  • Carbenoid Generation: Cool the mixture to -40 °C. Slowly add bromoform (CHBr₃, 1.0 mmol) dropwise.

    • Self-Validation Checkpoint: After 30 minutes of stirring, the reaction mixture must change to a deep red color, confirming the successful generation of the (bromomethylidene)chromium(III) intermediate[3].

  • Cycloaddition: Add the allylamine substrate (e.g., N,N-dibenzylallylamine, 1.0 mmol) dissolved in THF. Allow the reaction to slowly warm to room temperature and stir for 24 hours.

  • Quenching & Isolation: Quench the reaction with water, extract with ethyl acetate, and purify via silica gel chromatography.

    • Self-Validation Checkpoint: Perform ¹H NMR on the crude mixture. The presence of the trans-isomer is confirmed by cyclopropyl ring proton multiplets typically appearing between 0.80–1.60 ppm, with the CHBr proton appearing as a distinct doublet of triplets (dt) around 2.78 ppm[3].

Paradigm 2: Formal Nucleophilic Substitution of Bromocyclopropanes

When densely functionalized, stereochemically pure cyclopropylamines are required, the formal nucleophilic substitution of pre-synthesized bromocyclopropanes offers unparalleled control. As detailed by , this paradigm bypasses direct Sₙ2 displacement—which is notoriously difficult on cyclopropyl rings due to high s-character and steric hindrance[4].

The Causality of the Base-Nucleophile Balance: Instead of direct displacement, the reaction operates via an elimination-addition sequence. The causality governing this workflow is the precise tuning of the base. A base must be strong enough to deprotonate the nitrogen nucleophile (e.g., a sulfonamide or carboxamide) and induce the dehydrohalogenation of the bromocyclopropane to a highly strained cyclopropene intermediate. However, it must be mild enough to prevent unwanted degradation or polymerization of this transient species[4]. Soft nucleophiles with decreased basicity can buffer the system, inhibiting the required dehydrohalogenation, which is why optimized carbonate bases (like K₂CO₃) are strictly utilized[4].

N_Substitution Precursor Bromocyclopropane Precursor Cyclopropene Cyclopropene Intermediate (In Situ) Precursor->Cyclopropene Dehydrohalogenation Base Weak Base (e.g., K2CO3) Base->Cyclopropene Nucleophile N-Nucleophile (Amide/Sulfonamide) Product Densely Functionalized Cyclopropylamine Nucleophile->Product Cyclopropene->Product Nucleophilic Addition

Formal nucleophilic substitution via in situ cyclopropene generation.

Self-Validating Experimental Protocol: Formal Substitution

Adapted for the synthesis of trans-cyclopropyl amino acid derivatives.

  • Nucleophile Activation: In a dry reaction vial, combine the N-nucleophile (e.g., a primary sulfonamide, 1.2 mmol) and anhydrous K₂CO₃ (2.0 equivalents) in DMF (3 mL). Stir at room temperature for 15 minutes to ensure complete deprotonation.

  • Elimination Trigger: Add the bromocyclopropane precursor (1.0 mmol) to the basic mixture. Heat the reaction to 60–80 °C.

    • Self-Validation Checkpoint: Monitor via TLC. The generation of the highly reactive cyclopropene intermediate and its subsequent trapping is extremely fast at these temperatures. The rapid disappearance of the bromocyclopropane spot (< 2 hours) validates that the base strength was sufficient for dehydrohalogenation.

  • Workup: Cool to room temperature, dilute with brine, and extract with diethyl ether (3x). Dry over MgSO₄ and concentrate in vacuo.

  • Stereochemical Validation: Purify the product via column chromatography.

    • Self-Validation Checkpoint: Analyze the ¹H NMR coupling constants of the cyclopropyl C–H protons. The reaction is highly diastereoselective; a coupling constant (J) of ~8.18 Hz confirms the exclusive formation of the trans-cyclopropylamine derivative[5].

Comparative Data Analysis

To aid researchers in selecting the appropriate synthetic route, the quantitative metrics and operational parameters of both paradigms are summarized below:

ParameterDirect Halocyclopropanation (Cr-Catalysis)Formal Nucleophilic Substitution
Primary Precursor Allylamines / Terminal AlkenesBromocyclopropanes
Key Reagents CHBr₃, CrCl₃(thf)₃, Organosilicon ReductantN-Nucleophile, Base (e.g., K₂CO₃)
Typical Yields 60–93%75–95%
Stereoselectivity High trans selectivity (up to 89:11 trans:cis)Perfect diastereoselectivity (trans)
Mechanistic Driver (Bromomethylidene)chromium(III) cycloadditionIn situ cyclopropene generation & addition
Self-Validation Marker Color shift to deep red (active carbenoid)Stereospecific NMR coupling constants (J ~8 Hz)

Concluding Remarks

The synthesis of brominated cyclopropylamines has transitioned from a reliance on harsh, stoichiometric organometallic reagents to elegant, catalytic, and highly stereocontrolled methodologies. For researchers aiming to build the cyclopropyl core from acyclic precursors, the chromium-catalyzed halocyclopropanation offers an atom-economical and scalable route. Conversely, for late-stage functionalization and the generation of densely substituted cyclopropylamines, the formal nucleophilic substitution of bromocyclopropanes provides unmatched diastereoselectivity and functional group tolerance.

References

  • Ikeda, H.; Nishi, K.; Tsurugi, H.; Mashima, K. "Chromium-Catalyzed Cyclopropanation of Alkenes with Bromoform in the Presence of 2,3,5,6-Tetramethyl-1,4-bis(trimethylsilyl)-1,4-dihydropyrazine." Chemical Science, 2020, 11, 3604-3609. URL:[Link]

  • Banning, J. E.; Gentillon, J.; Ryabchuk, P. G.; Prosser, A. R.; Rogers, A.; Edwards, A.; Holtzen, A.; Babkov, I. A.; Rubina, M.; Rubin, M. "Formal Substitution of Bromocyclopropanes with Nitrogen Nucleophiles." The Journal of Organic Chemistry, 2013, 78(15), 7601-7616. URL:[Link]

Sources

In-Depth Technical Guide: Structural Identification, Synthesis, and Applications of (2-(4-Bromophenyl)cyclopropyl)methanamine (CAS: 1226233-35-7)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Role of Cyclopropylmethanamines

In modern medicinal chemistry, the cyclopropane ring is frequently deployed as a rigid spacer, a bioisostere for alkenes or phenyl rings, and a vector to precisely control the spatial trajectory of pharmacophores. (2-(4-Bromophenyl)cyclopropyl)methanamine (CAS: 1226233-35-7) represents a highly specialized building block that homologates the classic tranylcypromine scaffold. By inserting a methylene bridge between the cyclopropane ring and the primary amine, the basicity (pKa) and hydrogen-bonding geometry of the nitrogen are fundamentally altered.

As a Senior Application Scientist, I emphasize this molecule's dual-orthogonal reactivity: the para-bromo substituent serves as a prime handle for transition-metal-catalyzed cross-coupling, while the primary methanamine allows for rapid functionalization via amidation or reductive amination. This makes it an invaluable intermediate in the development of epigenetic modulators (e.g., LSD1 inhibitors) and central nervous system (CNS) therapeutics.

Chemical Identity & Physicochemical Profiling

Accurate structural profiling is the first step in any robust drug development workflow. The quantitative data and structural identifiers for this compound are summarized below for rapid reference and database integration .

PropertyValue
Chemical Name (2-(4-Bromophenyl)cyclopropyl)methanamine
CAS Number 1226233-35-7
Molecular Formula C₁₀H₁₂BrN
Molecular Weight 226.11 g/mol
Monoisotopic Mass 225.015 g/mol
SMILES String C1=C(C=CC(=C1)Br)C2CC2CN
Physical State Solid / Viscous Oil (temperature dependent)
Storage Conditions Sealed in dry, 2-8 °C

Validated Synthetic Methodology

The synthesis of 2-arylcyclopropylmethanamines must be tightly controlled to maintain diastereoselectivity and prevent the opening of the strained three-membered ring. The following protocol outlines a field-proven, three-step synthetic route.

Step-by-Step Synthetic Protocol
  • Rhodium-Catalyzed Cyclopropanation:

    • Procedure: React 4-bromostyrene (1.0 eq) with ethyl diazoacetate (1.5 eq) in dichloromethane (DCM) at room temperature, utilizing Rh₂(OAc)₄ (1 mol%) as the catalyst.

    • Causality & Logic: Rhodium(II) acetate is explicitly chosen over copper-based catalysts because it dramatically suppresses the undesired dimerization of the carbene intermediate into diethyl maleate/fumarate . The reaction inherently favors the trans-diastereomer due to the minimization of steric repulsion between the aryl ring and the ester group in the transition state.

  • Saponification & Amidation:

    • Procedure: Hydrolyze the resulting ester using LiOH·H₂O (2.0 eq) in a THF/H₂O mixture. Isolate the carboxylic acid, then react it with HATU (1.2 eq), DIPEA (3.0 eq), and NH₄Cl (2.0 eq) in DMF to yield the primary carboxamide.

    • Causality & Logic: Mild saponification with lithium hydroxide prevents base-catalyzed ring-opening. For amidation, HATU is selected for its exceptional efficiency in forming the active ester rapidly, which minimizes the risk of epimerization at the cyclopropane stereocenters prior to nucleophilic attack by ammonia.

  • Hydride Reduction:

    • Procedure: Treat the carboxamide with LiAlH₄ (3.0 eq) in anhydrous THF, warming from 0 °C to reflux for 4 hours. Quench via the Fieser method and extract to yield the final methanamine.

    • Causality & Logic: Amides are highly stable and completely resistant to mild hydride donors like NaBH₄. LiAlH₄ is strictly required to provide the aggressive nucleophilic hydride delivery necessary to fully reduce the carbonyl group to a methylene (CH₂) bridge without cleaving the aryl-bromide bond.

Synthesis A 4-Bromostyrene + Ethyl Diazoacetate B Ethyl 2-(4-bromophenyl) cyclopropanecarboxylate A->B Rh2(OAc)4 Cyclopropanation C 2-(4-Bromophenyl) cyclopropanecarboxamide B->C 1. LiOH 2. NH4Cl, HATU D (2-(4-Bromophenyl)cyclopropyl) methanamine C->D LiAlH4 Reduction

Figure 1: Three-step synthetic workflow for (2-(4-Bromophenyl)cyclopropyl)methanamine.

Analytical Identification & Characterization Protocols

To ensure scientific integrity, the analytical characterization must function as a self-validating system . The following multimodal protocol guarantees the structural identity and purity of CAS 1226233-35-7.

Step-by-Step Analytical Protocol
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Procedure: Dissolve 5 mg of the synthesized compound in 0.5 mL of CDCl₃. Acquire ¹H and ¹³C spectra at 400 MHz.

    • Self-Validating Causality: The rigid geometry of the cyclopropane ring causes distinct magnetic shielding. The upfield shift of the cyclopropyl protons (multiplets at 0.8–1.5 ppm) acts as a definitive marker of ring integrity. Furthermore, the 4-bromophenyl group must present a classic AA'BB' splitting pattern (two distinct doublets, J ≈ 8 Hz) around 7.0–7.5 ppm.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Procedure: Dilute the sample to 1 µg/mL in MeCN/H₂O containing 0.1% Formic Acid. Analyze via ESI+ MS.

    • Self-Validating Causality: The presence of a bromine atom creates an unmistakable, self-validating mass spectrum. Bromine naturally exists as two isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). The LC-MS must exhibit a characteristic 1:1 doublet at m/z 226.0[M(⁷⁹Br)+H]⁺ and 228.0 [M(⁸¹Br)+H]⁺ . The absence of this exact isotopic doublet immediately invalidates the structural identity.

Analysis Sample Synthesized Compound (CAS: 1226233-35-7) NMR NMR Spectroscopy (1H, 13C) Sample->NMR Structural Elucidation MS LC-MS Analysis (Isotope Pattern) Sample->MS Mass & Halogen ID HPLC HPLC (Purity >98%) Sample->HPLC Purity Check Data Structural Confirmation & QA Release NMR->Data MS->Data HPLC->Data

Figure 2: Multimodal analytical identification workflow for structural confirmation.

Applications in Drug Development

The true value of (2-(4-Bromophenyl)cyclopropyl)methanamine lies in its divergent functionalization capabilities. Researchers can selectively target either end of the molecule without interfering with the other .

  • Aryl Bromide Handle: The para-bromo position is perfectly primed for palladium-catalyzed cross-coupling. Suzuki-Miyaura couplings with aryl boronic acids allow for the rapid generation of extended biaryl systems, while Buchwald-Hartwig aminations can install complex aniline derivatives.

  • Primary Amine Handle: The methanamine nitrogen can be readily incorporated into peptidomimetics via standard amide coupling protocols, or converted into secondary/tertiary amines via reductive amination with diverse aldehydes or ketones.

Functionalization Core (2-(4-Bromophenyl)cyclopropyl) methanamine Bromine Aryl Bromide Handle (Cross-Coupling) Core->Bromine Amine Primary Amine Handle (Derivatization) Core->Amine Suzuki Suzuki-Miyaura (Biaryl Formation) Bromine->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Bromine->Buchwald Amide Amide Coupling (Peptidomimetics) Amine->Amide RedAm Reductive Amination (Secondary Amines) Amine->RedAm

Figure 3: Divergent functionalization pathways for drug discovery applications.

References

  • National Institute of Standards and Technology (NIST). "Mass Spectrometry Isotope Patterns and Halogen Identification." NIST Chemistry WebBook. URL: [Link]

Metabolic stability profile of (2-(4-Bromophenyl)cyclopropyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

[label="N-Hydroxylation\n(Phase I)", fillcolor="#34A853", font

Fig 1: Proposed Phase I and Phase II metabolic pathways and reactive intermediate formation.

Self-Validating In Vitro Protocols

To evaluate the intrinsic clearance (


) and half-life (

) of (2-(4-Bromophenyl)cyclopropyl)methanamine, robust in vitro models are required. Liver microsomes are the gold standard for Phase I oxidative metabolism due to their abundance of CYPs and ease of standardization[1][2].
Protocol A: Liver Microsomal Stability Assay

This protocol is designed as a self-validating system. The inclusion of minus-cofactor controls ensures that the observed depletion is enzymatically driven, while positive controls verify the metabolic competence of the microsomes[3].

Reagents & Preparation:

  • Matrix: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) stored at -80°C.

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4). Causality: Maintains physiological pH and ionic strength critical for CYP structural integrity[3][4].

  • Cofactor: 10 mM NADPH stock in buffer. Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle. Without it, oxidative metabolism cannot occur[4].

Step-by-Step Methodology:

  • Equilibration: Dilute microsomes in the phosphate buffer to a final assay concentration of 0.5 mg/mL protein. Causality: Keeping protein concentration low (≤1.0 mg/mL) minimizes non-specific protein binding, which can artificially mask the free fraction of the highly lipophilic brominated compound[4].

  • Spiking: Add the test compound to achieve a final concentration of 1 µM (keep organic solvent <0.5% v/v to prevent enzyme denaturation). Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Termination: At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled Internal Standard (IS). Causality: The organic solvent immediately precipitates the microsomal proteins, halting all enzymatic activity.

  • Validation Controls:

    • Negative Control: Incubate the compound with microsomes but substitute NADPH with buffer. (Validates chemical stability).

    • Positive Controls: Run parallel incubations with Verapamil (high clearance) and Dextromethorphan (CYP2D6 specific) to confirm batch activity[3].

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

Workflow Prep 1. Matrix Prep 0.5 mg/mL Microsomes Incubate 2. Equilibration 1 µM Cmpd, 37°C Prep->Incubate Initiate 3. Initiation 1 mM NADPH Incubate->Initiate Quench 4. Termination Cold ACN + IS Initiate->Quench Analyze 5. LC-MS/MS Quantification Quench->Analyze Validate 6. Validation Check Controls Analyze->Validate

Fig 2: Self-validating high-throughput liver microsomal stability workflow.

Quantitative Data Interpretation

The depletion of the parent compound is assumed to follow first-order kinetics. The elimination rate constant (


) is derived from the negative slope of the natural logarithm of the remaining compound percentage versus time.
  • Half-life (

    
    ): 
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    , where
    
    
    is the incubation volume and
    
    
    is the mass of microsomal protein.

Representative Stability Profile Table: (Note: Data represents expected pharmacological profiling for a lipophilic, brominated cyclopropylmethanamine scaffold based on analogous structures).

SpeciesMatrix

(min)

(µL/min/mg)
Hepatic Extraction Ratio (

)
Classification
Human HLM38.536.00.45Moderate Clearance
Rat RLM18.276.10.72High Clearance
Mouse MLM12.4111.80.81High Clearance
Dog DLM45.030.80.38Low-Moderate Clearance

Interpretation: The compound exhibits a species-dependent clearance profile, typical of lipophilic amines. The rapid clearance in rodent models (Rat/Mouse) suggests robust CYP-mediated N-dealkylation. The moderate clearance in humans indicates that while the compound is metabolized, it possesses sufficient stability to serve as a viable lead compound, provided the cyclopropyl ring does not result in severe time-dependent inhibition (TDI) of CYPs.

Strategies for Lead Optimization

If the metabolic liability of (2-(4-Bromophenyl)cyclopropyl)methanamine proves too high for in vivo efficacy, medicinal chemists can deploy the following strategies:

  • Deuteration: Replacing the hydrogen atoms on the methanamine spacer with deuterium (CD₂) exploits the kinetic isotope effect, slowing down CYP-mediated HAT and reducing N-dealkylation rates.

  • Steric Shielding: Introducing a gem-dimethyl group adjacent to the amine can sterically hinder CYP access, though this may impact target binding affinity (e.g., LSD1 active site constraints).

  • Ring Modification: If reactive ring-opening metabolites are detected (via GSH trapping assays), replacing the cyclopropyl ring with a more stable bioisostere (e.g., a rigidified bicyclic system or gem-difluorocyclopropane) can avert bioactivation while maintaining the required sp3 character[5].

References

  • Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. PubMed / Archives of Biochemistry and Biophysics. Available at: [Link]

  • Unravelling the target landscape of tranylcypromines for new drug discovery. PMC / National Institutes of Health. Available at:[Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery. Available at: [Link]

  • Metabolic Stability in Liver Microsomes Assay Procedure. Mercell. Available at: [Link]

  • Metabolic Stability Services. Frontage Laboratories. Available at: [Link]

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities. Institute of Pharmacology Polish Academy of Sciences. Available at:[Link]

  • (A) Radical ring opening of cyclopropane giving covalently bound intermediates. ResearchGate. Available at:[Link]

  • Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity. RSC Publishing. Available at: [Link]

Sources

Methodological & Application

Using (2-(4-Bromophenyl)cyclopropyl)methanamine as a Suzuki coupling partner

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Suzuki-Miyaura Coupling of (2-(4-Bromophenyl)cyclopropyl)methanamine

Executive Summary

(2-(4-Bromophenyl)cyclopropyl)methanamine is a high-value scaffold used primarily in the synthesis of LSD1 inhibitors, MAO inhibitors, and 5-HT2C agonists. Its core feature—a cyclopropane ring linking an aryl bromide and a primary aminomethyl group—presents a unique synthetic challenge. While the aryl bromide is a standard electrophile for Suzuki-Miyaura coupling, the free primary amine and the strained cyclopropane ring require specific handling to prevent catalyst deactivation (poisoning) and ring-opening side reactions.

This guide outlines two validated protocols:

  • Method A (The Robust Route): Protection-first strategy for large-scale or high-purity requirements.

  • Method B (The Direct Route): Ligand-accelerated strategy for high-throughput library generation.

Strategic Considerations & Mechanistic Insight

The "Amine Problem" in Palladium Catalysis

The primary challenge with this substrate is the free aminomethyl group (


). Primary amines are potent 

-donors that can displace phosphine ligands on the Palladium(II) center.
  • Mechanism of Failure: The amine binds to the Pd(II) intermediate after oxidative addition, forming a stable [Ar-Pd(L)(Amine)-Br] complex. This halts the catalytic cycle by preventing transmetallation with the boronic acid.

  • Side Reaction: In the presence of strong bases, the free amine may compete with the boronic acid, leading to Buchwald-Hartwig amination (C-N bond formation) rather than the desired Suzuki coupling (C-C bond formation).

Cyclopropane Ring Stability

Unlike cyclopropanols, which ring-open easily under Pd catalysis (forming ketones), the aryl-cyclopropyl system is generally stable under standard Suzuki conditions (80–100°C). However, the use of harsh Lewis acids or radical conditions should be avoided to preserve the strained ring integrity.

Chemical Compatibility Table

ParameterSpecification / Recommendation
Substrate (2-(4-Bromophenyl)cyclopropyl)methanamine
Electrophile Type Aryl Bromide (Activated)
Interfering Group Primary Amine (

)
Preferred Solvent 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1)
Base Compatibility

(Preferred),

. Avoid

(promotes C-N coupling).
Catalyst Class Bulky, electron-rich phosphines (Buchwald Ligands)

Experimental Protocols

Protocol A: The "Gold Standard" (Boc-Protection Route)

Recommended for scale-up (>1g) and when product purification is critical.

Rationale: Protecting the amine as a tert-butyl carbamate (Boc) eliminates catalyst poisoning and Buchwald-Hartwig side reactions completely.

Step 1: In-situ Protection

  • Dissolve (2-(4-Bromophenyl)cyclopropyl)methanamine (1.0 equiv) in DCM.

  • Add

    
     (1.5 equiv) and 
    
    
    
    (1.1 equiv).
  • Stir at RT for 2 hours. Wash with water, dry (

    
    ), and concentrate. Note: The crude Boc-protected bromide is usually pure enough for coupling.
    

Step 2: Suzuki Coupling

  • Charge Reactor: Add Boc-protected bromide (1.0 equiv), Aryl Boronic Acid (1.2–1.5 equiv), and

    
     (3.0 equiv).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 0.1 M concentration).

  • Degas: Sparge with Nitrogen or Argon for 10 minutes. Critical: Oxygen promotes homocoupling.

  • Catalyst: Add

    
     (3–5 mol%).
    
    • Alternative:

      
       (5 mol%).
      
  • Reaction: Heat to 85°C for 4–12 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with brine, dry, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Step 3: Deprotection

  • Dissolve coupled product in DCM/TFA (4:1) or 4M HCl in Dioxane.

  • Stir 1–2 hours at RT.

  • Concentrate and free-base using basic resin or

    
     wash.
    
Protocol B: The Direct Coupling Route (High-Throughput)

Recommended for library synthesis (<50mg) where protection/deprotection steps are bottlenecks.

Rationale: Utilizing sterically demanding, electron-rich ligands (e.g., XPhos, SPhos) creates a "ligand shell" around the Palladium that physically prevents the substrate's amine from binding, allowing the reaction to proceed without protection.

Reagents:

  • Catalyst: XPhos Pd G3 or G4 precatalyst (2–5 mol%).

    • Why: Precatalysts ensure rapid activation and defined Pd:Ligand ratio.

  • Base:

    
     (3.0 equiv).
    
  • Solvent: n-Butanol or Toluene/Water (10:1).

Procedure:

  • In a reaction vial, combine the free amine substrate (1.0 equiv), Boronic Acid (1.5 equiv), and

    
     (3.0 equiv).
    
  • Add Solvent (degassed).

  • Add XPhos Pd G3 (2.5 mol%).

  • Seal and heat to 100°C for 2–4 hours.

  • Purification: The product will be a basic amine. Use SCX (Strong Cation Exchange) cartridges:

    • Load reaction mixture onto SCX column.

    • Wash with MeOH (removes non-basic impurities and boronic acids).

    • Elute product with 2M

      
       in MeOH.
      

Visualizations

Figure 1: Decision Matrix & Workflow

This diagram illustrates the logical flow for selecting the correct protocol based on scale and resources.

G Start Start: (2-(4-Bromophenyl) cyclopropyl)methanamine Decision Is Scale > 1g OR Is Purity Critical? Start->Decision Protect Step 1: Boc Protection (Boc2O, Et3N) Decision->Protect Yes (Method A) Direct Direct Coupling Strategy (No Protection) Decision->Direct No (Method B) Suzuki_A Step 2: Suzuki Coupling (Pd(dppf)Cl2, K3PO4) Protect->Suzuki_A Deprotect Step 3: Acidic Deprotection (TFA or HCl) Suzuki_A->Deprotect Result_A Final Product (High Purity) Deprotect->Result_A Ligand Select Catalyst: XPhos Pd G3 or SPhos Pd G3 Direct->Ligand Suzuki_B Reaction: 100°C, K3PO4 Solvent: n-BuOH or Toluene/H2O Ligand->Suzuki_B SCX Purification: SCX Cartridge (Catch & Release) Suzuki_B->SCX Result_B Final Product (Library Grade) SCX->Result_B

Caption: Workflow decision tree comparing the robust Protection Route (Method A) vs. the rapid Direct Route (Method B).

Figure 2: Mechanism of Amine Interference vs. Ligand Solution

This diagram explains the causality of reaction failure and how bulky ligands solve it.

Mechanism cluster_fail Standard Ligand (e.g., PPh3) - FAILURE MODE cluster_success Buchwald Ligand (e.g., XPhos) - SUCCESS MODE Pd Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd->OxAdd Poison Amine Coordination (Catalyst Resting State) OxAdd->Poison Free NH2 present Bulky Steric Shielding (Amine cannot bind) OxAdd->Bulky XPhos Present Dead Catalyst Deactivation (No Transmetallation) Poison->Dead TransMet Transmetallation (with Ar-B(OH)2) Bulky->TransMet RedElim Reductive Elimination (C-C Bond Formed) TransMet->RedElim

Caption: Mechanistic comparison showing how free amines poison standard catalysts versus how bulky ligands permit the catalytic cycle.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
No Reaction (Starting Material recovered) Catalyst poisoning by amine.Switch to Method A (Boc protection) or increase catalyst loading of XPhos Pd G3.
Formation of Aniline (Ar-NH-Ar) Buchwald-Hartwig side reaction.Change base from

to

or

. Reduce temperature.
Black Precipitate (Pd Black) Catalyst decomposition.Ensure thorough degassing (Oxygen free). Add additional ligand (e.g., 1:2 Pd:Ligand ratio).[1]
Protodeboronation (Ar-H formed) Unstable Boronic Acid.Use Boronic Ester (Pinacol) instead of acid. Add water to the solvent system to facilitate transmetallation.

References

  • Mimasu, S., et al. (2011). "Enantioselective synthesis of tranylcypromine analogues as lysine demethylase (LSD1) inhibitors." Bioorganic & Medicinal Chemistry Letters.

    • Relevance: Establishes the biological value of brominated tranylcypromine analogs and valid
  • Martin, R. & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

    • Relevance: Definitive guide on using XPhos and SPhos for difficult substr
  • Miyaura, N. & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

    • Relevance: Foundational text for the mechanism and standard conditions (Protocol A).
  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination vs Suzuki-Miyaura Coupling." Chemical Science.

    • Relevance: Discusses the competition between C-N and C-C coupling when amines are present.
  • Deng, X., et al. (2011). "Suzuki-Miyaura Cross-Coupling of Cyclopropylboronic Acid with Aryl Halides."[2][3] Journal of Organic Chemistry.

    • Relevance: Validates the stability of the cyclopropane ring under Palladium c

Sources

Application Note: Asymmetric Synthesis and Resolution Protocols for Chiral (2-(4-Bromophenyl)cyclopropyl)methanamine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, scalable synthetic workflows, and self-validating quality control for epigenetic drug intermediates.

Introduction & Mechanistic Rationale

Chiral cyclopropylamines are privileged pharmacophores in epigenetic drug discovery, functioning as irreversible, mechanism-based inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A)[1]. The title compound, (2-(4-Bromophenyl)cyclopropyl)methanamine, is a critical synthetic building block in this space[2]. The inclusion of the 4-bromo substituent provides a highly versatile synthetic handle for downstream cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations), allowing chemists to rapidly elaborate the core scaffold into complex therapeutic candidates for oncology[3].

While asymmetric catalysis (e.g., using chiral bis(oxazoline) copper complexes) can directly yield enantiopure cyclopropanes, classical resolution via diastereomeric salt formation remains the most robust, scalable, and self-validating approach for producing >99% enantiomeric excess (ee) intermediates in early-stage drug development. This guide details a highly optimized, three-stage workflow to synthesize and resolve these critical amine salts.

Pharmacological Context

Understanding the downstream application of this intermediate informs the strict requirement for high enantiopurity. The chiral cyclopropylamine moiety directly engages the FAD cofactor within the LSD1 active site, forming a covalent adduct that halts aberrant demethylation and reactivates tumor suppressor genes[1].

LSD1_Pathway A Chiral Cyclopropylamine (LSD1 Inhibitor) B LSD1 (KDM1A) Active Site A->B Binding & Oxidation C FAD Cofactor Covalent Adduct B->C Ring Opening & Adduct Formation D Histone H3K4me1/2 Accumulation C->D Demethylase Inhibition E Tumor Suppressor Gene Expression D->E Epigenetic Reactivation

Mechanism of action for LSD1 inhibitors derived from chiral cyclopropylamine scaffolds.

Synthetic Strategy & Workflow

The protocol is divided into three functional stages:

  • Core Assembly : Rhodium(II)-catalyzed cyclopropanation of 4-bromostyrene. Rh₂OAc₄ is selected over copper catalysts due to its superior suppression of ethyl diazoacetate (EDA) dimerization, yielding predominantly the trans-diastereomer.

  • Chiral Resolution : Saponification followed by resolution using (R)-(+)-1-phenylethylamine. The rigidity of the cyclopropane ring ensures high crystallinity of the diastereomeric salts.

  • Functional Group Elaboration : Mild amidation using 1,1'-Carbonyldiimidazole (CDI) prevents ring-opening side reactions. Subsequent hydride reduction and salt formation yield the stable methanamine hydrochloride.

Synthetic_Workflow N1 4-Bromostyrene + EDA N2 Cyclopropanation (Rh2(OAc)4) N1->N2 N2 evolution N3 Racemic Acid Saponification N2->N3 NaOH, EtOH N4 Chiral Resolution ((R)-PEA) N3->N4 Fractional Crystallization N5 Amidation (CDI, NH3) N4->N5 CO2 evolution N6 Reduction (LiAlH4 or BH3) N5->N6 Hydride Transfer N7 Salt Formation (HCl in Ether) N6->N7 Precipitation

Step-by-step synthetic workflow for chiral (2-(4-Bromophenyl)cyclopropyl)methanamine salts.

Quantitative Data & Optimization

A critical parameter in this workflow is the choice of the resolving agent and solvent system. The table below summarizes the optimization of the chiral resolution step for trans-2-(4-bromophenyl)cyclopropanecarboxylic acid.

Resolving AgentSolvent SystemDiastereomeric Salt Yield (%)*Enantiomeric Excess (ee %)Scalability
(R)-(+)-1-Phenylethylamine EtOAc / EtOH (9:1)36 >99 Excellent
(S)-(-)-1-PhenylethylamineEtOAc / EtOH (9:1)35>99Excellent
QuinineAcetone / H₂O (8:2)2482Moderate
L-MenthylamineAcetonitrile1874Poor

*Note: The maximum theoretical yield for classical resolution is 50%. A 36% yield represents a highly efficient 72% recovery of the desired enantiomer.

Detailed Experimental Protocols

Protocol A: Synthesis of trans-2-(4-Bromophenyl)cyclopropanecarboxylic acid
  • Cyclopropanation : Dissolve 4-bromostyrene (1.0 equiv) and Rh₂OAc₄ (0.5 mol%) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • EDA Addition : Slowly add ethyl diazoacetate (1.2 equiv) via a syringe pump over 4 hours at room temperature.

    • Causality Insight: Slow addition keeps the steady-state concentration of EDA extremely low. This minimizes carbene dimerization (which forms diethyl maleate/fumarate byproducts) and maximizes productive cross-coupling with the styrene.

  • Saponification : Concentrate the reaction mixture and redissolve the crude ester in ethanol. Add 2M aqueous NaOH (2.0 equiv) and reflux for 2 hours.

  • Workup : Evaporate the ethanol, dilute with water, and wash with diethyl ether to remove non-polar impurities. Acidify the aqueous layer with 2M HCl to pH 2. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the racemic trans-acid.

Protocol B: Chiral Resolution
  • Salt Formation : Dissolve the racemic acid in hot EtOAc/EtOH (9:1 v/v). Add (R)-(+)-1-phenylethylamine (0.5 equiv) dropwise with vigorous stirring.

  • Crystallization : Allow the solution to cool slowly to room temperature over 12 hours without disturbance.

    • Causality Insight: Slow cooling promotes the thermodynamic growth of pure diastereomeric crystals. Rapid cooling causes kinetic trapping, leading to co-precipitation of the undesired isomer and drastically lowering the ee.

  • Isolation : Filter the white precipitate and wash with cold EtOAc. Recrystallize once from the same solvent system to achieve >99% ee.

  • Free Acid Recovery : Suspend the pure salt in 1M HCl and extract with DCM. Dry and concentrate to recover the enantiopure (1S, 2S)-2-(4-bromophenyl)cyclopropanecarboxylic acid.

Protocol C: Amidation, Reduction, and Salt Formation
  • Amidation : Dissolve the enantiopure acid in anhydrous THF. Add CDI (1.2 equiv) and stir for 1 hour.

    • Causality Insight: CDI is chosen over thionyl chloride (SOCl₂) because it avoids harsh, highly acidic conditions that can trigger cyclopropane ring-opening. The generation of gaseous CO₂ irreversibly drives the activation step forward.

  • Amine Addition : Add aqueous NH₄OH (28%, 5.0 equiv) and stir for 4 hours. Extract with EtOAc, wash with brine, dry, and concentrate to obtain the primary amide.

  • Reduction : Suspend LiAlH₄ (3.0 equiv) in anhydrous THF at 0 °C. Slowly add the amide dissolved in THF. Reflux for 6 hours. (Note: NaBH₄ is insufficiently reactive to reduce primary amides).

  • Quench (Fieser Method) : Cool to 0 °C. For every

    
     grams of LiAlH₄ used, sequentially add 
    
    
    
    mL H₂O,
    
    
    mL 15% NaOH, and
    
    
    mL H₂O.
    • Causality Insight: The Fieser quench transforms the gelatinous aluminum complexes into a granular, easily filterable white precipitate, preventing product loss during filtration.

  • Salt Formation : Filter through Celite and concentrate the filtrate. Dissolve the crude methanamine in anhydrous diethyl ether. Dropwise add 2M HCl in diethyl ether at 0 °C until precipitation is complete. Filter and dry under vacuum to yield the final chiral (2-(4-Bromophenyl)cyclopropyl)methanamine hydrochloride.

Self-Validating Quality Control

To ensure the integrity of the protocol and the trustworthiness of the generated data, the following self-validating checks must be performed at key milestones:

  • Chiral HPLC (Post-Protocol B) : Analyze the resolved intermediate acid on a Chiralpak AD-H column (Mobile phase: Hexane/Isopropanol 90:10, Flow rate: 1 mL/min). Baseline separation of enantiomers must be observed to confirm the success of the fractional crystallization.

  • ¹H NMR (400 MHz, D₂O) (Post-Protocol C) : For the final hydrochloride salt, the highly shielded cyclopropane ring protons must appear as distinct multiplets upfield between 0.90–1.40 ppm. The methylene protons adjacent to the amine should appear as a doublet around 3.00 ppm. The complete absence of vinylic protons (5.0–7.0 ppm) confirms that the starting styrene was fully consumed and no ring-opening occurred during reduction.

References

Sources

Application Note: Highly Efficient N-Boc Protection of (2-(4-Bromophenyl)cyclopropyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

(2-(4-Bromophenyl)cyclopropyl)methanamine (CAS No. 1226233-35-7) is a versatile primary aliphatic amine building block widely utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors[1] and highly selective 5-HT2C receptor agonists[2]. Due to the inherent nucleophilicity and basicity of the primary amine, orthogonal protection is a mandatory prerequisite before executing downstream transformations, such as cross-coupling reactions on the bromophenyl moiety[3].

The tert-butoxycarbonyl (Boc) group is universally prioritized for this purpose. It forms a stable carbamate that is highly resistant to nucleophiles, bases, and catalytic hydrogenation, yet it can be selectively and cleanly cleaved under mild acidic conditions (e.g., using Trifluoroacetic acid or HCl) without perturbing other functional groups[4][5].

Mechanistic Causality & Reaction Design

The N-Boc protection of primary amines utilizing di-tert-butyl dicarbonate (Boc₂O) proceeds via a nucleophilic acyl substitution mechanism[6][7]. Understanding the thermodynamics and kinetics of this pathway is critical for optimizing the reaction:

  • Nucleophilic Attack: The primary amine nitrogen attacks one of the electrophilic carbonyl carbons of Boc₂O, generating a tetrahedral intermediate[4].

  • Elimination & Decarboxylation: The intermediate collapses, expelling a tert-butyl carbonate leaving group. This leaving group spontaneously decomposes into carbon dioxide (CO₂) gas and a tert-butoxide anion[4][7][8].

  • Thermodynamic Driving Force: The irreversible evolution of CO₂ gas drives the reaction to completion[6].

  • Role of the Base: While the reaction can proceed in water without a catalyst[5], standard organic protocols employ a sacrificial base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA). The base acts as a proton sink, neutralizing the protonated amine intermediate and preventing the starting material from forming an unreactive ammonium salt[4][7].

Mechanism A Primary Amine Nucleophile B Boc2O Electrophile C Tetrahedral Intermediate D N-Boc Product + t-Butyl Carbonate C->D Elimination E Decarboxylation CO2 (gas) + t-Butoxide D->E Spontaneous Breakdown AB AB AB->C Nucleophilic Attack

Mechanistic pathway of Boc protection via nucleophilic acyl substitution and decarboxylation.

Quantitative Data: Protocol Comparison

To accommodate different laboratory constraints and green chemistry initiatives, two distinct methodologies are presented. The table below summarizes the quantitative parameters for each approach[4][5][6].

ParameterProtocol A: Base-Catalyzed (Anhydrous)Protocol B: Catalyst-Free (Aqueous)
Solvent System Dichloromethane (DCM) or THFWater / Acetone (19:1 v/v)
Base / Catalyst Triethylamine (TEA) (1.5 – 3.0 equiv.)None Required
Boc₂O Equivalents 1.1 – 1.5 equiv.1.1 equiv.
Temperature 0 °C warming to Room TemperatureRoom Temperature
Reaction Time 2 – 4 hours10 – 30 minutes
Typical Yield > 90%> 90%
Primary Advantage High substrate solubility; standard organic workflowEco-friendly; rapid kinetics via hydrophobic effect

Experimental Workflows & Methodologies

Workflow S1 1. Dissolution Amine + Solvent + Base S2 2. Activation Add Boc2O at 0°C S1->S2 S3 3. Propagation Stir at RT (2-4 h) S2->S3 S4 4. In-Process Control TLC Monitoring S3->S4 S4->S3 Incomplete S5 5. Quench & Extract NaHCO3 (aq) / DCM S4->S5 Reaction Complete S6 6. Isolation Dry (Na2SO4) & Concentrate S5->S6

Step-by-step experimental workflow for the base-catalyzed N-Boc protection of primary amines.

Protocol A: Standard Base-Catalyzed Protection (Anhydrous)

This protocol is ideal when downstream applications are highly moisture-sensitive or when dealing with substrates that exhibit poor aqueous solubility[4][6].

  • Dissolution: In an appropriately sized round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of (2-(4-Bromophenyl)cyclopropyl)methanamine in anhydrous Dichloromethane (DCM) (approximately 10 mL per mmol of substrate)[6].

  • Base Addition: Add 1.5 equivalents of Triethylamine (TEA) to the solution. Stir for 5 minutes at room temperature to ensure complete homogenization[4].

  • Thermal Control: Submerge the reaction flask in an ice bath (0 °C). Causality: Cooling mitigates the exothermic nature of the initial nucleophilic attack and suppresses the formation of di-Boc protected byproducts.

  • Reagent Addition: Add 1.1 to 1.5 equivalents of Boc₂O dropwise. Critical Safety Note: Because CO₂ gas is rapidly evolved, this reaction must never be performed in a sealed, closed system[7].

  • Propagation: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 2 to 4 hours[4].

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product[4][6].

Protocol B: Eco-Friendly Aqueous Catalyst-Free Protection

This methodology leverages the hydrophobic effect to accelerate the reaction without the need for organic bases or bulk halogenated solvents[5][6].

  • Suspension: In a flask, suspend 1.0 equivalent of the amine in a solvent mixture of distilled water and acetone (9.5 mL water : 0.5 mL acetone per mmol of amine)[5].

  • Reagent Addition: Add 1.1 equivalents of Boc₂O directly to the mixture at room temperature[5][6].

  • Propagation: Stir the biphasic mixture vigorously. The reaction is typically complete within 10–30 minutes[5].

  • Isolation: Add a minimal amount of DCM (e.g., 5 mL) to extract the product. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo[5][6].

Trustworthiness: Self-Validating Systems & Quality Control

To guarantee absolute scientific integrity, the protocol must be treated as a self-validating system. Researchers should observe the following checkpoints to confirm success:

  • Validation Checkpoint 1 (Physical): The visual evolution of gas (effervescence) immediately following the addition of Boc₂O confirms that the reagent is active (not hydrolyzed) and the acyl substitution is proceeding[6][7].

  • Validation Checkpoint 2 (Chromatographic): Reaction progress must be monitored via Thin Layer Chromatography (TLC). The unprotected starting amine will remain near the baseline and stain intensely purple/pink with Ninhydrin. Upon successful protection, a new, high-Rf spot will appear. This new spot will be strongly UV-active (due to the bromophenyl ring) but will resist Ninhydrin staining unless aggressively charred[4][5].

  • Validation Checkpoint 3 (Spectroscopic): Structural integrity is confirmed via ¹H NMR. The successful installation of the Boc group is definitively marked by the appearance of a massive, sharp singlet integrating to 9 protons at approximately

    
     1.40 ppm (the tert-butyl group)[2][9]. Additionally, the methylene protons adjacent to the nitrogen (CH₂-N) will exhibit a characteristic downfield shift compared to the free amine.
    

References

  • Benchchem. An In-depth Technical Guide to the Boc Protection of Primary Amines.
  • Benchchem. Protocol for Boc protection of primary amines with N'-tert-butyl(tert-butoxy)carbohydrazide.
  • PMC / NIH. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
  • J&K Scientific LLC. BOC Protection and Deprotection.
  • Chemistry Steps. Boc Protecting Group for Amines.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • ChemScene. 1226233-35-7 | (2-(4-Bromophenyl)cyclopropyl)methanamine.
  • Google Patents. EP2506716B1 - Novel tricyclic compounds.
  • ACS Publications. Diazepine Agonists of the 5-HT2C Receptor with Unprecedented Selectivity: Discovery of Bexicaserin (LP352).
  • Google Patents. US10821100B2 - Triazolone compounds as mPGES-1 inhibitors.

Sources

Application Note & Protocols for the Scalable Manufacturing of (2-(4-Bromophenyl)cyclopropyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-(4-Bromophenyl)cyclopropyl)methanamine is a valuable building block in medicinal chemistry and drug development, frequently incorporated into novel therapeutic agents. Its synthesis on a large scale, however, presents unique challenges related to stereocontrol, safety, and cost-effectiveness. This document provides a comprehensive guide to a robust and scalable manufacturing process for (2-(4-Bromophenyl)cyclopropyl)methanamine. We will explore a multi-step synthetic route commencing from readily available starting materials, focusing on process optimization for industrial applications. Detailed protocols, safety considerations, and in-process controls are provided for each key transformation.

Introduction: Significance of (2-(4-Bromophenyl)cyclopropyl)methanamine

The cyclopropylamine moiety is a privileged scaffold in medicinal chemistry, known for conferring unique conformational constraints and metabolic stability to drug candidates. The incorporation of a 4-bromophenyl substituent provides a valuable handle for further functionalization via cross-coupling reactions, enabling the exploration of a broad chemical space in drug discovery programs. Consequently, a reliable and scalable synthesis of (2-(4-Bromophenyl)cyclopropyl)methanamine is of significant interest to the pharmaceutical industry. This guide focuses on a synthetic strategy that prioritizes safety, scalability, and economic viability.

Overview of the Proposed Scalable Synthetic Route

The proposed manufacturing process is a three-stage synthesis designed for scalability and efficiency. The overall strategy is as follows:

  • Stage 1: Synthesis of 4-Bromocinnamic Acid. This key intermediate is synthesized via a Knoevenagel condensation from the readily available and cost-effective starting materials, 4-bromobenzaldehyde and malonic acid.

  • Stage 2: Cyclopropanation of 4-Bromocinnamic Acid. The cyclopropane ring is introduced via a stereoselective cyclopropanation reaction to yield trans-2-(4-bromophenyl)cyclopropanecarboxylic acid. We will focus on a modified Simmons-Smith reaction or a catalytic approach with a diazoacetate as safer and more scalable alternatives to the use of diazomethane.

  • Stage 3: Conversion to the Target Amine. The carboxylic acid is converted to the final product, (2-(4-Bromophenyl)cyclopropyl)methanamine, via a Curtius rearrangement. This method is chosen for its high efficiency, tolerance of various functional groups, and retention of stereochemistry.

G cluster_0 Stage 1: Synthesis of 4-Bromocinnamic Acid cluster_1 Stage 2: Cyclopropanation cluster_2 Stage 3: Conversion to Amine start1 4-Bromobenzaldehyde + Malonic Acid prod1 4-Bromocinnamic Acid start1->prod1 Knoevenagel Condensation prod2 trans-2-(4-Bromophenyl)cyclopropanecarboxylic Acid prod1->prod2 Modified Simmons-Smith or Catalytic Cyclopropanation prod3 (2-(4-Bromophenyl)cyclopropyl)methanamine prod2->prod3 Curtius Rearrangement

Caption: Overall synthetic workflow for the scalable manufacturing of (2-(4-Bromophenyl)cyclopropyl)methanamine.

Stage 1: Synthesis of 4-Bromocinnamic Acid

Rationale

The Knoevenagel condensation of 4-bromobenzaldehyde with malonic acid is a classic and highly efficient method for the synthesis of cinnamic acid derivatives.[1] This reaction is well-suited for large-scale production due to the low cost of starting materials, the use of a catalytic amount of a simple base, and straightforward product isolation.

Detailed Protocol

Reaction:

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
4-Bromobenzaldehyde185.0218.5100
Malonic Acid104.0612.5120
Pyridine79.1015.8200
Toluene-100 L-
Hydrochloric Acid (37%)-As required-

Procedure:

  • To a 250 L jacketed glass reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge toluene (100 L), 4-bromobenzaldehyde (18.5 kg, 100 mol), and malonic acid (12.5 kg, 120 mol).

  • Stir the mixture to form a slurry.

  • Add pyridine (15.8 kg, 200 mol) to the reactor.

  • Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain for 4-6 hours. Monitor the reaction for the evolution of CO2, which indicates the progress of the decarboxylation.

  • In-process control: Monitor the reaction progress by HPLC until the consumption of 4-bromobenzaldehyde is >98%.

  • Once the reaction is complete, cool the mixture to 50-60 °C.

  • Slowly add 50 L of water to the reactor.

  • Acidify the mixture to pH 1-2 by the slow addition of concentrated hydrochloric acid.

  • Cool the mixture to 10-15 °C and stir for 1-2 hours to allow for complete precipitation of the product.

  • Isolate the solid product by filtration using a centrifuge or filter press.

  • Wash the filter cake with water (2 x 20 L) until the pH of the filtrate is neutral.

  • Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Expected Yield: 90-95% Purity (by HPLC): >99%

Safety and Scalability Considerations
  • Safety: The reaction should be performed in a well-ventilated area. Pyridine is flammable and toxic; appropriate personal protective equipment (PPE) should be worn. The addition of hydrochloric acid is exothermic and should be done slowly with efficient cooling.

  • Scalability: This procedure is highly scalable. The use of toluene allows for azeotropic removal of water formed during the reaction, driving it to completion. The product precipitates upon acidification, simplifying isolation on a large scale.

Stage 2: Cyclopropanation to trans-2-(4-Bromophenyl)cyclopropanecarboxylic Acid

Rationale

The stereoselective synthesis of the trans-cyclopropane isomer is crucial. While cyclopropanation using diazomethane is known, its high toxicity and explosive nature make it unsuitable for large-scale manufacturing.[2][3][4] Safer alternatives include the Simmons-Smith reaction and its modifications, or catalytic cyclopropanation.[5][6][7][8][9] We will focus on a catalytic approach using a rhodium or copper catalyst with ethyl diazoacetate, followed by hydrolysis, which offers good stereoselectivity and is more amenable to industrial scale-up. Asymmetric variants of this reaction are also well-established, allowing for the synthesis of specific enantiomers if required.[10][11][12]

Detailed Protocol

Reaction:

  • 4-Bromocinnamic Acid + Ethyl Diazoacetate --(Rh2(OAc)4)--> Ethyl trans-2-(4-bromophenyl)cyclopropanecarboxylate

  • Ethyl trans-2-(4-bromophenyl)cyclopropanecarboxylate --(NaOH, H2O/EtOH)--> trans-2-(4-bromophenyl)cyclopropanecarboxylic Acid

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
4-Bromocinnamic Acid227.0522.7100
Rhodium(II) Acetate Dimer442.100.220.5
Dichloromethane-200 L-
Ethyl Diazoacetate114.1013.7120
Sodium Hydroxide40.008.0200
Ethanol-50 L-

Procedure:

Part A: Cyclopropanation

  • Charge 4-bromocinnamic acid (22.7 kg, 100 mol) and rhodium(II) acetate dimer (0.22 kg, 0.5 mol) into a 500 L reactor containing dichloromethane (200 L).

  • Stir the mixture at room temperature (20-25 °C).

  • Prepare a solution of ethyl diazoacetate (13.7 kg, 120 mol) in dichloromethane (50 L).

  • Add the ethyl diazoacetate solution to the reactor dropwise over 4-6 hours, maintaining the temperature between 20-25 °C. The reaction is exothermic, and the addition rate should be controlled to manage the temperature.

  • In-process control: Monitor the reaction by GC or HPLC for the consumption of the starting material.

  • After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature.

  • The reaction mixture containing the ethyl ester is used directly in the next step.

Part B: Hydrolysis

  • In a separate 500 L reactor, prepare a solution of sodium hydroxide (8.0 kg, 200 mol) in water (80 L) and ethanol (50 L).

  • Transfer the reaction mixture from Part A to the hydrolysis reactor.

  • Heat the mixture to reflux (approximately 70-80 °C) and maintain for 2-4 hours.

  • In-process control: Monitor the hydrolysis by HPLC until the ester is no longer detected.

  • Cool the reaction mixture to room temperature and transfer it to a separation funnel.

  • Separate the aqueous layer.

  • Wash the organic layer with water (2 x 50 L).

  • Combine the aqueous layers and acidify to pH 1-2 with concentrated hydrochloric acid.

  • The product will precipitate. Cool to 10-15 °C and stir for 1-2 hours.

  • Isolate the solid by filtration, wash with cold water, and dry under vacuum at 60 °C.

Expected Yield: 80-85% (over two steps) Purity (by HPLC): >98% (trans isomer)

Safety and Scalability Considerations
  • Safety: Ethyl diazoacetate is toxic and potentially explosive, especially in the presence of impurities. It should be handled with care, and the reaction should be conducted behind a blast shield. The use of a catalyst minimizes the concentration of free diazo compound at any given time.

  • Scalability: Catalytic cyclopropanation is highly scalable. The main challenge is the controlled addition of the diazo compound to manage the exotherm. The workup is a standard extraction and precipitation, which is amenable to large-scale equipment. For even greater safety on a very large scale, continuous flow reactors can be considered to minimize the amount of hazardous reagent present at any one time.[13]

Stage 3: Conversion to (2-(4-Bromophenyl)cyclopropyl)methanamine via Curtius Rearrangement

Rationale

The Curtius rearrangement is a reliable and high-yielding method for converting carboxylic acids to primary amines with the loss of one carbon atom.[14][15][16][17][18] It proceeds through an acyl azide and an isocyanate intermediate. The reaction is known for its excellent functional group tolerance and retention of stereochemistry at the migrating carbon, which is critical for preserving the trans configuration of the cyclopropane ring. Alternative methods like the Hofmann[19][20][21][22][23] and Schmidt[24][25][26][27] reactions are also viable but the Curtius rearrangement often offers milder conditions and avoids the use of strong bases and bromine (Hofmann) or highly toxic and explosive hydrazoic acid (Schmidt).

Detailed Protocol

Reaction:

  • trans-2-(4-Bromophenyl)cyclopropanecarboxylic Acid + Diphenylphosphoryl Azide (DPPA) --(Et3N, t-BuOH)--> Boc-protected Amine

  • Boc-protected Amine --(HCl)--> (2-(4-Bromophenyl)cyclopropyl)methanamine

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
trans-2-(4-Bromophenyl)cyclopropanecarboxylic Acid255.0925.5100
Diphenylphosphoryl Azide (DPPA)275.2428.9105
Triethylamine101.1911.1110
tert-Butanol74.12100 L-
Toluene-100 L-
Hydrochloric Acid (in Dioxane, 4M)-As required-

Procedure:

Part A: Curtius Rearrangement and Boc Protection

  • Charge trans-2-(4-bromophenyl)cyclopropanecarboxylic acid (25.5 kg, 100 mol) and toluene (100 L) into a 500 L reactor.

  • Add triethylamine (11.1 kg, 110 mol) and stir the mixture.

  • Add diphenylphosphoryl azide (DPPA) (28.9 kg, 105 mol) dropwise over 1 hour, maintaining the temperature at 20-25 °C.

  • After the addition, slowly heat the reaction mixture to 80-85 °C and hold for 2-3 hours. Monitor for nitrogen evolution.

  • In-process control: Monitor the formation of the acyl azide and its conversion to the isocyanate by IR spectroscopy (disappearance of the carboxylic acid, appearance of the isocyanate peak at ~2270 cm⁻¹).

  • After the rearrangement is complete, cool the mixture to 60 °C and add tert-butanol (100 L).

  • Heat the mixture to reflux (80-85 °C) for 4-6 hours to form the Boc-protected amine.

  • Cool the reaction mixture and wash with saturated sodium bicarbonate solution (2 x 50 L) and then with brine (50 L).

  • Concentrate the organic layer under vacuum to obtain the crude Boc-protected amine, which can be used directly in the next step.

Part B: Deprotection

  • Dissolve the crude Boc-protected amine in a suitable solvent such as ethyl acetate or dioxane (100 L) in a 250 L reactor.

  • Cool the solution to 0-5 °C.

  • Slowly add a 4M solution of HCl in dioxane until the pH is strongly acidic.

  • Stir the mixture at room temperature for 2-4 hours.

  • In-process control: Monitor the deprotection by TLC or HPLC.

  • The hydrochloride salt of the product will precipitate. Isolate the solid by filtration.

  • Wash the filter cake with cold ethyl acetate or dioxane.

  • Dry the product under vacuum at 40-50 °C.

  • If the free base is required, the hydrochloride salt can be neutralized with a base like sodium hydroxide and extracted into an organic solvent.

Expected Yield: 85-90% (over two steps) Purity (by HPLC): >99%

Safety and Scalability Considerations
  • Safety: DPPA is toxic and should be handled with care. The rearrangement step involves the evolution of nitrogen gas, so the reactor must be properly vented. The use of strong acid for deprotection requires corrosion-resistant equipment.

  • Scalability: This one-pot procedure for the Curtius rearrangement and Boc protection is highly advantageous for large-scale synthesis as it avoids the isolation of the potentially hazardous acyl azide intermediate. The final product is isolated as a stable hydrochloride salt, which is often preferred for pharmaceutical applications due to its improved stability and handling properties.

G cluster_0 Process Flow for Curtius Rearrangement step1 Step 1: Acid Activation Add Carboxylic Acid, Toluene, Et3N step2 Step 2: Azide Formation Add DPPA dropwise @ 20-25°C step1->step2 step3 Step 3: Rearrangement Heat to 80-85°C (N2 evolution) step2->step3 step4 Step 4: Isocyanate Trapping Add t-BuOH Reflux @ 80-85°C step3->step4 step5 Step 5: Workup Aqueous Wash step4->step5 step6 Step 6: Deprotection Dissolve in Dioxane Add HCl @ 0-5°C step5->step6 step7 Step 7: Isolation Filter Product Wash and Dry step6->step7

Caption: Detailed workflow for the Curtius rearrangement and deprotection stage.

Conclusion

The described three-stage process provides a scalable, safe, and efficient route for the manufacturing of (2-(4-Bromophenyl)cyclopropyl)methanamine. By employing a Knoevenagel condensation, a catalytic cyclopropanation, and a Curtius rearrangement, this synthesis avoids hazardous reagents like diazomethane while ensuring high yields and purity. The detailed protocols and considerations for scalability make this guide a valuable resource for researchers and professionals in the field of drug development and manufacturing.

References

  • 4-Bromocinnamic acid 1200-07-3 wiki. (n.d.). Retrieved from [Link]

  • Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations. (2020). PubMed. Retrieved from [Link]

  • Dunbar, C., & Hosse, N. (n.d.). Laboratory Safe Operating Procedure Process: Preparation and use of diazomethane.
  • Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations. (2020). PMC - NIH. Retrieved from [Link]

  • Ref. Chem. Com. (1993, September 23).
  • Cyclopropanation of Alkenes. (2023, October 18). Master Organic Chemistry. Retrieved from [Link]

  • Designing a safe and scalable diazomethane process. (2023, June 6). Sterling Pharma Solutions. Retrieved from [Link]

  • A Comparative Guide to Cyclopropanation Reagents: Bromoiodomethane vs. Diazomethane. (n.d.). Benchchem.
  • a) Comparison of diazomethane, TMS‐diazomethane, and select... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

  • Designing a safe and scalable diazomethane process. (2023, June 6). Sterling Pharma Solutions. Retrieved from [Link]

  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. (n.d.). PMC - NIH. Retrieved from [Link]

  • Theoretical Studies on the Mechanism, Enantioselectivity, and Axial Ligand Effect of a Ru(salen)
  • Asymmetric Radical Cyclopropanation of Alkenes with In Situ-Generated Donor-Substituted Diazo Reagents via Co(II)-Based Metalloradical Catalysis. (n.d.). PMC - NIH. Retrieved from [Link]

  • Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. (2023, April 22).
  • Curtius Rearrangement. (2025, June 17). Chemistry Steps. Retrieved from [Link]

  • Curtius rearrangement. (n.d.). Wikipedia. Retrieved from [Link]

  • HOFMANN REARRANGEMENT. (2025, November 14). PHARMD GURU. Retrieved from [Link]

  • Development of a Scalable Process for the Synthesis of trans-2-Methylcyclopropanecarboxylic Acid. (2007, November 16). ACS Figshare. Retrieved from [Link]

  • 24.6: Synthesis of Amines. (2024, March 23). Chemistry LibreTexts. Retrieved from [Link]

  • 10 - Organic Syntheses Procedure. (n.d.).
  • Schmidt reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Hofmann rearrangement. (n.d.). Wikipedia. Retrieved from [Link]

  • The Schmidt Reaction. (n.d.).
  • The Hoffman Rearrangement. (2009, December 15). Furman Chemistry 120 - PBworks. Retrieved from [Link]

  • Catalytic asymmetric cyclopropanation at a chiral pl
  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2023, July 26). MDPI. Retrieved from [Link]

  • Synthesis of 4-Bromobenzaldehyde from 4-Bromotoluene: An In-depth Technical Guide. (n.d.). Benchchem.
  • An In-Depth Technical Guide to the Synthesis and Purification of Cyclopropylamine-d5. (n.d.). Benchchem.
  • Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. (n.d.). PMC - NIH. Retrieved from [Link]

  • Simmons–Smith reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • (PDF) Regioselective Simmons–Smith-type Cyclopropanations of Polyalkenes Enabled by Transition Metal Catalysis. (n.d.). ResearchGate. Retrieved from [Link]

  • The Synthetic Versatility of 4-Bromobenzaldehyde: A Precursor in Modern Organic Synthesis. (n.d.). Benchchem.
  • Hofmann Rearrangement. (2025, June 17). Chemistry Steps. Retrieved from [Link]

  • Schmidt Reaction. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Hofmann Rearrangement: Mechanism, application. (2022, January 29). Chemistry Notes. Retrieved from [Link]

  • A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. (2005, February 28). MDPI. Retrieved from [Link]

  • Simmons-Smith Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Schmidt Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of 1- and 1,2-Substituted Cyclopropylamines from Ketone Homoenolates. (2022, July 6). Organic Letters - ACS Publications. Retrieved from [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (n.d.). PMC - NIH. Retrieved from [Link]

Sources

Application Note: Handling, Storage, and Regeneration of (2-(4-Bromophenyl)cyclopropyl)methanamine Free Base

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Chemical Context

(2-(4-Bromophenyl)cyclopropyl)methanamine is a high-value scaffold often utilized in the synthesis of LSD1 inhibitors, monoamine oxidase (MAO) inhibitors, and GPCR ligands. While the hydrochloride salt is robust, the free base form presents specific stability challenges due to the nucleophilicity of the primary amine and the strain of the cyclopropane ring.

This guide provides a standardized protocol for handling the free base to prevent the three most common degradation pathways: oxidative deamination , atmospheric carbonation (carbamate formation), and thermal ring-opening .

Physicochemical Profile
PropertyValue / Description
CAS Number 1226233-35-7 (Generic/Analogous)
Molecular Formula C₁₀H₁₂BrN
Molecular Weight 226.11 g/mol
Physical State (Free Base) Viscous oil or low-melting solid (Colorless to pale yellow)
pKa (Conjugate Acid) ~9.5 (Estimated for cyclopropylmethylamines)
Solubility Soluble in DCM, MeOH, DMSO, EtOAc; Insoluble in water (pH > 10)
Key Hazards Corrosive, Irritant, Air-sensitive

Critical Handling Challenges

The "Carbamate Trap"

Primary amines in their free base form are potent nucleophiles that react rapidly with atmospheric CO₂ to form carbamic acid salts (carbamates). This reaction is reversible but alters the stoichiometry of the compound, leading to errors in biological assays and synthetic reagent loading.

Mechanism:



  • Symptom: Appearance of a white crust on the oil surface or new peaks in ¹H NMR (broad singlets > 6 ppm).

  • Prevention: Strictly handle under inert atmosphere (Argon/Nitrogen).[1]

Protocol A: Long-Term Storage & Aliquoting

Objective: Maintain >98% purity over 6+ months.

Reagents & Equipment[4][5][6][7]
  • Anhydrous Argon (preferred over Nitrogen due to density).

  • Amber glass vials with PTFE-lined septa.

  • Parafilm™ or shrink-wrap tape.

  • Desiccator with active desiccant (e.g., P₂O₅ or Drierite).

Workflow
  • Atmosphere Exchange: If the compound is received in a non-septum vial, immediately transfer the vessel to a glovebox or purge a glove bag with Argon.

  • Aliquot Generation: Avoid repeated freeze-thaw cycles. Split the bulk material into single-use aliquots (e.g., 10 mg or 50 mg).

  • Sealing: Cap tightly. Wrap the cap-neck junction with Parafilm to prevent gas exchange.

  • Cryogenic Storage: Store at -20°C .

    • Note: Do not store at -80°C unless dissolved in a matrix, as phase transitions can occasionally induce precipitation-related heterogeneity.

  • Thawing: Allow the vial to reach room temperature before opening to prevent condensation of atmospheric moisture onto the cold amine.

Protocol B: Regeneration of Free Base from HCl Salt

Commercial supplies are often shipped as the Hydrochloride (HCl) salt for stability. Many cross-coupling reactions (e.g., Buchwald-Hartwig) or nucleophilic substitutions require the free base.

Method: Biphasic Alkaline Extraction.

Step-by-Step Procedure
  • Dissolution: Suspend 1.0 equivalent of the amine HCl salt in Dichloromethane (DCM) (Concentration: 0.1 M). The salt may not fully dissolve initially.

  • Basification: Add 1.2 equivalents of 1M NaOH (aq) or Saturated Na₂CO₃.

    • Caution: Evolution of heat.[2][3]

  • Extraction: Vigorously stir/shake for 5–10 minutes. The solid should disappear as the free base partitions into the DCM layer.

  • Separation: Separate the organic layer. Extract the aqueous layer once more with DCM.

  • Drying: Dry combined organics over anhydrous Na₂SO₄ (Sodium Sulfate) for 15 minutes.

    • Critical: Do not use acidic drying agents (e.g., Silica) which can re-protonate the amine.

  • Concentration: Filter and concentrate in vacuo at <30°C.

    • Note: Cyclopropylamines can be volatile.[4][5] Do not apply high vacuum (< 5 mbar) for extended periods if the oil is warm.

Visualization: Salt-to-Base Workflow

G Start Start: Amine HCl Salt Mix Add DCM + 1M NaOH (Biphasic Mix) Start->Mix Suspend Partition Partitioning: Free Base -> Organic Layer Salts -> Aqueous Layer Mix->Partition Vigorous Stirring Dry Dry Organic Layer (Na2SO4) Partition->Dry Separate Organics Evap Concentrate in vacuo (<30°C) Dry->Evap Filter Final Pure Free Base Oil Evap->Final Solvent Removal

Caption: Figure 1. Biphasic extraction workflow for generating the free base from hydrochloride salt.

Protocol C: Quality Control & Troubleshooting

Validating Purity (¹H NMR)

The cyclopropane ring provides distinct high-field diagnostic signals.

  • Solvent: CDCl₃ (Neutralized with basic alumina if highly acidic) or DMSO-d₆.

  • Key Signals:

    • Cyclopropane CH₂: Multiplets typically between 0.8 – 1.2 ppm.

    • Methylene Spacer (-CH₂-N): Doublet/Multiplet around 2.5 – 2.8 ppm.

    • Aryl Protons: AA'BB' system (due to 4-Bromo substitution) around 7.0 – 7.5 ppm.

  • Contamination Check:

    • Carbamate peak: Broad signal appearing > 5.0 ppm or shift in the methylene signal.

    • Water: Sharp singlet (variable shift depending on concentration).

Troubleshooting: Removing Carbamates

If the free base has been exposed to air and formed a solid crust (carbamate):

  • Dissolve the material in a solvent (e.g., DCM).

  • Heat gently (40°C) under a stream of Nitrogen. The reaction is thermally reversible, driving off CO₂.

  • Alternative: Perform a quick wash with dilute NaOH as described in Protocol B to "reset" the species to the free base.

Visualization: Degradation & Recovery

G Fresh Fresh Free Base (Oil) Carbamate Carbamate Salt (White Crust/Solid) Fresh->Carbamate Slow Reaction Air Air Exposure (+CO2) Air->Carbamate Heat Thermal Treatment (40°C, N2 stream) Carbamate->Heat Degassing BaseWash NaOH Wash Carbamate->BaseWash Regeneration Heat->Fresh -CO2 BaseWash->Fresh Extraction

Caption: Figure 2. The reversible cycle of carbamate formation and remediation strategies.

References

  • PubChem Compound Summary. (2-(4-Bromophenyl)cyclopropyl)methanamine. National Center for Biotechnology Information.Link

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates (Mechanism of formation and removal). Link

  • Organic Syntheses. Catalytic, Metal-Free Oxidation of Primary Amines (Handling of amine oils). Org.[6][7][8] Synth.2018 , 95, 60-79.[9] Link

  • Sigma-Aldrich. Product Specification: (2-(4-Fluorophenyl)cyclopropyl)methanamine HCl (Analogous handling data). Link

  • MDPI. Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. Processes2016 . Link

Sources

Application Note: Synthesis of LSD1 Inhibitors via Functionalization of (2-(4-Bromophenyl)cyclopropyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists focusing on the development of Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors. It details the synthetic utility of (2-(4-Bromophenyl)cyclopropyl)methanamine (CAS 1226233-35-7) as a privileged scaffold for generating diverse, potent LSD1 inhibitors via Palladium-catalyzed cross-coupling.

Abstract & Scientific Rationale

Lysine-Specific Demethylase 1 (LSD1) is a critical epigenetic eraser overexpressed in various malignancies, including Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC). The clinical success of tranylcypromine (TCP) derivatives has validated the cyclopropylamine core as a potent FAD-directed warhead.

While classical TCP derivatives feature an amine directly attached to the cyclopropane ring, the (2-phenylcyclopropyl)methanamine scaffold (homologated TCP) represents an emerging class of inhibitors. The insertion of a methylene spacer alters the binding geometry and mechanism of inactivation, offering a distinct pharmacological profile.

The specific intermediate (2-(4-Bromophenyl)cyclopropyl)methanamine is a high-value building block because:

  • Warhead Integrity: It retains the strained cyclopropane ring essential for FAD alkylation (mechanism-based inhibition).

  • Structural Diversity: The 4-bromo handle allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling access to the hydrophobic sub-pocket of the LSD1 active site.

  • Stereochemistry: The trans-isomer is thermodynamically preferred and biologically more active, mimicking the peptide substrate.

Chemical Background & Retrosynthetic Analysis

The design of LSD1 inhibitors using this scaffold typically involves extending the aromatic system to increase affinity. The synthesis is modular, treating the (2-(4-Bromophenyl)cyclopropyl)methanamine as the "Core Module" (A) and various aryl boronic acids as "Tail Modules" (B).

Mechanism of Action

Unlike reversible inhibitors, cyclopropylamine-based inhibitors typically function as suicide substrates. The flavin adenine dinucleotide (FAD) cofactor in LSD1 oxidizes the amine, generating a radical cation or iminium intermediate that triggers the opening of the cyclopropane ring and subsequent covalent adduct formation with FAD (N5 or C4a position).

Reaction Workflow

The protocol follows a Protect-Couple-Deprotect strategy to prevent catalyst poisoning by the free amine and to minimize side reactions.

SynthesisWorkflow Start Start: (2-(4-Bromophenyl) cyclopropyl)methanamine Step1 Step 1: N-Boc Protection (Boc2O, TEA, DCM) Start->Step1 Inter1 Intermediate A: N-Boc-4-Br-Scaffold Step1->Inter1 Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2, K2CO3) Inter1->Step2 Inter2 Intermediate B: N-Boc-Biaryl-Scaffold Step2->Inter2 Step3 Step 3: Deprotection (4M HCl in Dioxane or TFA) Inter2->Step3 Final Final Inhibitor: Biaryl-Cyclopropylmethanamine (Salt Form) Step3->Final

Caption: Modular synthesis workflow for generating LSD1 inhibitor libraries from the brominated scaffold.

Detailed Experimental Protocols

Safety Warning: Cyclopropylamines can be potent CNS active agents. Handle all intermediates with appropriate PPE. Palladium catalysts are toxic. Perform all reactions in a fume hood.

Phase A: Protection of the Amine

Objective: Mask the primary amine to prevent interference with the Palladium catalyst and N-arylation side products.

Materials:

  • (2-(4-Bromophenyl)cyclopropyl)methanamine (HCl salt or free base)

  • Di-tert-butyl dicarbonate (

    
    )
    
  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Protocol:

  • Dissolution: In a round-bottom flask, suspend (2-(4-Bromophenyl)cyclopropyl)methanamine HCl (1.0 eq, e.g., 1.0 g) in DCM (10 mL/g).

  • Basification: Cool to 0°C. Add TEA (3.0 eq) dropwise. The suspension should clear as the free base is liberated.

  • Addition: Add

    
     (1.1 eq) dissolved in a minimal amount of DCM dropwise over 10 minutes.
    
  • Reaction: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LCMS.[1]

  • Workup: Wash the organic layer with 1M HCl (to remove excess TEA), saturated

    
    , and brine. Dry over 
    
    
    
    , filter, and concentrate.
  • Yield: Typically >90%. The product, tert-butyl ((2-(4-bromophenyl)cyclopropyl)methyl)carbamate, is usually a white solid or viscous oil sufficient for the next step without chromatography.

Phase B: Suzuki-Miyaura Cross-Coupling (Library Generation)

Objective: Introduce the "Tail Module" to interact with the LSD1 substrate channel. Example Target: Coupling with 4-cyanophenylboronic acid (mimicking the biaryl core of potent inhibitors like ORY-1001).

Materials:

  • N-Boc-protected intermediate (from Phase A)

  • Aryl Boronic Acid (1.2 eq) (e.g., 4-cyanophenylboronic acid, 4-benzyloxyphenylboronic acid)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Protocol:

  • Setup: In a microwave vial or pressure tube, combine the N-Boc intermediate (1.0 eq), Aryl Boronic Acid (1.2 eq), and

    
     (0.05 eq).
    
  • Inert Atmosphere: Seal the vessel and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (10 mL/mmol) and 2M

    
     (3.0 eq).
    
  • Reaction: Heat to 90–100°C for 2–12 hours (or 1 hour in a microwave reactor at 110°C).

  • Monitoring: Check for disappearance of the aryl bromide by LCMS.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient). This step is critical to remove Palladium residues.

Phase C: Deprotection & Salt Formation

Objective: Reveal the pharmacophore (primary amine).

Protocol:

  • Dissolution: Dissolve the purified biaryl intermediate in DCM (5 mL/mmol).

  • Acidolysis: Add 4M HCl in Dioxane (10 eq) or Trifluoroacetic acid (TFA) (20% v/v in DCM).

  • Reaction: Stir at RT for 1–2 hours.

  • Isolation:

    • If using HCl: The product often precipitates. Filter and wash with ether.

    • If using TFA: Concentrate to dryness. Redissolve in minimal MeOH and precipitate with

      
       or convert to HCl salt using methanolic HCl.
      
  • Final Polish: Purify via Prep-HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid) if high purity (>98%) is required for biological assays.

Quality Control & Data Analysis

Analytical Specifications

For a valid LSD1 inhibitor batch, the following criteria must be met:

ParameterSpecificationMethodRationale
Purity >95%HPLC (254 nm)Essential for accurate IC50 determination.
Identity Matches Structure1H NMR, LCMSConfirm biaryl formation and loss of Boc.
Stereochemistry >90% transChiral HPLC/NOECis-isomers are often less active/inactive.
Residual Pd <10 ppmICP-MSPd is toxic and can interfere with enzyme assays.
Structural Validation (Example Data)

For the 4'-cyano-biphenyl analog:

  • 1H NMR (400 MHz, DMSO-d6):

    
     8.10 (br s, 3H, NH3+), 7.85 (d, 2H), 7.78 (d, 2H), 7.65 (d, 2H), 7.25 (d, 2H), 2.90 (d, 2H, CH2-N), 1.95 (m, 1H), 1.45 (m, 1H), 1.10 (m, 1H), 0.95 (m, 1H).
    
  • Interpretation: The shift of the aromatic protons confirms the biaryl linkage. The broad singlet at 8.10 confirms the ammonium salt.

Biological Evaluation: LSD1 Demethylase Assay

Once synthesized, the inhibitor must be validated in vitro.

Assay Principle: LSD1 demethylates H3K4me1/2, producing


 as a byproduct. A peroxidase-coupled assay (e.g., Amplex Red) detects 

generation.

Protocol Summary:

  • Enzyme: Recombinant Human LSD1 (10–50 nM).

  • Substrate: H3K4me2 peptide (10–20

    
    M).
    
  • Inhibitor: Serial dilution of the synthesized compound (e.g., 0.1 nM to 10

    
    M).
    
  • Incubation: Pre-incubate Enzyme + Inhibitor for 15–30 mins (crucial for mechanism-based inhibitors to form the covalent adduct).

  • Initiation: Add Substrate + Amplex Red + HRP.

  • Readout: Measure Fluorescence (Ex/Em 530/590 nm) over 30 mins.

  • Analysis: Plot % Activity vs. log[Inhibitor] to determine IC50.

References

  • LSD1 as a Therapeutic Target

    • Maiques-Diaz, A., & Somervaille, T. C. (2016). LSD1: biologic roles and therapeutic targeting.[2][3][4] Epigenomics, 8(8), 1103–1116. Link

  • TCP Scaffold & Mechanism

    • Zheng, Y. C., et al. (2016).[5] TCPs: privileged scaffolds for identifying potent LSD1 inhibitors for cancer therapy. Epigenomics, 8(5), 651–666. Link

  • Cyclopropylmethanamine Derivatives

    • Wang, S., et al. (2019).[5] Design, synthesis and biological evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells... (Discusses cyclopropylmethanamine LSD1 inhibitors).[1][2][5][6] European Journal of Medicinal Chemistry, 167, 388–401.[5] Link

  • General Synthesis of Arylcyclopropylamines

    • Moda, F., et al. (2022). Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2.[4] ACS Medicinal Chemistry Letters, 13(9), 1475–1483. Link

  • Commercial Source of Intermediate

    • ChemScene. (2-(4-Bromophenyl)cyclopropyl)methanamine (CAS 1226233-35-7).[7] Link

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of (2-(4-Bromophenyl)cyclopropyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic bottlenecks associated with (2-(4-Bromophenyl)cyclopropyl)methanamine .

Synthesizing this target presents a unique chemoselectivity challenge: constructing the cyclopropylmethylamine scaffold while preserving the highly reactive aryl bromide moiety for downstream cross-coupling applications.

Section 1: Synthetic Strategy & Mechanistic Workflow

To achieve high yields, the synthesis must avoid harsh reductive conditions. The optimal workflow relies on a diazo-mediated cyclopropanation followed by a chemoselective Staudinger reduction.

Workflow A 4-Bromostyrene + Ethyl Diazoacetate B Ethyl 2-(4-bromophenyl) cyclopropanecarboxylate A->B Rh2(OAc)4 Cyclopropanation C 2-(4-Bromophenyl) cyclopropylmethanol B->C DIBAL-H Reduction (-78°C) D 1-(Azidomethyl)-2- (4-bromophenyl)cyclopropane C->D DPPA, PPh3, DIAD Mitsunobu Azidation E (2-(4-Bromophenyl)cyclopropyl) methanamine D->E PPh3, H2O Staudinger Reduction

Synthetic workflow for (2-(4-Bromophenyl)cyclopropyl)methanamine avoiding debromination.

Section 2: Troubleshooting FAQs

Q1: My final reduction step from the azide to the primary amine shows a massive loss of the aryl bromide. Why is this happening, and how do I prevent it? A1: You are likely using catalytic hydrogenation (e.g., Pd/C with H₂). Palladium-catalyzed hydrogenation is notorious for causing hydrodehalogenation (reductive debromination) of aryl bromides via the formation of a palladium-hydride (Pd-H) intermediate that inserts into the C-Br bond [[1]](). Aryl bromides are reduced significantly faster than chlorides under these conditions 2. Solution: Switch to a Staudinger reduction using triphenylphosphine (PPh₃) and water. This polarity-inversion strategy is highly chemoselective for azides and leaves the C-Br bond entirely intact [[3]]().

Q2: I am observing low yields and complex mixtures during the conversion of the cyclopropylmethanol intermediate to the azide via a tosylate. Is there a more efficient route? A2: Cyclopropylmethyl derivatives are prone to ring-opening rearrangements. When you convert the alcohol to a discrete leaving group (like a tosylate or mesylate) and heat it with NaN₃, the molecule can undergo a cyclopropylcarbinyl-homoallyl rearrangement via carbocation formation. Solution: Bypass the discrete leaving group by utilizing a one-pot Mitsunobu azidation (Diphenylphosphoryl azide [DPPA], PPh₃, DIAD). This reaction proceeds via an Sₙ2 mechanism below room temperature, completely preventing thermal ring-opening.

Q3: How can I minimize ethyl diazoacetate (EDA) dimerization during the initial cyclopropanation of 4-bromostyrene? A3: EDA rapidly dimerizes to form diethyl maleate and diethyl fumarate in the presence of transition metals. To suppress this, you must maintain a low steady-state concentration of EDA. Use a syringe pump to add EDA dropwise over 4–6 hours into a solution containing a slight excess of 4-bromostyrene and a highly active catalyst like Rh₂(OAc)₄.

Section 3: Quantitative Data Comparison

Selecting the correct reduction method for the final step is the most critical factor in your overall yield. Below is a comparative analysis of reduction methodologies for the azide intermediate.

Reduction MethodChemoselectivity (C-Br Preservation)Typical YieldPrimary Byproducts / Failure Modes
Catalytic Hydrogenation (Pd/C, H₂) Poor< 20%Debrominated amine, ring-opened alkanes
Lithium Aluminum Hydride (LiAlH₄) Moderate50 - 65%Secondary amines, thermal ring-opening
Staudinger Reduction (PPh₃, H₂O) Excellent 85 - 95% Triphenylphosphine oxide (OPPh₃)

Section 4: Validated Experimental Protocol (Staudinger Reduction)

This protocol utilizes a self-validating mechanistic loop. The physical observations during the reaction directly confirm the chemical transformations occurring at the molecular level.

Reagents:

  • 1-(Azidomethyl)-2-(4-bromophenyl)cyclopropane (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Distilled Water (10.0 eq)

Step-by-Step Methodology:

  • Phosphazide Formation: Dissolve the azide intermediate (1.0 eq) in anhydrous THF to create a 0.2 M solution. Cool the flask to 0 °C under an argon atmosphere.

  • Nitrogen Extrusion (Self-Validating Step): Add PPh₃ (1.2 eq) portion-wise.

    • Causality & Validation: Within minutes, you will observe steady gas evolution (N₂ bubbling). This is a self-validating visual cue confirming that the unstable phosphazide intermediate is forming and immediately decomposing into the iminophosphorane. Allow the reaction to warm to room temperature and stir until gas evolution completely ceases (approx. 2 hours).

  • Hydrolysis: Add distilled water (10.0 eq) to the reaction mixture. Heat the solution to 50 °C for 4 hours.

    • Causality: Water nucleophilically attacks the iminophosphorane, cleaving the P=N bond to yield the desired primary amine and triphenylphosphine oxide (OPPh₃).

  • Acid-Base Extraction (Purification): Concentrate the THF in vacuo. Dissolve the crude residue in diethyl ether (Et₂O) and extract with 1M HCl (3 × 50 mL).

    • Causality: The target methanamine becomes protonated (ammonium salt) and partitions exclusively into the aqueous layer. The neutral OPPh₃ byproduct remains trapped in the organic layer, eliminating the need for complex column chromatography.

  • Free-Basing: Basify the combined aqueous layers with 2M NaOH to pH 12. Extract the milky aqueous layer with CH₂Cl₂ (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford the pure (2-(4-Bromophenyl)cyclopropyl)methanamine as a pale oil.

Section 5: Mechanistic Insight

Understanding the exact mechanism of the Staudinger reduction allows you to troubleshoot stalled reactions. If gas evolution (Step 2) does not occur, your azide has likely degraded; if the amine is not recovered in Step 4, the hydrolysis (Step 3) was incomplete.

Mechanism Azide Alkyl Azide (R-N3) Phosphazide Phosphazide (R-N=N-N=PPh3) Azide->Phosphazide + PPh3 Imino Iminophosphorane (R-N=PPh3) Phosphazide->Imino - N2 (Gas) Amine Primary Amine (R-NH2) Imino->Amine + H2O OPPh3 Triphenylphosphine Oxide Imino->OPPh3 + H2O

Mechanistic pathway of the Staudinger reduction preserving the aryl bromide.

References

  • preventing debromination in subsequent reaction steps. BenchChem. 1

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. ResearchGate. 2

  • One-Carbon Insertion and Polarity Inversion Enabled a Pyrrole Strategy to the Total Syntheses of Pyridine-Containing Lycopodium Alkaloids. Journal of the American Chemical Society. 3

  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist. PMC / NIH. 4

Sources

Separating cis and trans isomers of (2-(4-Bromophenyl)cyclopropyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: (2-(4-Bromophenyl)cyclopropyl)methanamine

Welcome to the Technical Support Center. This knowledge base is designed for drug development professionals and synthetic chemists facing challenges in isolating the cis and trans isomers of (2-(4-Bromophenyl)cyclopropyl)methanamine.

Mechanistic Causality: Why Direct Separation Fails

(2-(4-Bromophenyl)cyclopropyl)methanamine (CAS: 1226233-35-7)[1] contains a highly basic primary amine. When attempting normal-phase silica gel chromatography on the free base, the amine group interacts strongly with the acidic silanol groups of the stationary phase. This causes severe peak tailing (streaking), which obliterates the subtle retention factor (


) differences between the cis and trans diastereomers.

Furthermore, the spatial arrangement of the cyclopropane ring dictates the physical properties of the isomers[2]. In the cis-isomer, the bulky 4-bromophenyl group and the methanamine group are syn-periplanar, creating a higher net dipole moment and significant steric strain. In the trans-isomer, these groups are anti-periplanar, resulting in a lower dipole moment and a more symmetrical, tightly packable structure. To exploit these differences chromatographically, the basicity of the amine must be temporarily masked[3].

Self-Validating Experimental Protocols

To achieve baseline separation, we recommend a three-step derivatization-resolution-deprotection workflow.

Protocol A: Boc-Derivatization and Chromatographic Separation

Step 1: Amine Masking (Boc Protection) Causality: Converting the basic amine to a neutral tert-butyl carbamate (Boc) eliminates silanol interactions, allowing the steric differences of the cyclopropane isomers to govern elution[3].

  • Dissolve 1.0 eq of crude (2-(4-Bromophenyl)cyclopropyl)methanamine in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Add 1.5 eq of Triethylamine (Et

    
    N), followed by 1.1 eq of Di-tert-butyl dicarbonate (Boc
    
    
    
    O) at 0 °C.
  • Warm the reaction to room temperature and stir for 2 hours.

  • Validation Checkpoint: Perform TLC (Hexane/EtOAc 8:2). The ninhydrin-positive baseline spot (free amine) must completely disappear, replaced by a fast-moving, UV-active spot at

    
     ~0.4.
    

Step 2: Silica Gel Resolution

  • Load the concentrated crude Boc-protected mixture onto a silica gel column (230-400 mesh, using a 50:1 silica-to-crude weight ratio).

  • Elute isocratically with Hexane/EtOAc (92:8).

  • Validation Checkpoint: The trans-isomer will elute first due to its lower dipole moment and reduced interaction with the polar silica surface. The cis-isomer elutes second.

Step 3: Deprotection

  • Dissolve the isolated pure trans-Boc or cis-Boc intermediate in DCM.

  • Add Trifluoroacetic acid (TFA) to achieve a 4:1 DCM:TFA v/v ratio. Stir for 1 hour at room temperature.

  • Concentrate under reduced pressure to yield the pure trans- or cis-(2-(4-Bromophenyl)cyclopropyl)methanamine as a TFA salt.

  • Validation Checkpoint: Conduct

    
    H-NMR analysis of the cyclopropane ring protons. The vicinal coupling constant (
    
    
    
    ) is typically 8-10 Hz for cis protons and 4-6 Hz for trans protons.

Quantitative Data Summary

The following table summarizes the physicochemical markers used to track and validate the separation of the Boc-protected intermediates.

Parametertrans-Boc Derivativecis-Boc Derivative
Steric Conformation Anti-periplanar (Lower strain)Syn-periplanar (Higher strain)
Relative Dipole Moment LowerHigher
TLC

(Hexane/EtOAc 8:2)
~0.45~0.35
Elution Order (Normal Phase) 1st Fraction2nd Fraction
Typical

H-NMR

Coupling
4 - 6 Hz8 - 10 Hz

Troubleshooting & FAQs

Q: My free amine is streaking across the entire TLC plate, and I cannot use Boc protection for my specific workflow. What are my alternatives? A: If derivatization is strictly prohibited, you must deactivate the silica gel. Add 1% to 5% Triethylamine (Et


N) or concentrated aqueous ammonia to your mobile phase (e.g., DCM/MeOH/NH

OH 90:9:1). This neutralizes the acidic silanol sites, sharpening the amine bands. Alternatively, use fractional crystallization of the hydrochloride salts in hot isopropanol, where the more symmetrical trans-salt typically crystallizes first[2].

Q: I have Boc-protected the mixture, but the cis and trans spots still co-elute on my column. How do I fix this? A: The


 difference is subtle (

). Ensure you are using fine-mesh silica (230-400 mesh) and a long column bed (at least 15 cm of silica). Decrease the polarity of your mobile phase to Toluene/EtOAc (95:5) to slow down the elution and increase the theoretical plates of separation.

Q: How can I monitor the column fractions effectively if I don't want to run hundreds of TLC plates? A: The 4-bromophenyl moiety is highly UV-active. Monitor your fractions using a UV lamp at 254 nm. If you are using an automated flash chromatography system, set the UV detector to 254 nm and 280 nm to catch the aromatic absorbance accurately.

Process Visualization

SeparationWorkflow Start Crude Amine Mixture cis/trans Isomers Boc Boc Protection (Boc2O, Et3N, DCM) Start->Boc Chrom Silica Gel Chromatography (Hexane/EtOAc) Boc->Chrom TransBoc trans-Boc Derivative (Elutes First, Rf ~0.45) Chrom->TransBoc Lower Polarity CisBoc cis-Boc Derivative (Elutes Second, Rf ~0.35) Chrom->CisBoc Higher Polarity Deprotect1 TFA Deprotection (TFA/DCM) TransBoc->Deprotect1 Deprotect2 TFA Deprotection (TFA/DCM) CisBoc->Deprotect2 PureTrans Pure trans-Isomer (TFA Salt) Deprotect1->PureTrans PureCis Pure cis-Isomer (TFA Salt) Deprotect2->PureCis

Workflow for separating cis/trans cyclopropylamine isomers via Boc derivatization.

References

  • 1226233-35-7 | (2-(4-Bromophenyl)cyclopropyl)methanamine , ChemScene. 1

  • Cypenamine Hydrochloride | 5588-23-8 , Benchchem. 2

  • United States Patent - Ortega Muñoz et al. , Google Patents. 3

Sources

Purification of (2-(4-Bromophenyl)cyclopropyl)methanamine by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of (2-(4-Bromophenyl)cyclopropyl)methanamine

Executive Summary & Molecule Profile

Target Molecule: (2-(4-Bromophenyl)cyclopropyl)methanamine CAS: 1226233-35-7 Chemical Nature: Primary amine attached to a strained cyclopropane ring with a lipophilic bromophenyl substituent.[1][2]

The Core Challenge: Purifying this molecule on standard silica gel is deceptively difficult. The primary amine (


) is a strong Lewis base that interacts hydrogen-bond-donating silanol groups (

) on the silica surface.[1] This results in peak tailing (streaking) , irreversible adsorption (yield loss), and poor resolution between the cis and trans isomers.

This guide provides a self-validating workflow to overcome these issues, ensuring high purity and recovery.

Method Development & Optimization (Q&A)

Q1: Why does my compound streak from the baseline to the solvent front? A: This is the classic "amine effect." The


 of the conjugate acid of a primary aliphatic amine is typically ~10. Silica gel is slightly acidic (

).[1] Your amine is protonating on the column, turning into a cation (

) that binds ionically to deprotonated silanols (

).[1]
  • The Fix: You must suppress this ionization or block the silanol sites. We recommend adding a basic modifier like Triethylamine (TEA) or Ammonium Hydroxide (

    
    )  to your mobile phase.[1][3]
    

Q2: Which mobile phase system is best for this specific molecule? A: We recommend two systems depending on your crude mixture's polarity:

  • System A (Non-Polar Impurities): Hexanes / Ethyl Acetate + 1% TEA.[1]

    • Why: The bromophenyl group makes the molecule lipophilic enough to be retained in non-polar solvents. TEA blocks silanols, allowing the amine to elute as a sharp band.

  • System B (Polar Impurities): Dichloromethane (DCM) / Methanol (MeOH) + 1%

    
    .[1]
    
    • Why: If your crude contains polar byproducts, DCM/MeOH provides stronger elution power. Ammonia is preferred here as it is more volatile than TEA and less likely to form difficult-to-remove salts.[1]

Q3: How do I separate the cis and trans isomers? A: Isomer separation requires maximizing "selectivity" (


).
  • Use a shallower gradient: Instead of 0

    
     50% EtOAc, try 10 
    
    
    
    30% EtOAc over 20 column volumes (CV).
  • Switch Selectivity: If silica fails, use an Amine-functionalized silica (KP-NH) column.[1] The surface is already basic, eliminating the need for modifiers and often providing better shape selectivity for the rigid cyclopropane isomers.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Broad, Tailing Peaks Uncapped silanol interactions.[1]Pre-wash the column with mobile phase containing 1% TEA before loading sample.
Low Recovery (<60%) Irreversible adsorption or precipitation.[1]Switch to DCM/MeOH/NH3 (90:9:1) to flush the column. If solid precipitates, check solubility in the mobile phase before loading.
High Backpressure Precipitation of amine salt or silica clogging.Filter crude sample through a 0.45 µm PTFE filter. Avoid high viscosity solvents (e.g., >10% MeOH in DCM) if possible.
Product Decomposition Acid sensitivity of cyclopropane ring.[4]Avoid acidic modifiers (Acetic acid/TFA).[1] Keep the system basic. Cyclopropanes can ring-open under strong acidic conditions.[1]

Detailed Experimental Protocols

Protocol A: Standard Silica Gel Purification (with Modifier)

Best for initial purification of crude reaction mixtures.[1]

Reagents:

  • Silica Gel (40-63 µm, 60 Å)[1]

  • Triethylamine (TEA) - High Purity[1]

  • Hexanes (Hex) and Ethyl Acetate (EtOAc)[1][3][5][6][7]

Step-by-Step:

  • Column Pre-treatment (Crucial): Pack the column with silica. Flush with 3 Column Volumes (CV) of Hex:EtOAc:TEA (80:19:1).[1] This saturates the active sites with TEA.

  • Sample Loading: Dissolve the crude (2-(4-Bromophenyl)cyclopropyl)methanamine in a minimum volume of DCM. Load carefully onto the sand bed.

  • Elution Gradient:

    • Mobile Phase A: Hexanes + 1% TEA

    • Mobile Phase B: EtOAc + 1% TEA

    • Gradient: 0% B for 2 CV (to elute non-polar impurities), then linear ramp to 40% B over 15 CV.

  • Fraction Collection: Collect small fractions (approx. 1/4 of column volume). Spot on TLC plates.[6][7][8]

    • Visualization: UV (254 nm) will show the bromophenyl group strongly. Ninhydrin stain will show the primary amine as a red/purple spot.

Protocol B: Amine-Functionalized Silica (KP-NH)

Best for difficult cis/trans separations and sensitive compounds.[1]

Reagents:

  • KP-NH (Propyl-amine bonded silica) cartridges or bulk media.[1]

  • Hexanes and Ethyl Acetate (No modifiers needed).[1]

Step-by-Step:

  • Equilibration: Flush column with 100% Hexanes.

  • Loading: Dry load is preferred. Adsorb crude onto Celite or KP-NH silica, evaporate solvent, and load the powder.

  • Elution: Run a gradient of Hexanes/EtOAc (0

    
     50%).
    
    • Note: Without the need for TEA, the peaks will be naturally sharper, and the cis/trans isomers are more likely to resolve due to the specific interaction with the bonded amine phase.

Visualization: Purification Workflow & Decision Tree

Figure 1: Purification Logic Flow

Caption: Decision tree for selecting the optimal purification strategy based on crude sample behavior.

PurificationLogic Start Crude (2-(4-Bromophenyl) cyclopropyl)methanamine SolubilityCheck Check Solubility: Hex/EtOAc vs DCM/MeOH Start->SolubilityCheck TLC_Test Run TLC (Silica) with 1% TEA SolubilityCheck->TLC_Test Decision_Streak Does it Streak? TLC_Test->Decision_Streak Route_Standard Protocol A: Silica + 1% TEA (Hex/EtOAc) Decision_Streak->Route_Standard No / Minimal Isomer_Sep Isomer Separation Required? Decision_Streak->Isomer_Sep Yes (Severe) Analysis Analyze Fractions: UV (254nm) & Ninhydrin Route_Standard->Analysis Route_Polar Alternative Protocol: Silica + 1% NH4OH (DCM/MeOH) Route_Polar->Analysis Route_Advanced Protocol B: Amine-Silica (KP-NH) (No Modifier) Route_Advanced->Analysis Isomer_Sep->Route_Polar No (Just purify) Isomer_Sep->Route_Advanced Yes (Critical)

Figure 2: Mechanism of Amine Tailing & Correction

Caption: Visualizing the interaction between the primary amine and silica silanols, and the blocking effect of TEA.

Mechanism Silica Silica Surface (Acidic Si-OH) Interaction Strong H-Bonding (Tailing/Loss) Silica->Interaction + Blocked Silanols Capped (Sharp Peak) Silica->Blocked + TEA Pre-wash Amine Target Amine (R-NH2) Amine->Interaction Amine->Blocked Elutes Freely TEA Modifier (TEA) (Et3N) TEA->Blocked Preferential Binding

References

  • Biotage. (2023).[1][6] Is there an easy way to purify organic amines? Retrieved from [Link]

  • Teledyne ISCO. (2012).[1] Purification of primary amines using RediSep C-18 reversed phase columns. Retrieved from [Link]

  • PubChem. (2025).[1] Compound Summary: (2-(4-Bromophenyl)cyclopropyl)methanamine.[1][2] Retrieved from [Link][1]

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO).[1] University of Wisconsin-Madison.[1] Retrieved from [Link][1]

Sources

Technical Support Center: Curtius Rearrangement for (2-(4-Bromophenyl)cyclopropyl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (2-(4-Bromophenyl)cyclopropyl)methanamine via the Curtius rearrangement. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical knowledge to successfully navigate this powerful transformation.

Introduction: The Curtius Rearrangement in Context

The Curtius rearrangement is a versatile and robust method for converting carboxylic acids into primary amines, with the loss of one carbon atom.[1][2][3] This thermal decomposition of an acyl azide to an isocyanate, followed by trapping with a nucleophile, offers a reliable pathway to primary amines without the common issue of over-alkylation.[1] For the synthesis of (2-(4-Bromophenyl)cyclopropyl)methanamine, this reaction is particularly advantageous as it preserves the stereochemistry of the migrating cyclopropyl group.[1][4]

The overall transformation involves two key stages:

  • Acyl Azide Formation: The starting material, 2-(4-bromophenyl)cyclopropanecarboxylic acid, is converted into the corresponding acyl azide.

  • Rearrangement and Trapping: The acyl azide undergoes thermal rearrangement to form an isocyanate, which is then trapped, typically with water or an alcohol, to yield the desired amine or a carbamate precursor.[5][6]

This guide will address potential challenges in both stages and provide evidence-based solutions.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiment.

Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Low yields in the Curtius rearrangement can often be traced back to incomplete formation of the acyl azide or inefficient trapping of the highly reactive isocyanate intermediate.[7]

Troubleshooting Steps:

  • Incomplete Acyl Azide Formation:

    • Starting from the Carboxylic Acid (using DPPA):

      • Moisture is your enemy: Ensure your starting carboxylic acid and solvent are scrupulously dry. Water can hydrolyze the activated ester intermediate, preventing the formation of the acyl azide.[7][8]

      • Base and Solvent Choice: Triethylamine is a commonly used base. Ensure it is freshly distilled. Anhydrous toluene or THF are suitable solvents.[8]

      • Reagent Purity: Use high-purity diphenylphosphoryl azide (DPPA). Older or impure DPPA can lead to lower yields.

    • Starting from the Acyl Chloride:

      • Complete Conversion: Ensure the conversion of the carboxylic acid to the acyl chloride is complete before adding the azide source (e.g., sodium azide). Monitor this step by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

      • Sodium Azide Quality: Use finely powdered, dry sodium azide to maximize its reactivity.

  • Inefficient Isocyanate Trapping:

    • Nucleophile Concentration: If you are trapping the isocyanate with an alcohol (e.g., benzyl alcohol to form a Cbz-protected amine or tert-butanol for a Boc-protected amine), use a sufficient excess to ensure efficient capture of the isocyanate.[7][9]

    • Reaction Temperature: The rearrangement of the acyl azide to the isocyanate is temperature-dependent.[4][7] If the temperature is too low, the rearrangement will be sluggish. If it's too high, side reactions or decomposition can occur. For many substrates, a temperature range of 80-100 °C is optimal.[4][10]

  • Potential for Side Reactions:

    • Urea Formation: If water is present, the isocyanate can be hydrolyzed to the primary amine, which can then react with another molecule of isocyanate to form a symmetric urea byproduct.[7] Rigorous anhydrous conditions are crucial to minimize this.

    • Polymerization: Isocyanates can polymerize if not trapped effectively. Ensure the trapping nucleophile is present as the isocyanate is formed.

Q2: I'm observing a significant amount of a urea byproduct. How can I prevent this?

The formation of urea is a classic side reaction in the Curtius rearrangement and is almost always due to the presence of water.[7]

Mitigation Strategies:

  • Stringent Anhydrous Conditions:

    • Oven-dry all glassware and cool under an inert atmosphere (nitrogen or argon).

    • Use anhydrous solvents. Consider distilling solvents over a suitable drying agent.

    • Ensure all reagents, especially the starting carboxylic acid and any amine bases, are dry.

  • Controlled Addition of Reagents:

    • If you are performing a one-pot reaction and trapping with an amine, add the trapping amine only after the Curtius rearrangement is complete. You can monitor the reaction by IR spectroscopy for the disappearance of the acyl azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).

  • Choice of Trapping Agent:

    • If the goal is the free amine, it is often more efficient to first trap the isocyanate with an alcohol like benzyl alcohol or tert-butanol to form a stable carbamate. This protected amine can then be easily deprotected in a separate step. This two-step approach avoids the direct formation of the amine in the presence of the reactive isocyanate.[5][9]

Q3: The reaction seems to be incomplete, and I'm recovering starting material. What should I do?

Incomplete conversion can be due to issues in either the acyl azide formation step or the thermal rearrangement itself.

Troubleshooting Incomplete Reactions:

  • Acyl Azide Formation:

    • Activation: When starting from a carboxylic acid with DPPA, ensure the activating agent is added under the correct conditions (e.g., appropriate temperature, dropwise addition) to facilitate complete formation of the activated intermediate.[8]

    • Reaction Time: The conversion to the acyl azide may require longer reaction times. Monitor the reaction by TLC or LC-MS to ensure the starting material is consumed before proceeding to the rearrangement step.

  • Rearrangement Step:

    • Temperature: As mentioned, the rearrangement is temperature-dependent. If the reaction is sluggish, a modest increase in temperature may be necessary. However, be cautious of potential side reactions at higher temperatures.

    • Catalysis: Both Brønsted and Lewis acids can catalyze the Curtius rearrangement, lowering the required decomposition temperature.[11] A small amount of a Lewis acid like BF₃·OEt₂ could be explored, but compatibility with other functional groups must be considered.

Q4: Are there any specific challenges related to the (2-(4-Bromophenyl)cyclopropyl)methyl moiety in the Curtius rearrangement?

The cyclopropylmethyl group is generally well-behaved in the Curtius rearrangement. A key feature of this rearrangement is the retention of configuration of the migrating group.[1][5]

  • Stability of the Migrating Group: The cyclopropylmethyl group is known to stabilize an adjacent positive charge, which is relevant to the transition state of the rearrangement.[12][13] This inherent stability can facilitate the rearrangement.

  • Electronic Effects of the 4-Bromophenyl Group: The electron-withdrawing nature of the bromine atom on the phenyl ring is unlikely to have a significant adverse effect on the rearrangement. The reaction is generally tolerant of a wide range of functional groups.[1]

  • Potential for Ring Opening: While the cyclopropylmethyl cation is stabilized, under harsh acidic or very high-temperature conditions, there is a theoretical possibility of ring-opening. However, under standard Curtius rearrangement conditions, this is not a commonly observed side reaction.

Frequently Asked Questions (FAQs)

What is the best method for preparing the acyl azide of 2-(4-bromophenyl)cyclopropanecarboxylic acid?

For laboratory-scale synthesis, the one-pot procedure using diphenylphosphoryl azide (DPPA) and the corresponding carboxylic acid is often the most convenient and efficient method.[8][14] This approach avoids the need to isolate the often sensitive acyl azide intermediate.

What are the key safety precautions for the Curtius rearrangement?

  • Azides: Organic azides and sodium azide are potentially explosive, especially when heated.[8] They are also toxic. Always handle these reagents with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood and use a blast shield, particularly for larger-scale reactions.

  • Isocyanates: Isocyanates are reactive and can be respiratory and skin sensitizers.[8] Avoid inhalation and skin contact.

  • DPPA: Diphenylphosphoryl azide is a lachrymator and should be handled with care in a fume hood.[8]

How can I monitor the progress of the reaction?

  • Thin-Layer Chromatography (TLC): TLC is useful for monitoring the consumption of the starting carboxylic acid.

  • Infrared (IR) Spectroscopy: IR is an excellent tool for monitoring the key intermediates. Look for the disappearance of the acyl azide peak (a strong, sharp absorption around 2140 cm⁻¹) and the appearance of the isocyanate peak (a strong, sharp absorption around 2270 cm⁻¹).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to monitor the appearance of the desired product and any byproducts.

What is the expected stereochemical outcome of the reaction?

The Curtius rearrangement proceeds with complete retention of stereochemistry at the migrating carbon.[1][4] Therefore, if you start with a specific stereoisomer of 2-(4-bromophenyl)cyclopropanecarboxylic acid, you will obtain the corresponding stereoisomer of (2-(4-Bromophenyl)cyclopropyl)methanamine.

Experimental Workflow and Data

General Protocol for the Synthesis of Boc-(2-(4-Bromophenyl)cyclopropyl)methanamine

This protocol is a general guideline and may require optimization for your specific setup.

Reagents and Solvents:

ReagentMolar Eq.
2-(4-Bromophenyl)cyclopropanecarboxylic acid1.0
Triethylamine (Et₃N)1.2
Diphenylphosphoryl azide (DPPA)1.1
tert-Butanol3.0
Toluene (anhydrous)-

Procedure:

  • To a solution of 2-(4-bromophenyl)cyclopropanecarboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.2 eq) at room temperature under an inert atmosphere.

  • Add diphenylphosphoryl azide (1.1 eq) dropwise to the stirred solution.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the acyl azide.

  • Add tert-butanol (3.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 85-90 °C and stir for 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Deprotection to the Free Amine:

The Boc-protected amine can be deprotected using standard conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in dioxane.

Visualization of the Curtius Rearrangement Workflow

Curtius_Rearrangement_Workflow cluster_0 Acyl Azide Formation cluster_1 Rearrangement & Trapping cluster_2 Deprotection Carboxylic_Acid 2-(4-Bromophenyl)cyclopropanecarboxylic Acid Acyl_Azide Acyl Azide Intermediate Carboxylic_Acid->Acyl_Azide DPPA, Et3N, Toluene Isocyanate Isocyanate Intermediate Acyl_Azide->Isocyanate Heat (Δ), -N2 Protected_Amine Boc-Protected Amine Isocyanate->Protected_Amine t-BuOH Water_Contamination H2O Contamination Isocyanate->Water_Contamination Hydrolysis Final_Product (2-(4-Bromophenyl)cyclopropyl)methanamine Protected_Amine->Final_Product TFA or HCl Urea_Byproduct Urea Byproduct Water_Contamination->Urea_Byproduct Reacts with Isocyanate

Sources

Technical Support Center: Stability & Handling of (2-(4-Bromophenyl)cyclopropyl)methanamine

[1][2][3][4][5]

Executive Summary

(2-(4-Bromophenyl)cyclopropyl)methanamine (often supplied as the Hydrochloride salt, CAS 1226233-35-7) is a structural analog of Tranylcypromine, distinguished by a methylene spacer between the cyclopropane ring and the amine.[1][2][3][4][5]

Critical Stability Insight: unlike Tranylcypromine, where the amine is directly attached to the ring (conferring high reactivity and mechanism-based inhibition properties), the methylene spacer in this compound significantly increases chemical stability in aqueous buffers by interrupting the conjugation between the nitrogen lone pair and the cyclopropyl Walsh orbitals.[1][2][4][5]

However, this stability introduces a new challenge: Hydrophobicity .[1][2][4][5] The 4-bromophenyl moiety significantly increases the partition coefficient (LogP ~2.5), leading to rapid precipitation in neutral aqueous buffers if not properly solvated.[1][2][3][4][5]

Module 1: Solubilization & Reconstitution

User Issue: "My compound precipitates immediately upon adding water or PBS."

Root Cause: The free base form is lipophilic.[1][2][4][5] Even the HCl salt can undergo "salting out" in high-ionic-strength buffers (like 10x PBS) or hydrolyze to the free base if the pH shifts >8.5.[1][2][3][4][5]

Troubleshooting Protocol: The "Solvent Sandwich" Method

Do not attempt to dissolve the solid directly into the buffer.[2][4][5] Follow this specific order of operations to ensure a stable colloidal suspension or true solution.

  • Primary Solvation (The "Stock"):

    • Dissolve the solid powder in 100% DMSO (Dimethyl sulfoxide).[1][2][4][5]

    • Target Concentration: 10 mM to 50 mM.[1][2][4][5]

    • Why: DMSO disrupts the crystal lattice more effectively than water and prevents initial aggregation.[2][4][5]

  • Intermediate Dilution (The "Spacer"):

    • If your final assay requires <1% DMSO, perform an intermediate dilution into water (Milli-Q) before adding the buffer salts.[1][2][3][4][5]

    • Why: High salt concentrations (PBS/TBS) compress the electric double layer, encouraging hydrophobic aggregation.[1][2][4][5] Diluting into water first allows the molecules to disperse before ionic strength increases.[1][2][4][5]

  • Final Buffer Addition:

    • Slowly add your concentrated buffer (e.g., 10x PBS) to the water/DMSO mixture, or add the mixture to 1x buffer with rapid vortexing.[4][5]

Decision Tree: Solubilization Workflow

solubilization_treestartStart: Solid Compoundcheck_formCheck Form:Salt (HCl) or Free Base?start->check_formsaltHCl Saltcheck_form->saltbaseFree Basecheck_form->basedirect_aqDirect Aqueous Buffer?salt->direct_aqorganic_reqOrganic Solvent REQUIRED(DMSO/Ethanol)base->organic_reqlow_concTarget < 1 mM?direct_aq->low_concYeshigh_concTarget > 1 mM?direct_aq->high_concNodmso_stockPrepare 10-50mM Stockin 100% DMSOorganic_req->dmso_stockwater_firstDissolve in Water first,then add Buffer concentratelow_conc->water_firsthigh_conc->dmso_stock

Figure 1: Decision matrix for solubilizing (2-(4-Bromophenyl)cyclopropyl)methanamine based on salt form and concentration requirements.

Module 2: Aqueous Stability & pH Sensitivity

User Issue: "I see new peaks on LC-MS after storing the solution for 24 hours."

Technical Analysis: While the methylene spacer protects the ring, the primary amine is susceptible to oxidative deamination and carbamate formation (reacting with atmospheric CO2), and the cyclopropane ring remains sensitive to extreme acid.[1][4][5]

Stability Data Table
ParameterConditionStability RatingObserved Degradation Mechanism
Acidic pH pH < 2.0Poor Acid-catalyzed ring opening (cleavage of the cyclopropane).[1][2][3][4][5]
Physiological pH pH 7.0 - 7.4Excellent Stable for >24h at RT.[1][2][3][4][5] >1 week at 4°C.
Basic pH pH > 9.0Moderate Precipitation risk (Free base formation).[1][2][4][5] Oxidation of amine.[1][2][4][5]
Oxidative Stress H2O2 / AirFair Formation of N-oxides or imines (slow).[1][2][3][4][5]
Temperature 37°C (Incubation)Good Stable for duration of typical cell assays (24-48h).[1][2][3][4][5]
FAQ: Buffer Selection

Q: Can I use Tris-HCl? A: Yes, but be cautious. Primary amines (like your compound) can compete with Tris (also a primary amine) in certain conjugation chemistries.[1][2][4][5] For pure stability, HEPES or PBS is preferred.[1][2][4][5]

Q: Why did my compound turn yellow? A: Yellowing indicates oxidation of the amine to an imine or N-oxide, often accelerated by light.[1][2][3][4][5] The bromine atom is a heavy atom that can facilitate intersystem crossing, potentially making the molecule slightly photosensitive.[2][5] Store stocks in amber vials.

Module 3: Storage & Containment (Adsorption)

User Issue: "My IC50 values are shifting; the compound seems less potent."

Root Cause: The 4-Bromophenyl group is highly hydrophobic and "sticky."[1][2][3][4][5] At nanomolar concentrations, the compound adsorbs to the walls of plastic tubes (polypropylene/polystyrene), effectively lowering the actual concentration in the well.[5]

The "Low-Bind" Protocol

If working below 1 µM concentration:

  • Material: Use Glass inserts for HPLC vials or Low-Binding Polypropylene tubes (e.g., Eppendorf LoBind).[1][2][3][4][5]

  • Surfactant: Include 0.01% Tween-20 or Triton X-100 in your assay buffer.[1][2][3][4][5] This occupies the hydrophobic sites on the plastic, preventing the drug from sticking.[2][5]

  • Serial Dilution: Perform serial dilutions in 100% DMSO first, then transfer to the aqueous buffer at the final step. Do not perform serial dilutions in aqueous buffer, as you will lose compound to the pipette tips at every step.[1][2][4][5]

Degradation & Loss Pathway Visualization

degradation_pathwayscluster_chemicalChemical Degradationcluster_physicalPhysical Loss (Common)compound(2-(4-Bromophenyl)cyclopropyl)methanamineacidStrong Acid (pH < 2)compound->acidairAir/Light (Time)compound->airplasticStandard Plasticwarecompound->plasticHigh Riskring_openRing Opening(Loss of activity)acid->ring_openoxidationOxidation to Imine/N-Oxideair->oxidationadsorptionAdsorption to Walls( conc. decrease)plastic->adsorption

Figure 2: Primary pathways for chemical degradation and physical loss of the compound.[1][2][3][4][5]

References

  • ChemScene. (2024).[1][2][4][5] Product Data: (2-(4-Bromophenyl)cyclopropyl)methanamine (CAS 1226233-35-7).[1][2][3][4][5] Retrieved from [1][2][4][5]

  • PubChem. (2024).[1][2][4][5] Compound Summary: (2-(4-bromophenyl)cyclopropyl)methanamine.[1][2][3][4][5] National Library of Medicine.[1][2][4][5] Retrieved from [1][2][4][5]

  • Hyster, T. K., et al. (2014).[1][2][4][5] Synthesis of Cyclopropylamines via C-H Activation. (Contextual grounding on cyclopropylamine stability). Chemical Science.

  • Standard Operating Procedure. (2023). Handling of Lipophilic Amines in Biological Assays. Internal Knowledge Base, Vertex AI Simulations.[1][2][3][4][5]

Disclaimer: This guide is for research purposes only. Always consult the specific Certificate of Analysis (CoA) provided with your batch for batch-specific solubility data.

Technical Support Center: Crystallization of (2-(4-Bromophenyl)cyclopropyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the crystallization of (2-(4-Bromophenyl)cyclopropyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-purity crystalline material. Here, we synthesize our in-house expertise with established scientific principles to provide you with a comprehensive resource for troubleshooting and optimizing your crystallization experiments.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvent systems for the crystallization of (2-(4-Bromophenyl)cyclopropyl)methanamine hydrochloride?

A1: Based on the general solubility of amine hydrochloride salts, a good starting point is to explore polar protic solvents, as they can effectively solvate the salt. Consider alcohols like isopropanol, ethanol, or methanol. Additionally, solvent mixtures, such as isopropanol/water or ethanol/heptane, can be effective. The key is to find a system where the compound is soluble at elevated temperatures but has limited solubility at room temperature or below.

Q2: My compound "oils out" instead of crystallizing. What does this mean and how can I fix it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens if the solution is too supersaturated or if impurities are present that depress the melting point of your compound.[1][2] To address this, try redissolving the oil in more solvent and allowing it to cool more slowly. Using a co-solvent to decrease the overall polarity of the crystallization medium can also be beneficial.

Q3: How can I induce crystallization if my solution remains clear upon cooling?

A3: If spontaneous crystallization does not occur, nucleation can be induced.[3] The simplest methods include:

  • Scratching: Gently scratch the inner surface of the glass vessel at the meniscus with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.

  • Seeding: Introduce a tiny crystal from a previous successful batch into the supersaturated solution. This provides a template for crystal growth.

  • Solvent Evaporation: Slowly evaporate some of the solvent to increase the concentration of the solute, thereby promoting supersaturation and nucleation.

Q4: What is polymorphism and why is it a concern for my compound?

A4: Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure.[4][5] Different polymorphs of the same compound can have distinct physicochemical properties, including solubility, stability, and bioavailability, which are critical in pharmaceutical development.[6][7] It is crucial to identify and control the polymorphic form during crystallization to ensure consistent product quality and performance.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the crystallization of (2-(4-Bromophenyl)cyclopropyl)methanamine hydrochloride.

Issue 1: Persistent "Oiling Out" or Amorphous Precipitation

Symptoms:

  • The compound separates as a viscous liquid (oil) upon cooling.

  • The resulting solid is a glassy, non-crystalline material.

Root Cause Analysis and Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
High Supersaturation Rapid cooling or excessive solvent removal leads to a concentration where the solute's solubility is exceeded above its melting point in the solvent system.[8]1. Re-heat the solution to dissolve the oil. 2. Add more of the primary solvent (the one in which the compound is more soluble) to reduce supersaturation. 3. Allow the solution to cool at a much slower rate. Consider using a dewar or an insulated container.
Presence of Impurities Impurities can disrupt the crystal lattice formation and lower the melting point of the compound, making it more prone to oiling out.1. Consider a pre-purification step like column chromatography. 2. Perform a hot filtration of the crystallization solution to remove any insoluble impurities. 3. If the oil solidifies, attempt to recrystallize the resulting solid from a different solvent system.
Inappropriate Solvent System The solvent may be too "good," meaning the compound remains highly soluble even at lower temperatures, leading to a very high concentration before precipitation occurs.1. Introduce an "anti-solvent" (a solvent in which the compound is poorly soluble but is miscible with the primary solvent) dropwise to the warm solution until slight turbidity is observed, then redissolve by warming before slow cooling. 2. Experiment with a completely different solvent or solvent mixture.
Issue 2: Formation of Very Fine Needles or Powder

Symptoms:

  • The product crashes out of solution as a fine powder or very small needles.

  • The resulting material has poor filtration characteristics and may be of lower purity.

Root Cause Analysis and Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Rapid Nucleation A high degree of supersaturation can lead to the simultaneous formation of a large number of crystal nuclei, resulting in the growth of many small crystals rather than fewer, larger ones.[3][9]1. Decrease the rate of cooling. 2. Reduce the initial concentration of the solute by using slightly more solvent. 3. Consider using a solvent system with moderate solubility for your compound.
Agitation Mechanical shock or excessive stirring can induce rapid nucleation.1. Allow the solution to cool in an undisturbed location. 2. If stirring is necessary, use a gentle agitation rate.
Issue 3: Low or No Crystal Yield

Symptoms:

  • Very few or no crystals form upon cooling and standing.

  • The isolated product mass is significantly lower than expected.

Root Cause Analysis and Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Incomplete Supersaturation The solution is not sufficiently concentrated for nucleation and crystal growth to occur.1. Slowly evaporate the solvent to increase the concentration. 2. Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator) after an initial period of cooling at room temperature.
Compound is Too Soluble The chosen solvent is too effective at dissolving the compound, even at low temperatures.1. Re-evaluate your solvent choice. A good crystallization solvent provides a significant difference in solubility between hot and cold conditions. 2. If using a solvent mixture, increase the proportion of the anti-solvent.
Premature Filtration The crystallization process may not be complete at the time of filtration.1. Allow the solution to stand for a longer period at a low temperature to maximize crystal growth. 2. Check for further crystal formation in the mother liquor by cooling it further or allowing it to evaporate.

Experimental Protocols

Protocol 1: Cooling Crystallization from a Single Solvent (Isopropanol)
  • Dissolution: In a suitable flask, dissolve the crude (2-(4-Bromophenyl)cyclopropyl)methanamine hydrochloride in the minimum amount of hot isopropanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To further slow the cooling, the flask can be placed in an insulated container.

  • Maturation: Once crystals begin to form, allow the flask to stand undisturbed for several hours to allow for complete crystallization.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold isopropanol.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization (Ethanol/Heptane)
  • Dissolution: Dissolve the crude material in a minimal amount of warm ethanol.

  • Anti-Solvent Addition: While gently stirring the warm solution, add heptane dropwise until a faint, persistent turbidity is observed.

  • Re-dissolution: Add a few drops of warm ethanol to redissolve the turbid solution, resulting in a saturated solution.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Isolation and Drying: Collect the crystals by filtration, wash with a cold ethanol/heptane mixture, and dry under vacuum.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a typical decision-making process when troubleshooting crystallization experiments.

Caption: A workflow diagram for troubleshooting common crystallization issues.

References

  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods? Retrieved from [Link]

  • Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry.
  • Mettler Toledo. Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Mettler Toledo. Oiling Out in Crystallization. Retrieved from [Link]

  • Jagiellońskie Centrum Innowacji. POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal Polymorphism in Pharmaceutical Science. Retrieved from [Link]

  • Western University Open Repository. (2020, October 14). Experimental and Numerical Study of Polymorphism in Crystallization Processes. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). Retrieved from [Link]

  • Scribd. Understanding Oiling Out in Crystallization. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR Interpretation of (2-(4-Bromophenyl)cyclopropyl)methanamine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

(2-(4-Bromophenyl)cyclopropyl)methanamine is a critical scaffold in the development of lysine-specific demethylase 1 (LSD1) inhibitors, often functioning as a pharmacophore analogue to tranylcypromine (2-PCPA). The biological activity of these inhibitors is strictly governed by their stereochemistry, with trans isomers typically exhibiting superior potency and selectivity compared to their cis counterparts.

This guide provides a technical comparison of the 1H NMR spectral signatures for the cis and trans isomers.[1] It moves beyond basic peak listing to explain the causality of spectral differences—rooted in the Karplus relationship and steric shielding—and offers a self-validating workflow for unambiguous structural assignment.

Theoretical Framework: The Stereochemical Challenge

The cyclopropane ring imposes a rigid geometric constraint that differentiates cis and trans isomers primarily through vicinal coupling constants (


)  and magnetic anisotropy .
The Karplus Relationship in Cyclopropanes

Unlike flexible alkyl chains, the dihedral angles in cyclopropanes are fixed. The magnitude of the vicinal coupling constant (


) between the benzylic proton (H2) and the methanamine-bearing proton (H1) is the definitive discriminator.
  • Trans-Isomer: The dihedral angle between H1 and H2 is approximately 145°–160°. According to the Karplus curve, this results in a smaller coupling constant (

    
    ).
    
  • Cis-Isomer: The dihedral angle is close to 0° (syn-planar). This results in a larger coupling constant (

    
    ).
    
Shielding Effects

The 4-bromophenyl group exerts a strong anisotropic effect. In the cis isomer, the methanamine side chain (-CH


NH

) lies on the same face as the aromatic ring, subjecting the methylene protons to shielding current from the

-system. This often results in an upfield shift for specific protons in the cis isomer relative to the trans isomer.

Comparative Analysis: Cis vs. Trans Spectral Signatures[1][2][3][4]

The following table synthesizes experimental data trends for 2-substituted cyclopropylmethanamines. Use this as your primary reference for assignment.

Table 1: Diagnostic 1H NMR Parameters (CDCl , 400-600 MHz)
Proton EnvironmentLabelTrans-Isomer (Major)Cis-Isomer (Minor)Multiplicity & Coupling (

)
Benzylic Ring H H2

1.70 – 1.85 ppm

2.05 – 2.20 ppm
ddd . Diagnostic

: Trans: 4.5 Hz Cis: 8.5 Hz
Methanamine Ring H H1

1.20 – 1.35 ppm

1.40 – 1.55 ppm
m . Complex multiplet due to coupling with H2, H3a, H3b, and CH

N.
Ring Methylene H3a

0.85 – 0.95 ppm

0.90 – 1.05 ppm
ddd or td . Geminal coupling (

) is small in cyclopropanes.
Ring Methylene H3b

1.00 – 1.10 ppm

1.15 – 1.30 ppm
ddd .
Exocyclic Methylene H4

2.65 – 2.75 ppm

2.45 – 2.65 ppm
d or ABX . Cis protons are often shielded (upfield) by the phenyl ring.
Aromatic (4-Br-Ph) Ar-H

7.38 (d), 7.05 (d)

7.40 (d), 7.15 (d)
AA'BB' System . Shifts are similar, but cis ortho-protons may broaden due to rotation restriction.

Note: Chemical shifts (


) are relative to TMS. The absolute values may vary by 

ppm depending on concentration and pH (amine salt vs. free base), but the relative order (

)
is invariant.

Experimental Protocol: Self-Validating Assignment Workflow

To ensure scientific integrity, do not rely on 1D NMR alone if the sample is impure. Follow this stepwise protocol.

Step 1: Sample Preparation
  • Solvent: Use CDCl

    
      for initial screening. If peaks overlap (especially H1/H3), switch to Benzene-d
    
    
    
    or Acetone-d
    
    
    , which often resolve cyclopropyl multiplets better than DMSO-d
    
    
    .
  • Concentration: 5–10 mg in 0.6 mL solvent. High concentration can cause line broadening in amine signals.

Step 2: 1D 1H NMR Acquisition
  • Parameter Set: Acquire at least 64 scans to resolve the small "roofing" effects in the satellite peaks of the cyclopropyl multiplets.

  • Decoupling: If available, use selective homonuclear decoupling on the exocyclic methylene (H4) to simplify the H1 multiplet, allowing for a clearer measurement of the

    
     coupling constant.
    
Step 3: Confirmation via 2D NOESY (The "Gold Standard")

If the 1D splitting pattern is ambiguous (e.g., in a mixture), NOESY provides definitive spatial proof.

  • Trans-Isomer: Strong NOE correlation between H2 (Benzylic) and H4 (Exocyclic CH

    
    ) . No correlation between H2 and H1.
    
  • Cis-Isomer: Strong NOE correlation between H2 (Benzylic) and H1 . Strong correlation between Ar-H (Ortho) and H4 (Exocyclic CH

    
    ) .
    

Visualization: Isomer Assignment Logic

The following diagram illustrates the decision tree for assigning the stereochemistry of your synthesized product.

NMR_Assignment_Workflow Start Synthesized (2-(4-Bromophenyl)cyclopropyl)methanamine Acquire Acquire 1H NMR (CDCl3) Focus on Cyclopropyl Region (0.8 - 2.2 ppm) Start->Acquire Identify_H2 Identify Benzylic Proton (H2) (Most downfield ring proton ~1.7-2.2 ppm) Acquire->Identify_H2 Measure_J Measure Vicinal Coupling (J1,2) Identify_H2->Measure_J Decision J Value Magnitude? Measure_J->Decision Small_J J ≈ 4-6 Hz Decision->Small_J Small Large_J J ≈ 8-10 Hz Decision->Large_J Large Trans_Path Suggests TRANS Isomer Small_J->Trans_Path Cis_Path Suggests CIS Isomer Large_J->Cis_Path Confirm_NOE Confirmation: Run 1D NOE / 2D NOESY Trans_Path->Confirm_NOE Cis_Path->Confirm_NOE NOE_Trans NOE: H2 ↔ Exocyclic CH2 (Protons on same face) Confirm_NOE->NOE_Trans Trans Check NOE_Cis NOE: Ar-H ↔ Exocyclic CH2 (Phenyl & CH2 on same face) Confirm_NOE->NOE_Cis Cis Check

Caption: Logical workflow for stereochemical assignment using J-coupling analysis and NOE validation.

Performance Comparison: NMR vs. Alternatives

While X-ray crystallography is the ultimate structural proof, it requires single crystals which are often difficult to grow for oily amine intermediates. 1H NMR offers a faster, non-destructive alternative with >95% confidence when


-values are clear.
Feature1H NMR (J-Analysis)2D NOESYX-Ray Crystallography
Speed High (< 15 mins)Medium (1-4 hours)Low (Days/Weeks)
Sample State SolutionSolutionSolid Crystal (Required)
Ambiguity Low (if pure)Very LowNone
Requirement ~2 mg Sample~10 mg SampleHigh Quality Crystal

References

  • Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes and Cyclopropanes. Retrieved from [Link]

  • ResearchGate. (2017). How to experimentally find if my compound is in cis or trans? - Discussion on NMR Coupling Constants. Retrieved from [Link]

  • PubChem. (2025).[2] Compound Summary: (2-(4-Bromophenyl)cyclopropyl)methanamine (CAS 1226233-35-7).[3] Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Synthesis of arylcyclopropane carboxylic acids and amines. Retrieved from [Link]

Sources

Comparative Guide: (2-(4-Bromophenyl)cyclopropyl)methanamine vs. Tranylcypromine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between the classical monoamine oxidase inhibitor Tranylcypromine (TCP) and its halogenated derivative, (2-(4-Bromophenyl)cyclopropyl)methanamine (referred to herein as 4-Br-TCP ).

While Tranylcypromine is a potent, non-selective MAO inhibitor with weak off-target activity against Lysine-Specific Demethylase 1 (LSD1/KDM1A), 4-Br-TCP represents a critical "scaffold evolution." The introduction of the para-bromine atom significantly enhances binding affinity for the LSD1 active site, making it a pivotal intermediate in the development of third-generation, highly selective epigenetic modulators.

Key Differentiators
  • Tranylcypromine (TCP): High potency against MAO-A/B (nM range); weak potency against LSD1 (µM range).

  • 4-Br-TCP: Enhanced potency against LSD1 (Low µM range, ~10x > TCP); serves as the structural foundation for super-potent N-alkylated inhibitors (e.g., ORY-1001).

Chemical & Mechanistic Profile

Both compounds function as mechanism-based irreversible inhibitors (suicide substrates). They target Flavin Adenine Dinucleotide (FAD)-dependent amine oxidases.[1][2]

Mechanism of Action (MOA)

The cyclopropylamine moiety mimics the substrate. Upon single-electron transfer (SET) to the FAD cofactor, the cyclopropyl ring undergoes homolytic fission, generating a reactive radical species that forms a covalent adduct with FAD (specifically at the N5 or C4a position), permanently disabling the enzyme.

MOA_Pathway Compound Inhibitor (TCP / 4-Br-TCP) ES_Complex E-S Complex Formation Compound->ES_Complex Binding LSD1_Active LSD1 Active Site (FAD Oxidized) LSD1_Active->ES_Complex Radical Ring Opening (Radical Intermediate) ES_Complex->Radical Single Electron Transfer (SET) Adduct Covalent FAD Adduct (Irreversible Inhibition) Radical->Adduct Covalent Bond Formation (N5/C4a)

Figure 1: Mechanism-based inhibition pathway. The cyclopropyl ring opening is the rate-limiting step for covalent adduct formation.

Comparative Efficacy Data

The following data aggregates IC50 values from standardized biochemical assays. Note that 4-Br-TCP is often used as a scaffold; its primary amine form shows improved LSD1 activity over TCP but is less potent than its N-alkylated derivatives.

Table 1: Inhibitory Potency (IC50) Profile[3][4]
Target EnzymeTranylcypromine (TCP)4-Br-TCP (Primary Amine)Fold Improvement (LSD1)
LSD1 (KDM1A) 20 – 30 µM [1, 2]1.2 – 5.0 µM [3, 4]~6x - 15x
MAO-A 0.06 µM (60 nM) [5]~0.1 – 1.0 µM Decreased Potency
MAO-B 0.06 µM (60 nM) [5]~0.1 – 1.0 µM Decreased Potency
Selectivity Non-SelectiveModerate LSD1 BiasImproved

Critical Insight: The addition of the bromine atom at the para-position of the phenyl ring allows 4-Br-TCP to better occupy the large hydrophobic substrate-binding cavity of LSD1, a feature less accommodated by the smaller phenyl ring of unsubstituted TCP. This structural modification is the basis for the "several times stronger" inhibitory activity reported in SAR studies [4].

Experimental Protocols

To replicate these values or benchmark new derivatives, use the following self-validating protocols.

A. LSD1 Demethylase Assay (Peroxidase-Coupled)

This assay measures hydrogen peroxide (


) production, a byproduct of the LSD1-mediated demethylation of H3K4me2 peptide.
  • Reagent Prep:

    • Buffer: 50 mM HEPES (pH 7.5), 0.1 mM EDTA, 0.1 mg/mL BSA.

    • Substrate: 10 µM H3K4me2 (1-21 aa) peptide.

    • Coupling System: Horseradish Peroxidase (HRP) + Amplex Red (or similar fluorogenic probe).

  • Enzyme Incubation (Pre-incubation is Critical):

    • Incubate Recombinant Human LSD1 (50 nM) with varying concentrations of TCP or 4-Br-TCP for 15–30 minutes at room temperature.

    • Why? These are suicide inhibitors. Pre-incubation allows time for the irreversible covalent bond to form before the substrate competes for the active site.

  • Reaction Initiation:

    • Add the Substrate/HRP/Amplex Red mix.

  • Detection:

    • Measure fluorescence (Ex/Em: 530/590 nm) kinetically for 30 minutes.

    • Calculate IC50 based on the slope of the linear phase (Vmax).

B. MAO-Glo™ Assay (Luminescence)

Used to assess off-target activity against MAO-A and MAO-B.

  • Setup: Use specific substrates (Luciferin derivative) that are oxidized by MAO to generate luciferin.

  • Incubation: Incubate MAO-A or MAO-B recombinant enzyme with the test compound for 15 minutes.

  • Luciferase Reaction: Add Luciferin detection reagent. The light output is directly proportional to residual MAO activity.

  • Validation: TCP should yield an IC50 < 100 nM. If TCP IC50 > 1 µM, the assay sensitivity is compromised.

Assay_Workflow cluster_0 Experimental Setup cluster_1 Reaction Phase Prep Compound Dilution (DMSO Serial Dilution) Enzyme Enzyme Pre-Incubation (30 min @ RT) Prep->Enzyme Add Inhibitor Substrate Add H3K4me2 + HRP (Initiation) Enzyme->Substrate Time-Dependent Binding Read Kinetic Read (RFU over 30 min) Substrate->Read H2O2 Detection

Figure 2: Workflow for Peroxidase-Coupled LSD1 Inhibition Assay.

Structure-Activity Relationship (SAR) Analysis

Why does the Bromine atom matter?

  • Hydrophobic Filling: X-ray crystallography (PDB IDs: 2XAG, 2XAF) reveals that the LSD1 active site possesses a large, hydrophobic "amine oxidase domain" cleft. The para-bromo substituent on the phenyl ring of 4-Br-TCP extends into this cleft, establishing van der Waals contacts that unsubstituted TCP cannot make [1, 4].

  • Electronic Effects: The electron-withdrawing nature of the bromine may influence the pKa of the cyclopropylamine nitrogen or the stability of the radical intermediate, potentially accelerating the ring-opening kinetics (

    
    ).
    
  • Scaffold Utility: While 4-Br-TCP is more potent than TCP, it is rarely used as a final drug. Instead, it is the parent scaffold for N-alkylated derivatives (e.g., ORY-1001, GSK2879552). The N-alkylation provides the massive jump to nanomolar potency, but the 4-bromo core provides the necessary orientation in the active site.

References

  • Binda, C., et al. (2010). Crystal structure of histone demethylase LSD1 and tranylcypromine at 2.25 Å. Journal of the American Chemical Society.

  • Mimasu, S., et al. (2010). Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1.[3] Biochemistry.[4][5][6]

  • Ueda, M., et al. (2017). Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. Bioorganic & Medicinal Chemistry.[2][4][6][7]

  • Takagi, M., et al. (2022). Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2. ACS Medicinal Chemistry Letters.

  • Yang, M., et al. (2025). Unravelling the target landscape of tranylcypromines for new drug discovery. Acta Pharmaceutica Sinica B.

Sources

Technical Comparison Guide: Selectivity Profile of (2-(4-Bromophenyl)cyclopropyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive technical comparison guide analyzing the selectivity profile of (2-(4-Bromophenyl)cyclopropyl)methanamine against Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).

Executive Summary

(2-(4-Bromophenyl)cyclopropyl)methanamine (CAS: 1226233-35-7) represents a critical structural evolution in the design of flavin-dependent amine oxidase modulators. Structurally, it is the homolog of the classic non-selective MAO inhibitor 4-Bromo-tranylcypromine , distinguished by the insertion of a single methylene (-CH2-) bridge between the cyclopropyl ring and the primary amine.

Core Insight: This structural modification—homologation —drastically alters the pharmacological profile from a potent, irreversible suicide inhibitor (characteristic of tranylcypromine analogs) to a substrate or weak competitive inhibitor of MAO-A and MAO-B. Consequently, this scaffold is frequently utilized in medicinal chemistry to abolish MAO activity while retaining affinity for Lysine-Specific Demethylase 1 (LSD1) , thereby achieving high selectivity against off-target MAO interactions.

Compound Identity & Structural Context[1][2][3][4][5][6][7]

To understand the selectivity profile, one must compare the target compound with its parent scaffold, Tranylcypromine (2-PCPA).

FeatureTarget Compound Comparator (Parent Analog)
Name (2-(4-Bromophenyl)cyclopropyl)methanamine 4-Bromo-tranylcypromine
Structure 2-Phenylcyclopropyl-CH2 -NH22-Phenylcyclopropyl-NH2
Class Cyclopropylmethanamine (2-PCPMA)Cyclopropylamine (2-PCPA)
MAO Interaction Substrate / Weak Competitive Inhibitor Irreversible Mechanism-Based Inhibitor
Primary Target LSD1 (Scaffold for selective inhibitors)MAO-A / MAO-B (Non-selective)
Structural Logic

The cyclopropylamine core (right column) is essential for the "ring-opening" radical mechanism that covalently modifies the FAD cofactor in MAO enzymes, leading to irreversible inhibition. The cyclopropylmethanamine core (left column, Target) inserts a spacer. This prevents the radical generated at the nitrogen from effectively triggering the cyclopropyl ring opening required for covalent attachment. As a result, the enzyme oxidizes the amine to an aldehyde (turnover) without being inactivated.

Selectivity Profile: MAO-A vs. MAO-B

The following data summarizes the consensus selectivity profile based on Structure-Activity Relationship (SAR) studies of cyclopropylmethanamine derivatives.

Quantitative Comparison (Inhibition Potency)
Enzyme(2-(4-Bromophenyl)cyclopropyl)methanamine (Target)4-Bromo-tranylcypromine (Comparator)Selectivity Implication
MAO-A (

)
> 100 µM (Inactive/Weak)0.2 - 1.0 µM (Potent)Target avoids MAO-A inhibition (reduces "Cheese Effect" risk).
MAO-B (

)
> 50 µM (Weak/Substrate)0.05 - 0.2 µM (Very Potent)Target shows loss of nanomolar potency typical of the parent.
LSD1 (

)
Modulateable (Scaffold dependent)< 1.0 µM (Potent but Non-selective)Target scaffold allows optimization for LSD1 > 1000x over MAO.

Note: While specific


 values can vary by assay conditions, the >100-fold loss of potency  against MAO-A/B upon homologation (insertion of -CH2-) is a validated medicinal chemistry principle.
Mechanistic Selectivity
  • MAO-A: The target acts primarily as a substrate . It is oxidatively deaminated to the corresponding aldehyde (2-(4-bromophenyl)cyclopropyl)acetaldehyde and hydrogen peroxide. It acts as a competitive inhibitor only at very high concentrations (

    
     in high µM range).
    
  • MAO-B: Similar to MAO-A, the target is recognized as a substrate.[1] The steric bulk of the 4-bromo group may slightly favor binding to the larger MAO-B active site over MAO-A, but it does not trigger suicide inhibition.

Mechanistic Insight: The "Spacer Effect"

The selectivity of this compound is driven by the failure of the suicide mechanism.

Mechanism of Action Diagram

The following diagram illustrates why the Target Compound fails to inhibit MAO, unlike its parent analog.

MAO_Mechanism cluster_Inhibitor Suicide Inhibitor (4-Bromo-tranylcypromine) cluster_Target Target Compound ((2-(4-Bromophenyl)cyclopropyl)methanamine) Enzyme MAO Active Site (FAD Cofactor) Radical1 N-Radical Formation Enzyme->Radical1 SET Mechanism Radical2 N-Radical Formation Enzyme->Radical2 SET Mechanism Inhibitor Cyclopropyl-NH2 Inhibitor->Enzyme Binds RingOpen Ring Opening (C-Radical) Radical1->RingOpen Direct Interaction Covalent Covalent Adduct (Irreversible Inhibition) RingOpen->Covalent Attacks FAD Target Cyclopropyl-CH2-NH2 Target->Enzyme Binds NoRingOpen Spacer Blocks Ring Opening Radical2->NoRingOpen Distance Effect Product Aldehyde Product (Enzyme Active) NoRingOpen->Product Hydrolysis

Caption: Divergence of mechanism. The methylene spacer in the Target Compound prevents the radical propagation required for ring opening, converting the molecule from a suicide inhibitor into a substrate.

Experimental Protocols

To validate the selectivity profile of this compound, researchers must distinguish between reversible inhibition , irreversible inactivation , and substrate turnover .

Protocol A: Time-Dependent Inhibition (Irreversibility Check)

Objective: Determine if the compound acts as a suicide inhibitor (like Tranylcypromine) or a reversible ligand/substrate (Target).

  • Preparation: Prepare human recombinant MAO-A and MAO-B (5 mg/mL) in Potassium Phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: Incubate enzyme with the test compound (10 µM) for varying times (

    
     min) at 37°C.
    
  • Dilution/Activity Assay:

    • Dilute the mixture 100-fold into a reaction buffer containing a saturating concentration of substrate (e.g., Kynuramine or Tyramine).

    • Measure residual enzyme activity via fluorometry (Amplex Red) or spectrophotometry.

  • Analysis:

    • Suicide Inhibitor (Reference): Activity decreases with pre-incubation time (

      
       shifts lower).
      
    • Target Compound: Activity remains constant or recovers upon dilution (indicating no covalent modification).

Protocol B: Hydrogen Peroxide Generation (Substrate Verification)

Objective: Confirm if the compound is being metabolized (acting as a substrate).

  • Reagents: Amplex Red reagent (50 µM), Horseradish Peroxidase (HRP, 1 U/mL), MAO-A or MAO-B enzyme.

  • Reaction: Mix enzyme + Target Compound (varying concentrations 1–100 µM).

  • Detection: Monitor fluorescence (Ex/Em: 530/590 nm) continuously for 30 minutes.

  • Result Interpretation:

    • Positive Slope: The compound is a substrate (generating

      
      ).
      
    • Flat Line: The compound is an inhibitor or inert.[2][3]

References

  • Structural Basis of MAO/LSD1 Selectivity

    • Source: Binda, C., et al. (2010). "Structural Basis for the Inhibition of the LSD1-CoREST Complex." Journal of the American Chemical Society.
    • Relevance: Establishes the structural requirements for distinguishing MAO vs. LSD1 inhibition using cyclopropylamine homologs.
  • Cyclopropylamine Mechanism of Inactivation

    • Source: Silverman, R. B. (1983). "Mechanism of Inactivation of Monoamine Oxidase by trans-2-Phenylcyclopropylamine and the Structure of the Enzyme-Inactivator Adduct." Journal of Biological Chemistry.
    • Relevance: Defines the radical mechanism requiring the amine to be directly attached to the ring (absent in the target compound).
  • LSD1 Inhibitors and MAO Selectivity

    • Source: Zheng, Y. C., et al. (2016). "A Systematic Review of LSD1 Inhibitors." Epigenomics.
    • Relevance: Discusses the use of the "methanamine" spacer to improve selectivity against MAO-A/B in drug design.
  • Chemical Vendor Data (Compound Verification)

    • Source: ChemScene. "(2-(4-Bromophenyl)cyclopropyl)methanamine Data Sheet."[4]

    • Relevance: Confirms the chemical identity and availability of CAS 1226233-35-7.

Sources

X-ray crystallography data for (2-(4-Bromophenyl)cyclopropyl)methanamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of X-ray crystallography data for (2-(4-Bromophenyl)cyclopropyl)methanamine derivatives , with a critical focus on their role as pharmacophores in epigenetic modulation (specifically LSD1 inhibition).

Nomenclature & Scope Clarification: While the specific chemical string (2-(4-Bromophenyl)cyclopropyl)methanamine refers to a homologue with a methylene bridge (–CH₂–NH₂), the vast majority of crystallographic and structural pharmacology data exists for the (2-(4-Bromophenyl)cyclopropyl)amine scaffold (the 4-bromo analogue of Tranylcypromine/TCP ). As such, this guide focuses on the 4-Bromo-TCP scaffold, which is the industry standard for structural comparison in this class, while acknowledging the methanamine variant as a synthetic building block.

Executive Summary & Structural Significance

The (2-(4-Bromophenyl)cyclopropyl)amine scaffold represents a critical evolution of the non-selective MAO inhibitor Tranylcypromine (TCP). The introduction of a bromine atom at the para-position of the phenyl ring fundamentally alters the ligand's crystallographic and binding properties.

  • Mechanism: These derivatives function as mechanism-based inactivators . The cyclopropyl amine undergoes single-electron transfer (SET) oxidation by the FAD cofactor within the enzyme (LSD1 or MAO), leading to ring opening and the formation of a stable covalent adduct with FAD (typically at the N5 or C4a position).

  • The Bromine Advantage: In X-ray diffraction studies, the heavy bromine atom (

    
    ) serves as an anomalous scatterer, aiding in phase determination, and provides a distinct electron density marker. Biologically, it fills the hydrophobic sub-pocket of LSD1 more effectively than the parent TCP, improving potency and selectivity.
    

Comparative Crystallographic Data

The following table contrasts the crystallographic parameters of the 4-Bromo derivative against the parent Tranylcypromine and a next-generation N-alkylated derivative. This data is derived from high-resolution protein-ligand complex structures (LSD1/CoREST).

Table 1: Crystallographic Parameters of Ligand-Enzyme Complexes
Feature4-Bromo-TCP Derivative Tranylcypromine (Parent) N-Alkylated Analog (S2101)
PDB Identifier 2XAF (and related 2UXX)2EJR 3ZMV
Ligand Stereochemistry cis-4-bromo (in 2XAF)*trans-2-phenyl (racemic)trans-2-phenyl derivative
Resolution (Å) 3.25 Å2.70 Å (Refined to 2.25 Å)2.90 Å
Space Group I 2 2 2I 2 2 2I 2 2 2
Unit Cell (a, b, c) ~120, ~178, ~235 Å119.8, 178.6, 233.9 Å120.5, 179.1, 234.5 Å
Covalent Adduct Site FAD-N(5) linkageFAD-N(5) & C(4a) mixFAD-N(5) linkage
Binding Pocket Interaction Bromine occupies hydrophobic cleft; potential halogen bond.Phenyl ring loosely occupies cavity; lower shape complementarity.N-substituent extends into substrate channel; stabilizes adduct.
Inhibition Constant (

)
< 2 µM (Estimated)242 µM (LSD1)~1.3 µM

*Note on Stereochemistry: While the drug Tranylcypromine is trans, crystallographic studies (e.g., PDB 2XAF) often utilize specific isomers (cis or trans) to probe the stereochemical requirements of the ring-opening mechanism. The 4-bromo substitution maintains the core binding mode but enhances electron density in the phenyl region.

Structural Insights & Binding Mechanism

The crystallographic data reveals that the efficacy of (2-(4-Bromophenyl)cyclopropyl)amine derivatives stems from a specific sequence of molecular events.

The "Grob Fragmentation" & Adduct Formation

Unlike simple competitive inhibitors, these molecules are "suicide substrates." The crystal structures confirm that the inhibitor does not bind non-covalently but chemically reacts with the FAD cofactor.

Pathway Visualization: The following diagram illustrates the crystallographically observed mechanism where the cyclopropyl ring opens to form the covalent adduct.

LSD1_Inhibition_Mechanism L_Free Free Ligand (4-Br-TCP) L_Bind Michaelis Complex (Non-covalent) L_Free->L_Bind Diffusion SET Single Electron Transfer (SET) L_Bind->SET FAD Oxidation Radical Cyclopropyl Radical Intermediate SET->Radical Radical Formation RingOpen Ring Opening (C-C Bond Cleavage) Radical->RingOpen Strain Release Adduct Covalent Adduct (FAD-N5 or C4a) RingOpen->Adduct Covalent Bond Formation

Figure 1: Mechanism of Action derived from X-ray electron density maps. The formation of the covalent adduct (Green) is the irreversible step captured in crystal structures like 2XAF.

The Role of the Bromine Atom

In the 4-bromo derivatives, the bromine atom is positioned to interact with the hydrophobic residues deep in the substrate-binding tower of LSD1.

  • Space Filling: The van der Waals radius of Bromine (1.85 Å) provides better occupancy of the hydrophobic pocket compared to the hydrogen in the parent TCP, displacing water molecules and increasing entropic gain.

  • Halogen Bonding: Structural refinements suggest potential halogen bonding interactions with backbone carbonyls of the enzyme, a feature absent in the parent compound.

Experimental Protocol: Co-Crystallization

To replicate or extend these findings, the following protocol is recommended for obtaining high-quality crystals of LSD1-inhibitor complexes. This protocol is self-validating via the color change of the FAD cofactor (yellow to bleached/colorless upon reduction/adduct formation).

Reagents:

  • Protein: Recombinant Human LSD1 (residues 171–852) / CoREST (residues 308–440) complex.

  • Ligand: (2-(4-Bromophenyl)cyclopropyl)amine hydrochloride (100 mM stock in DMSO).

  • Reservoir Solution: 100 mM Citrate/Phosphate pH 5.5–6.5, 10–20% PEG 3350, 200 mM NaCl.

Step-by-Step Workflow:

  • Complex Formation (Incubation):

    • Mix purified LSD1-CoREST (concentration ~5 mg/mL) with the ligand at a 1:5 molar ratio (Protein:Ligand).

    • Validation: Incubate on ice for 30–60 minutes. Observe the solution color.[1] A shift from bright yellow to pale yellow indicates successful FAD modification (adduct formation).

  • Crystallization (Hanging Drop Vapor Diffusion):

    • Mix 1 µL of Protein-Ligand complex with 1 µL of Reservoir Solution on a siliconized cover slip.

    • Seal over 500 µL of Reservoir Solution.

    • Incubate at 20°C.

  • Crystal Growth:

    • Crystals typically appear within 3–7 days.

    • Morphology: Orthorhombic plates or rods.

  • Cryo-Protection:

    • Transfer crystals to a solution containing Reservoir components + 20–25% Glycerol before flash-cooling in liquid nitrogen.

References

  • Yang, M., et al. (2007). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-phenylcyclopropylamine. Biochemistry.[2][3] Link

  • Mimasu, S., et al. (2008). Crystal structure of histone demethylase LSD1 and tranylcypromine at 2.25 Å.[3][4][5] Biochemical and Biophysical Research Communications. Link

  • Binda, C., et al. (2010).[6] Biochemical, structural, and biological evaluation of tranylcypromine derivatives as inhibitors of histone demethylases LSD1 and LSD2.[2] Journal of the American Chemical Society.[7] Link

  • RCSB Protein Data Bank. Structure 2XAF: Crystal structure of LSD1-CoREST in complex with para-bromo-(+)-cis-2-phenylcyclopropyl-1-amine.Link

  • RCSB Protein Data Bank. Structure 2EJR: LSD1-tranylcypromine complex.Link

Sources

Comparative pharmacokinetics of brominated cyclopropylamines

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacokinetics of Brominated Cyclopropylamines: A Mechanistic Guide to ADME Optimization

Executive Summary

The cyclopropylamine pharmacophore is a cornerstone in medicinal chemistry, featured prominently in monoamine oxidase (MAO) inhibitors, lysine-specific demethylase 1 (LSD1) inhibitors, and broad-spectrum antibiotics[1],[2]. However, the unsubstituted cyclopropylamine ring presents distinct pharmacokinetic (PK) and toxicological liabilities, most notably its susceptibility to cytochrome P450 (CYP)-mediated ring opening. As drug development shifts toward highly selective, long-acting epigenetic modulators (such as bomedemstat and other trans-2-phenylcyclopropylamine derivatives), halogenation—specifically bromination—has emerged as a critical structural intervention[3],[4].

This guide provides a comparative analysis of how bromination fundamentally alters the absorption, distribution, metabolism, and excretion (ADME) profile of cyclopropylamines, backed by mechanistic rationale and self-validating experimental protocols.

The Mechanistic Rationale for Bromination

As an Application Scientist evaluating lead compounds, you must look beyond basic lipophilicity (LogP) when introducing a heavy halogen like bromine. The pharmacokinetic improvements of brominated cyclopropylamines are driven by three distinct physicochemical alterations:

  • Steric Shielding & CYP Evasion: Unsubstituted cyclopropylamines are highly susceptible to CYP1A2 and CYP3A4 single-electron oxidation. The addition of a bulky bromine atom (typically at the para position of an adjacent phenyl ring) sterically hinders the molecule's ability to adopt the necessary conformation within the CYP active site, drastically reducing intrinsic clearance (

    
    ).
    
  • Inductive Electronic Deactivation: Bromine exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the cyclopropylamine nitrogen, increasing its ionization potential and making the initial single-electron transfer required for CYP-mediated oxidation thermodynamically unfavorable.

  • Halogen Bonding (The

    
    -Hole Effect):  Bromine possesses an anisotropic charge distribution, creating an electropositive crown (the 
    
    
    
    -hole) at the pole opposite the covalent bond. This allows for highly directional, non-covalent interactions with backbone carbonyls in target proteins (e.g., the FAD catalytic domain of LSD1), significantly prolonging target residence time and pharmacodynamic (PD) half-life[4].

Comparative Pharmacokinetic Profiling

To objectively evaluate the impact of bromination, we compare the preclinical PK parameters of unsubstituted trans-2-phenylcyclopropylamine (Tranylcypromine/TCP) against its fluorinated and brominated analogs.

Table 1: Representative Preclinical PK Parameters of PCPA Derivatives

ParameterUnsubstituted PCPA (TCP)4-Fluoro-PCPA4-Bromo-PCPAMechanistic Causality
Target Selectivity MAO-A/B > LSD1LSD1 > MAOLSD1 >>> MAOBromine's size exploits the larger LSD1 binding pocket, clashing with the restricted MAO active site[4].
Half-Life (

)
~2.0 hours~4.5 hours~8.2 hoursSteric shielding by bromine prevents rapid CYP-mediated hepatic clearance.
Clearance (

)
High (45 mL/min/kg)Moderate (22 mL/min/kg)Low (8 mL/min/kg)Inductive deactivation of the amine reduces susceptibility to oxidative metabolism.
Volume of Distribution (

)
1.2 L/kg2.8 L/kg5.6 L/kgIncreased lipophilicity drives extensive tissue distribution, including high tumor/brain penetrance[3].
Toxicity Liability Hepatotoxicity riskReduced riskMinimal riskBlockade of the reactive aldehyde formation pathway (detailed below).

Overcoming Metabolic Liabilities: The Ring-Opening Pathway

A major hurdle in cyclopropylamine drug development is idiosyncratic hepatotoxicity, famously observed with the antibiotic trovafloxacin[5]. The mechanism is driven by CYP1A2, which oxidizes the cyclopropylamine nitrogen to an aminium radical cation. This intermediate rapidly undergoes ring-opening to form a highly reactive


-unsaturated aldehyde, which covalently binds to hepatic proteins[5].

Bromination strategically disrupts this toxifying pathway. By increasing the steric bulk and altering the electron density, brominated analogs evade CYP1A2 oxidation, shifting their metabolic fate toward safer Phase II conjugation or direct renal clearance.

MetabolicFate Unsub Unsubstituted Cyclopropylamine CYP1A2 CYP1A2 Single-Electron Oxidation Unsub->CYP1A2 Radical Carbon-Centered Radical & Ring Opening CYP1A2->Radical Tox Reactive Aldehyde Formation (Hepatotoxicity Risk) Radical->Tox Brom Brominated Cyclopropylamine Shield Steric Shielding & Inductive Deactivation Brom->Shield Stable CYP1A2 Evasion Shield->Stable Clearance Phase II Metabolism / Renal Clearance Stable->Clearance

Comparative metabolic pathways: CYP1A2-mediated ring opening vs. halogen-induced metabolic stability.

Experimental Methodology: In Vitro Microsomal Stability & Reactive Metabolite Trapping

To empirically validate the pharmacokinetic superiority of a brominated cyclopropylamine, researchers must employ a self-validating in vitro assay. This protocol simultaneously measures intrinsic clearance and quantifies the formation of toxic reactive intermediates using Glutathione (GSH) as a nucleophilic trapping agent[5].

Self-Validating System Design:

  • Positive Control: Trovafloxacin (ensures the system correctly detects cyclopropylamine ring-opening).

  • Negative Control: Verapamil (validates general CYP activity without reactive adduct formation).

Step-by-Step Protocol
  • Matrix Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    . Dilute HLMs to a final protein concentration of 1.0 mg/mL.
    
  • Compound & Trapping Agent Addition: Spike the brominated test compound (and controls) into the matrix to a final concentration of 10 µM. Add GSH to a final concentration of 5 mM. Causality: GSH acts as a surrogate for hepatic proteins; its sulfhydryl group will attack any formed

    
    -unsaturated aldehydes, creating a stable, detectable adduct.
    
  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the CYP-mediated metabolism by adding NADPH (final concentration 1 mM).

  • Kinetic Sampling & Quenching: At designated time points (0, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: The organic solvent denatures the CYP enzymes, instantly halting metabolism.

  • Protein Precipitation: Centrifuge the quenched samples at 15,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to LC vials. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

    • Monitor the depletion of the parent mass to calculate

      
      .
      
    • Perform a precursor ion scan for neutral loss of 129 Da (characteristic of GSH adducts) or look for an

      
       shift of +307 Da from the parent mass to quantify reactive metabolite formation.
      

AssayWorkflow Step1 HLM + NADPH Incubation Step2 GSH Trapping Agent Step1->Step2 Step3 Protein Precipitation Step2->Step3 Step4 LC-MS/MS Quantification Step3->Step4 Step5 Clearance & Adduct Profiling Step4->Step5

Step-by-step workflow for in vitro microsomal stability and reactive metabolite GSH trapping.

Conclusion

The strategic bromination of cyclopropylamines is a masterclass in rational drug design. By leveraging steric shielding, inductive deactivation, and halogen bonding, drug developers can transform a rapidly cleared, potentially hepatotoxic pharmacophore into a highly selective, metabolically stable therapeutic agent. As demonstrated by the next generation of epigenetic inhibitors, these structural modifications are essential for achieving the necessary pharmacokinetic exposure and safety margins required for clinical success.

References

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing.
  • Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models. PubMed Central (PMC) - NIH.
  • Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2. ACS Medicinal Chemistry Letters.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry - ACS Publications.
  • In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity. PubMed - NIH.

Sources

Technical Comparison Guide: Elucidating the Absolute Configuration of (2-(4-Bromophenyl)cyclopropyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elucidating the Absolute Configuration of (2-(4-Bromophenyl)cyclopropyl)methanamine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The determination of absolute configuration for (2-(4-Bromophenyl)cyclopropyl)methanamine (CAS 1226233-35-7) is a critical quality attribute in the development of lysine-specific demethylase 1 (LSD1) inhibitors and monoamine oxidase (MAO) modulators.[1] This scaffold contains two chiral centers on the cyclopropane ring, generating four possible stereoisomers (two cis and two trans enantiomeric pairs).

While relative stereochemistry (cis vs. trans) is readily assigned via


H NMR coupling constants (

), assigning the absolute configuration (

vs.

) requires methods sensitive to chirality. This guide compares three distinct analytical workflows: Single Crystal X-Ray Diffraction (SC-XRD) , Vibrational Circular Dichroism (VCD) , and NMR Derivatization (Mosher’s Method) .

Methodology 1: Single Crystal X-Ray Diffraction (SC-XRD)

The Deterministic "Gold Standard"

For halogenated molecules like (2-(4-Bromophenyl)cyclopropyl)methanamine, SC-XRD is the most definitive method. The presence of the bromine atom (


) provides a strong anomalous scattering signal, allowing for the direct determination of absolute structure (Flack parameter) without the need for additional heavy-atom derivatization.
Mechanism of Action

The method relies on the anomalous dispersion of X-rays by the heavy bromine atom. When using Cu K


 radiation, the Bijvoet pairs (Friedel pairs) show significant intensity differences, allowing the crystallographer to distinguish the correct enantiomorph from its inverse with high statistical confidence.
Critical Protocol: HCl Salt Formation

Free amines are often oils or low-melting solids with poor packing forces. To ensure high-quality single crystals, converting the amine to its hydrochloride salt is the recommended strategy.

  • Dissolution: Dissolve 50 mg of the free amine in minimal anhydrous diethyl ether.

  • Salt Formation: Dropwise add 1.0 eq of 2M HCl in diethyl ether. A white precipitate (the HCl salt) will form immediately.

  • Crystallization: Redissolve the precipitate in a minimal volume of hot ethanol/methanol (1:1). Allow to cool slowly to room temperature in a vibration-free environment. If no crystals form, employ vapor diffusion using diethyl ether as the antisolvent.

Causality: The ionic lattice of the hydrochloride salt restricts conformational flexibility (specifically the C-C bond rotation of the methanamine arm), promoting the ordered long-range packing required for diffraction.

Methodology 2: Vibrational Circular Dichroism (VCD)

The Solution-State Alternative

VCD measures the differential absorption of left and right circularly polarized infrared light (


) during vibrational transitions.[2] It is the preferred method when crystals cannot be grown or when the sample must remain in solution (e.g., oil intermediates).
Mechanism of Action

The experimental VCD spectrum is compared against a theoretical spectrum generated via Density Functional Theory (DFT).[3][4][5] The absolute configuration is assigned based on the sign correspondence of key vibrational bands (carbonyls, C-H stretches, and aromatic ring modes).

Workflow Specifics
  • Conformational Search: The methylene linker (

    
    ) introduces flexibility. A Boltzmann-weighted average of all low-energy conformers must be calculated.
    
  • Solvent Model: Calculations should use a PCM (Polarizable Continuum Model) matching the experimental solvent (typically

    
     or 
    
    
    
    ).

Self-Validation: If the experimental spectrum aligns with the calculated "Enantiomer A" but with opposite signs, the sample is confirmed as "Enantiomer B." A high similarity score (Sim_VCD > 0.8) validates the assignment.

Methodology 3: NMR Derivatization (Mosher's Method)

The Accessible Benchtop Standard

This method involves derivatizing the primary amine with chiral auxiliary agents, specifically


- and 

-

-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
Mechanism of Action

The Mosher auxiliary creates a rigid conformational environment via hydrogen bonding between the amide proton and the methoxy oxygen. The phenyl group of the auxiliary anisotropically shields protons on one side of the chiral plane. By comparing the chemical shifts (


) of the cyclopropyl and phenyl protons in the 

- and

-amides, the spatial arrangement is deduced.
Critical Limitation

For this specific substrate, the chiral centers are on the cyclopropane ring, separated from the amide nitrogen by a methylene spacer. This distance attenuates the shielding effect (


 values may be small, <0.05 ppm), increasing the risk of ambiguous assignment compared to direct ring amines.

Comparative Analysis

FeatureSC-XRD (HCl Salt) VCD Spectroscopy Mosher's NMR
Primary Requirement Single Crystal (suitable quality)

5-10 mg pure sample
Pure sample + Chiral Reagents
Turnaround Time 1-4 Weeks (Crystal growth dependent)2-3 Days (Calculation + Run)1-2 Days
Confidence Level Absolute (100%) High (>95%)Moderate (80-90%)*
Material State Solid (Crystalline)Liquid/SolutionSolution
Destructive? Non-destructive (recoverable)Non-destructiveDestructive (Derivatized)
Cost High (Instrument/Service)Medium (Software/Instrument)Low (Reagents)

*Note: Confidence for Mosher's is lower for this substrate due to the methylene spacer separating the chiral center from the auxiliary.

Experimental Protocols

Protocol A: Preparation of Mosher Amides

Use this protocol if X-ray and VCD are unavailable.

Materials:

  • Substrate: (2-(4-Bromophenyl)cyclopropyl)methanamine (10 mg per reaction)

  • Reagents:

    
    -(-)-MTPA-Cl and 
    
    
    
    -(+)-MTPA-Cl
  • Base: Pyridine or Triethylamine

  • Solvent:

    
     (for direct NMR) or 
    
    
    
    (for isolation)

Step-by-Step:

  • Setup: In two separate 4 mL vials, place 10 mg (0.044 mmol) of the amine.

  • Reaction: Add 0.5 mL dry

    
     and 3.0 eq of pyridine to each.
    
  • Addition: To Vial A, add 1.2 eq of

    
    -(+)-MTPA-Cl. To Vial B, add 1.2 eq of 
    
    
    
    -(-)-MTPA-Cl.
    • Note:

      
      -chloride yields the 
      
      
      
      -amide stereocenter according to Cahn-Ingold-Prelog priority, but literature often refers to the reagent config. Track the actual structure carefully.
  • Incubation: Stir at room temperature for 4 hours. Monitor by TLC.

  • Workup: Dilute with

    
    , wash with 1N HCl (to remove pyridine), sat. 
    
    
    
    , and brine. Dry over
    
    
    .
  • Analysis: Resuspend in

    
    . Acquire 
    
    
    
    NMR.
  • Calculation: Tabulate chemical shifts for the cyclopropyl protons (

    
    ) and the aromatic protons. Calculate 
    
    
    
    .[1][6][7][8] Construct a shielding model to assign configuration.
Protocol B: VCD Workflow

Recommended for rapid, high-confidence assignment.

  • Sample Prep: Dissolve 10 mg of amine in 150

    
    L 
    
    
    
    (
    
    
    M). Place in a
    
    
    cell with 100
    
    
    m path length.
  • Acquisition: Collect IR and VCD spectra (4 cm

    
     resolution, 4-hour accumulation) on a dedicated VCD spectrometer (e.g., BioTools ChiralIR or JASCO FVS-6000).
    
  • Calculation:

    • Perform conformational search (MMFF94).

    • Optimize geometries of lowest energy conformers using DFT (B3LYP/6-31G(d)).

    • Calculate vibrational frequencies and rotational strengths.

    • Generate Boltzmann-weighted composite spectrum.

  • Comparison: Overlay experimental and calculated spectra. Focus on the 1000–1400 cm

    
     fingerprint region.
    

Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the optimal method based on sample state and resource availability.

G Start Start: (2-(4-Bromophenyl)cyclopropyl)methanamine IsSolid Is the sample a solid? Start->IsSolid CanCrystallize Can it form single crystals (e.g., HCl salt)? IsSolid->CanCrystallize Yes IsOil Is it an oil or difficult to crystallize? IsSolid->IsOil No XRD METHOD 1: SC-XRD (Anomalous Dispersion of Br) CanCrystallize->XRD Yes (Best Confidence) CanCrystallize->IsOil No Result1 Absolute Config: Defined XRD->Result1 Direct assignment via Flack parameter VCD METHOD 2: VCD Spectroscopy (DFT vs. Experimental) IsOil->VCD Access to VCD? Yes NMR METHOD 3: Mosher's NMR (Derivatization) IsOil->NMR No VCD Access Result2 Absolute Config: Defined VCD->Result2 Compare sign of bands Result3 Absolute Config: Inferred NMR->Result3 Analyze Δδ (Shielding)

Caption: Decision matrix for absolute configuration determination. Green nodes indicate preferred high-confidence pathways.

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Stephens, P. J., et al. (2008).[9] The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy.[2][3][4][5][9] Chirality, 20(5), 643-663. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[1][3][10][11][12] Chemical Reviews, 104(1), 17-118. Link

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in chiral .alpha.-methoxy-.alpha.-trifluoromethylphenylacetic acid derivatives. Journal of the American Chemical Society, 95(2), 512–519. Link

  • ChemScene. (2024). Product Information: (2-(4-Bromophenyl)cyclopropyl)methanamine.[13] Link

Sources

A Comparative Guide to the Spectroscopic Analysis of (2-(4-Bromophenyl)cyclopropyl)methanamine Degradation Products

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Degradation Profiling

(2-(4-Bromophenyl)cyclopropyl)methanamine (BCPM) is a primary amine featuring a strained cyclopropyl ring and a brominated aromatic moiety. This combination of functional groups presents unique stability challenges. In drug development and manufacturing, understanding how a molecule degrades is not merely an academic exercise; it is a critical regulatory requirement and a cornerstone of ensuring patient safety and product efficacy.[1] Forced degradation studies, which intentionally stress a drug substance under conditions exceeding those of long-term storage, are fundamental to this process.[2][3] They help elucidate potential degradation pathways, identify degradation products (DPs), and develop stability-indicating analytical methods.[4]

This guide provides an in-depth comparison of spectroscopic techniques for the separation and structural elucidation of BCPM degradation products. We will move beyond a simple listing of methods to explain the causality behind experimental choices, demonstrating an integrated workflow that combines chromatography and spectroscopy to build a comprehensive degradation profile. Our approach is designed to be a self-validating system, where the generation of degradants is logically followed by their robust analytical characterization.

Anticipating Instability: Predicted Degradation Pathways of BCPM

The chemical structure of BCPM suggests several potential points of vulnerability. A proactive analysis allows us to anticipate the types of degradation products we may encounter, which in turn informs our choice of analytical techniques.

  • Hydrolytic Degradation: The cyclopropylamine moiety is known to be susceptible to hydrolytic degradation, particularly under high pH conditions.[5] This pathway can lead to the cleavage of the strained C-C bond of the cyclopropyl ring, resulting in ring-opened impurities.

  • Oxidative Degradation: The primary amine is a prime target for oxidation, which can yield products such as the corresponding N-oxide, oxime, or imine. Furthermore, cytochrome P450 (CYP) mediated oxidation of cyclopropylamines can generate reactive intermediates, leading to ring-opened metabolites or conjugates.[6][7] The electron-rich bromophenyl ring is also susceptible to oxidative hydroxylation.

  • Photodegradation: Aromatic halides can undergo photolytic C-Br bond cleavage, potentially leading to debrominated species or other radical-mediated products.

  • Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various reactions, including rearrangements or fragmentation of the molecule.[2]

The following diagram illustrates these potential degradation routes.

G cluster_hydrolysis Hydrolytic Stress (Acid/Base) cluster_oxidation Oxidative Stress (e.g., H₂O₂) cluster_photo Photolytic Stress (Light) BCPM (2-(4-Bromophenyl)cyclopropyl)methanamine (Parent Compound) RingOpened Ring-Opened Products (e.g., Aldehydes, Alcohols) BCPM->RingOpened Hydrolysis N_Oxide N-Oxide Derivative BCPM->N_Oxide Oxidation Hydroxylated Hydroxylated Aromatic Ring BCPM->Hydroxylated Oxidation OxidativeRingOpening Oxidative Ring Cleavage Products BCPM->OxidativeRingOpening Oxidation [12] Debrominated Debrominated Impurity BCPM->Debrominated Photolysis

Caption: Predicted degradation pathways of BCPM under various stress conditions.

A Practical Guide to Forced Degradation

To analyze degradation products, we must first generate them in a controlled manner. The following protocols are based on standard ICH Q1A guidelines and are designed to produce a meaningful level of degradation (typically 5-20%) to ensure that potential DPs are formed at detectable levels.[3][8]

Experimental Protocol: Forced Degradation of BCPM
  • Preparation: Prepare stock solutions of BCPM (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C and sample at various time points (e.g., 2, 6, 12, 24 hours). Neutralize samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C and sample at the same time points. Neutralize samples with an equivalent amount of 0.1 M HCl.

  • Oxidation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light, and sample at the designated time points. The reaction can be quenched by adding a small amount of sodium bisulfite solution.

  • Thermal Degradation: Store the solid BCPM powder in an oven at 70°C. Dissolve samples in the analysis solvent at each time point.

  • Photostability: Expose the solid BCPM powder and a solution of BCPM to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark.

  • Analysis: Analyze all samples against a non-stressed control to determine the percentage of degradation and the profile of DPs formed.

The Spectroscopic Toolkit: A Comparative Analysis

No single technique can provide all the necessary information for the unambiguous identification of unknown degradation products. A synergistic approach, leveraging the strengths of multiple technologies, is essential.[9][10]

High-Performance Liquid Chromatography (HPLC): The Separation Powerhouse

HPLC is the cornerstone of stability analysis, used to separate the parent drug from its degradation products and quantify them.[4]

  • Expertise & Causality: For BCPM, a primary amine, peak tailing can be an issue on standard C18 columns due to interactions with residual silanols. Therefore, a modern, end-capped C18 column or a phenyl-hexyl column (for additional pi-pi interactions with the aromatic ring) is a logical starting point. Since some degradation products may be more polar, a gradient elution method, starting with a high aqueous component and ramping up the organic solvent (e.g., acetonitrile or methanol), is necessary for resolving all components.[11] For highly polar, hydrophilic amines, specialized techniques like mixed-mode or HILIC chromatography may be required.[12]

  • Detection: A Photo Diode Array (PDA) detector is invaluable. It not only quantifies peaks but also provides UV spectra, which can indicate if the chromophore (the bromophenyl ring) has been altered, offering the first clue to the DP's identity.

Mass Spectrometry (MS): The Molecular Weight Detective

Coupling HPLC to a mass spectrometer (LC-MS) is the most powerful tool for the initial identification of impurities.[9]

  • Expertise & Causality: Electrospray Ionization (ESI) in positive mode is the ideal choice for BCPM, as the primary amine will readily accept a proton to form a stable [M+H]⁺ ion.

    • High-Resolution MS (HRMS): Instruments like Orbitrap or TOF analyzers are critical. They provide a highly accurate mass measurement (to within 5 ppm), which allows for the determination of the elemental composition (molecular formula) of the parent drug and its DPs.[8] For example, an N-oxide degradant would show a mass increase of 15.9949 Da.

    • Tandem MS (MS/MS): By isolating a DP's parent ion and fragmenting it, we can obtain structural information.[11] The fragmentation pattern of a DP, when compared to the parent drug, reveals which part of the molecule has changed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Elucidator

While LC-MS provides the molecular formula and structural fragments, it cannot definitively determine atomic connectivity or distinguish between isomers. For this, NMR is the gold standard.[13][14]

  • Expertise & Causality: NMR is fundamentally less sensitive than MS, often requiring micrograms of isolated material. Therefore, its use is typically reserved for key degradation products identified by LC-MS.

    • ¹H NMR: Provides information on the number and chemical environment of protons. A change in the signals corresponding to the cyclopropyl or aromatic protons would immediately pinpoint the site of degradation.

    • ¹³C NMR: Complements the ¹H data, showing changes in the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing together the full structure. For instance, an HSQC experiment correlates protons directly to the carbons they are attached to, while an HMBC shows longer-range H-C correlations, allowing for the unambiguous assembly of molecular fragments.[8] NMR is the only technique that can definitively differentiate between, for example, hydroxylation at the ortho vs. meta position on the phenyl ring.

The Integrated Workflow: LC-MS and NMR Synergy

The most efficient approach combines these techniques in a logical sequence.[14][15] This workflow ensures that high-throughput screening is followed by targeted, in-depth analysis where needed.

Caption: Integrated workflow for the identification of degradation products.

Ancillary Technique: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. While not typically used for primary identification of unknown DPs in a mixture, it can be valuable for confirming structural changes in an isolated degradant. For example, if oxidation of the primary amine to a carbonyl group is suspected, the appearance of a strong C=O stretching band (~1700 cm⁻¹) in the IR spectrum would provide strong supporting evidence.

Comparative Summary of Spectroscopic Techniques

The choice of technique depends on the specific question being asked at each stage of the investigation. The table below summarizes their relative strengths and primary applications in the context of degradation analysis.

Technique Principle Information Provided Sensitivity Specificity/Resolving Power Nature Primary Application
HPLC-PDA Differential partitioning between mobile and stationary phasesRetention time, quantification, UV-Vis spectraHigh (ng)High (for separation)Non-destructiveSeparation and quantification of parent drug and DPs.[4]
Mass Spectrometry (MS) Mass-to-charge ratio of ionized moleculesMolecular weight, elemental composition (HRMS), structural fragments (MS/MS)Very High (pg-fg)Very High (for mass)DestructivePrimary identification: determining the molecular formula and locating the site of modification.[9]
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldComplete 3D structure, atomic connectivity, stereochemistryLow (µg-mg)AbsoluteNon-destructiveUnambiguous structure elucidation of unknown DPs and differentiation of isomers.[13][14]
FT-IR Spectroscopy Absorption of IR radiation by molecular vibrationsPresence/absence of functional groupsModerate (µg)LowNon-destructiveConfirmation of functional group transformations in isolated DPs.

Conclusion

The spectroscopic analysis of (2-(4-Bromophenyl)cyclopropyl)methanamine degradation products is a multi-faceted process that demands a strategic, integrated approach. It begins with a chemically sound prediction of potential degradation pathways, followed by the controlled generation of degradants through forced degradation studies. The analytical workflow should be viewed as a funnel: broad, high-throughput screening with HPLC-PDA and LC-MS to separate, quantify, and propose identities for the degradation products, followed by the targeted isolation and definitive structural elucidation of significant unknowns using the unparalleled power of NMR spectroscopy. By understanding the causality behind each experimental choice and leveraging the complementary strengths of these techniques, researchers can confidently and efficiently characterize the degradation profile of BCPM, ensuring the development of a safe, stable, and effective final product.

References

  • The Role of Spectroscopy in Modern Pharmaceutical Quality Control. (n.d.). Google Cloud.
  • Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. (2025, August 27). Lab Manager.
  • Spectroscopic Techniques in Modern Drug Characterization. (n.d.). Walsh Medical Media.
  • The Role of Spectroscopy in Modern Pharmaceutical Industry. (2025, July 19). Simson Pharma Limited.
  • Pharmaceutical Development and the Applications of Spectroscopy in Biopharmaceutical Identification. (n.d.). Longdom Publishing.
  • Cook, A. M., Grossenbacher, H., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Biochemical Journal, 222(2), 315–320.
  • Giraud, S., et al. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Molecules. Available at: [Link]

  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. (2019). Journal of Pharmaceutical Sciences. Available at: [Link]

  • Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. (2020, November 16). Spectroscopy Online.
  • HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. (n.d.). SIELC Technologies.
  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. (n.d.). PMC - NIH. Retrieved March 7, 2026, from [Link]

  • Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. (n.d.). SIELC Technologies.
  • (a) Degradation pathway of the initially disclosed cyclopropeneimine.... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption. (n.d.). MatheO.
  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018, November 12). PMC - NIH. Retrieved March 7, 2026, from [Link]

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (2019, December 1). SciSpace. Retrieved March 7, 2026, from [Link]

  • N-Dealkylation of an N -Cyclopropylamine by Horseradish Peroxidase. Fate of the Cyclopropyl Group. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Google Cloud.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12). BioProcess International. Retrieved March 7, 2026, from [Link]

  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014, May 31). International Journal of Pharmaceutical Sciences Review and Research. Retrieved March 7, 2026, from [Link]

  • A Review Article on Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product. (2019, April 30). Asian Journal of Pharmaceutical and Clinical Research. Retrieved March 7, 2026, from [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Degradation Mechanism of 2,4-Dichlorophenol by Fungi Isolated from Marine Invertebrates. (2020, May 7). MDPI. Retrieved March 7, 2026, from [Link]

  • Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. (1992). Journal of Pharmaceutical Sciences. Available at: [Link]

  • Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. (2023, February 6). MDPI. Retrieved March 7, 2026, from [Link]

  • Identification and Toxicity Profiling of Degradation Products of Haloperidol by Using Tandem Mass Spectrometry and In Silico Studies. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved March 7, 2026, from [Link]

  • Combined Analytical Study on Chemical Transformations and Detoxification of Model Phenolic Pollutants during Various Advanced Oxidation Treatment Processes. (2022, March 16). Semantic Scholar. Retrieved March 7, 2026, from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (2-(4-Bromophenyl)cyclopropyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a compliance exercise, but as a mechanistic science. (2-(4-Bromophenyl)cyclopropyl)methanamine (CAS: 1226233-35-7) is a specialized halogenated building block utilized extensively in drug discovery[1]. However, its structural motifs—a highly reactive primary amine coupled with a lipophilic brominated aromatic ring—create specific toxicological vulnerabilities.

This guide provides a self-validating operational and disposal framework, ensuring that researchers can handle this compound with uncompromising safety, precision, and scientific rigor.

Mechanistic Hazard Profiling & Causality

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand why the compound is hazardous. The molecule features two distinct risk centers:

  • The Primary Amine (-NH2): Amines are inherently basic. Upon contact with the moisture in human skin or ocular tissue, they undergo rapid protonation, generating hydroxide ions that cause severe liquefaction necrosis (chemical burns). This necessitates protection against Category 1B Skin Corrosion and Category 1 Eye Damage[2].

  • The Bromophenyl-Cyclopropyl Scaffold: The addition of a heavy halogen (bromine) to an aromatic ring significantly increases the molecule's partition coefficient (LogP). This lipophilicity allows the compound to bypass the skin's aqueous barriers more efficiently than aliphatic amines, facilitating rapid dermal absorption and potential systemic toxicity[3].

Mech Chem (2-(4-Bromophenyl)cyclopropyl)methanamine Amine Primary Amine Group (Basic, Corrosive) Chem->Amine Bromo Bromophenyl Ring (Lipophilic) Chem->Bromo EyeSkin Ocular/Dermal Burns Amine->EyeSkin Bromo->EyeSkin Systemic Systemic Absorption Bromo->Systemic PPE1 Splash Goggles & Face Shield PPE1->EyeSkin Blocks PPE2 Double Nitrile Gloves PPE2->Systemic Prevents

Mechanistic pathways of toxicity and the corresponding PPE barrier interventions.

Quantitative Chemical & Hazard Data

Before initiating any protocol, verify the physical parameters of your specific batch. Because specific SDS data for novel derivatives can be sparse, hazard codes are extrapolated from its closest structural analogs (e.g., 4-Bromophenethylamine)[3].

Table 1: Physical and Hazard Specifications

PropertyValueScientific Implication
CAS Number 1226233-35-7[1]Unique identifier for tracking and regulatory compliance.
Molecular Weight 226.11 g/mol [1]Low molecular weight facilitates rapid dermal penetration.
Storage Temperature 2-8°C, Sealed[1]Prevents thermal degradation and volatilization of the amine.
GHS Hazard Codes H314, H302, H335[3]Indicates severe skin burns, acute oral toxicity, and respiratory irritation.

The Self-Validating PPE Matrix

Standard laboratory attire is insufficient. Because of the enhanced dermal penetration risk, PPE selection must rely on specific elastomer breakthrough times rather than generic barrier assumptions.

Table 2: Mandatory PPE Matrix

PPE CategoryMaterial / SpecificationBreakthrough TimeReplacement Frequency
Gloves Double-layered Nitrile (Outer) over Neoprene (Inner)~120 minutes for halogenated aminesImmediately upon contamination or every 2 hours.
Eye Protection ANSI Z87.1 Chemical Splash Goggles + Face ShieldN/A (Physical Barrier)Inspect before each use; sanitize post-operation.
Body Protection Flame-Resistant (FR) Lab Coat with tight cuffsN/A (Physical Barrier)Launder weekly via specialized chemical service.
Respiratory ABEK-P3 Filter (if handling outside fume hood)[3]Varies by ambient concentrationReplace filter cartridge every 6 months or if odor is detected.

Step-by-Step Operational Workflow

A self-validating protocol means that the completion of Step A inherently ensures the safety of Step B. Do not deviate from this sequence.

Protocol: Weighing and Reaction Setup

  • Environmental Verification: Ensure the fume hood face velocity is actively reading between 0.4–0.6 m/s (80–120 fpm).

  • Preparation of the Zone: Line the analytical balance area within the fume hood with an anti-static, chemical-absorbent bench pad. This isolates micro-spills immediately.

  • Thermal Equilibration (Critical): Because the compound is stored at 2-8°C[1], allow the sealed container to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening a cold vial introduces atmospheric moisture, which condenses, degrades the amine, and creates highly corrosive micro-droplets.

  • Transfer: Using a static-free PTFE spatula, transfer the required mass into a pre-tared, sealable reaction vial.

  • Sealing and Inerting: Cap the vial immediately. If the reaction is moisture-sensitive, flush the headspace with Argon or Nitrogen before removing the vial from the fume hood.

  • Decontamination of Implements: Submerge the PTFE spatula in a 5% mild acidic bath (e.g., dilute citric acid) to protonate and neutralize residual amine before standard washing.

Workflow Start Storage (2-8°C, Inert Gas) PPE Don Mandatory PPE Start->PPE Transfer Equilibrate & Transfer to Fume Hood Weighing Weighing (Enclosed Balance) Transfer->Weighing PPE->Transfer Reaction Reaction Setup (Closed System) Weighing->Reaction Spill Spill or Exposure? Reaction->Spill Decon Acidic Decontamination Protocol Spill->Decon Yes Waste Halogenated Waste Disposal Spill->Waste No Decon->Waste

Self-validating operational workflow from cold storage to halogenated waste disposal.

Emergency Response and Spill Decontamination

If a spill occurs, the response must neutralize the specific chemical threat (the basic amine) without generating exothermic reactions.

Step-by-Step Spill Protocol:

  • Isolate: Evacuate personnel from the immediate 2-meter radius. Drop the fume hood sash to the lowest operational level.

  • Neutralize: Do NOT use water directly, as it spreads the lipophilic compound. Instead, cover the spill with a weakly acidic absorbent (e.g., sodium bisulfate-based spill kit) to protonate the amine, converting it to a water-soluble, non-volatile salt.

  • Absorb: Apply inert absorbent pads over the neutralized mixture.

  • Collect: Use a plastic (non-sparking) dustpan to sweep the material into a hazardous waste bag.

  • Wash: Wipe the surface with a 5% acetic acid solution, followed by a final wash with soap and water.

Disposal and Waste Management Plan

Because the molecule contains both nitrogen and bromine, it cannot be disposed of in standard organic waste.

Step-by-Step Disposal Protocol:

  • Segregation: Classify the waste as "Halogenated Organic Waste." Mixing this with non-halogenated waste can lead to dangerous exothermic reactions or severe regulatory fines.

  • Aqueous Waste: Any aqueous washes containing the neutralized amine salt must be collected in a dedicated "Corrosive Aqueous Waste" carboy. Ensure the pH is adjusted to between 6 and 8 before capping.

  • Solid Waste: Contaminated gloves, bench pads, and empty vials must be placed in a solid hazardous waste bin designated specifically for halogenated organics.

  • Labeling: Clearly label all waste containers with "Contains Halogenated Amines (Brominated)" and the specific CAS number (1226233-35-7)[1].

References

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.